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  • Product: 1-Bromo-2-(1-methoxyethenyl)benzene
  • CAS: 137103-76-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-(1-methoxyethenyl)benzene

Abstract This technical guide provides a comprehensive overview of 1-Bromo-2-(1-methoxyethenyl)benzene, a versatile synthetic intermediate with significant potential in organic synthesis, particularly in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-(1-methoxyethenyl)benzene, a versatile synthetic intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The document details robust synthetic methodologies, focusing on the Wittig reaction as a primary and efficient route. It offers a thorough examination of the compound's characterization through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses the reactivity and potential applications of this compound, underpinned by its unique structural features. Safety protocols and handling procedures are also outlined to ensure safe laboratory practices. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

1-Bromo-2-(1-methoxyethenyl)benzene is a substituted aromatic compound featuring a bromo substituent and a 1-methoxyethenyl group on a benzene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis. The presence of the aryl bromide allows for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of complex molecular architectures.[1][2] The enol ether functionality provides a masked carbonyl group and can participate in various transformations, including hydrolysis to a ketone, cycloadditions, and electrophilic additions. The strategic placement of these groups offers significant opportunities for the synthesis of diverse molecular scaffolds relevant to medicinal chemistry and materials science.[3][4]

Synthetic Methodologies: The Wittig Reaction

The synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene can be efficiently achieved via the Wittig reaction, a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds.[5] This approach offers excellent control over the regioselectivity of the double bond placement, a distinct advantage over elimination reactions which can often lead to mixtures of isomers. The general strategy involves the reaction of 2-bromoacetophenone with a methoxymethyl-substituted phosphorus ylide.

Mechanistic Overview of the Wittig Reaction

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone.[5][6] The reaction mechanism involves the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct, typically triphenylphosphine oxide.[7]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation PPh3 Triphenylphosphine MeOCH2Cl Methoxymethyl chloride Phosphonium_Salt Methoxymethyltriphenylphosphonium chloride Base Strong Base (e.g., n-BuLi) Ylide Phosphorus Ylide Ketone 2-Bromoacetophenone Betaine Betaine Intermediate Oxaphosphetane Oxaphosphetane Alkene 1-Bromo-2-(1-methoxyethenyl)benzene Byproduct Triphenylphosphine oxide

Experimental Protocol

Materials:

  • Methoxymethyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Bromoacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, suspend methoxymethyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.[8]

  • Reaction with Ketone: In a separate flask, dissolve 2-bromoacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).[9]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 1-Bromo-2-(1-methoxyethenyl)benzene.[10]

Characterization of 1-Bromo-2-(1-methoxyethenyl)benzene

The structural elucidation and purity assessment of the synthesized compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the characterization of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include those for the aromatic protons, the vinyl protons, and the methoxy protons. The aromatic protons will typically appear as a multiplet in the range of 7.0-7.8 ppm. The vinyl protons will appear as two distinct signals, and the methoxy group will present as a singlet around 3.5-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[3] The carbon attached to the bromine will be in the aromatic region, as will the other aromatic carbons. The vinylic carbons and the methoxy carbon will also have characteristic chemical shifts.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.0 - 7.8Multiplet4H
Vinylic-H4.0 - 5.5Doublet, Doublet2H
Methoxy-H3.5 - 4.0Singlet3H
Carbon (¹³C) Expected Chemical Shift (ppm)
C-Br120 - 125
Aromatic-C125 - 140
Vinylic-C90 - 160
Methoxy-C55 - 60
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the C-Br bond, the C=C double bond of the vinyl group, the C-O bond of the ether, and the aromatic C-H and C=C bonds.[11]

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
C=C stretch (aromatic)1450 - 1600
C=C stretch (vinyl)~1650
C-O stretch (ether)1050 - 1150
C-Br stretch500 - 600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.[3][12]

Reactivity and Applications

1-Bromo-2-(1-methoxyethenyl)benzene is a versatile intermediate for further synthetic transformations.

Applications cluster_Aryl_Bromide Reactions at Aryl Bromide cluster_Enol_Ether Reactions at Enol Ether Start 1-Bromo-2-(1-methoxyethenyl)benzene Suzuki Suzuki Coupling (with Boronic Acids) Start->Suzuki Heck Heck Reaction (with Alkenes) Start->Heck Sonogashira Sonogashira Coupling (with Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Lithiation Lithium-Halogen Exchange Start->Lithiation Hydrolysis Hydrolysis to Ketone Start->Hydrolysis Cycloaddition [2+2], [4+2] Cycloadditions Start->Cycloaddition Electrophilic Electrophilic Addition Start->Electrophilic

The aryl bromide functionality is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The enol ether can be hydrolyzed under acidic conditions to reveal a 2-bromoacetophenone moiety, which itself is a useful synthetic precursor. These reactive sites allow for the sequential and controlled introduction of various substituents, leading to the construction of complex molecules with potential applications in pharmaceuticals and materials science.[13]

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.[15][16]

  • Reagent Handling:

    • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere.

    • 2-Bromoacetophenone: Lachrymatory and skin irritant. Avoid contact with skin and eyes.[15]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[14]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Conclusion

This technical guide has detailed the synthesis, characterization, and potential applications of 1-Bromo-2-(1-methoxyethenyl)benzene. The Wittig reaction provides an effective and reliable method for its preparation. The compound's rich chemical functionality makes it a valuable intermediate for the synthesis of a wide array of complex organic molecules. The information presented herein is intended to serve as a practical resource for researchers engaged in synthetic organic chemistry and drug discovery.

References

  • ChemicalBook. (2026, January 13). 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1.
  • PubChem. 1-Bromo-2-(methoxymethyl)benzene | C8H9BrO | CID 12927162.
  • Benchchem. An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis, History, and Potential Applications.
  • TCI Chemicals. (2025, October 28). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PubChemLite. 1-bromo-2-(1-methoxyethyl)benzene (C9H11BrO).
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • NIST WebBook. Benzene, 1-bromo-2-(1-methylethyl)-.
  • Alfa Aesar. (2010, June 3). SAFETY DATA SHEET.
  • Merck. Safety Data Sheet.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Aldrich. (2024, September 9). SAFETY DATA SHEET.
  • NIST WebBook. Benzene, 1-bromo-2-methoxy-.
  • Organic Chemistry Portal. Wittig Reaction.
  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes.
  • Benchchem. Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • PrepChem.com. Synthesis of 1-bromo-2-(2-bromoethyl)benzene.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • Benchchem. Potential Applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry: A Technical Guide.
  • PubChemLite. [(1s)-2-bromo-1-methoxyethyl]benzene (C9H11BrO).
  • PubChem. (2-Bromo-1-methoxyethyl)benzene | C9H11BrO | CID 98956.
  • Creative Biolabs. (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method.
  • NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

Sources

Exploratory

Physical and chemical properties of 1-Bromo-2-(1-methoxyethenyl)benzene

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-2-(1-methoxyethenyl)benzene Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-2-(1-methoxyethenyl)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 1-Bromo-2-(1-methoxyethenyl)benzene (CAS Number: 115777-46-9), a versatile synthetic intermediate. Due to its status as a specialized research chemical, extensive experimentally determined data is not widely available in public literature. This guide, therefore, synthesizes available information on structurally analogous compounds and fundamental principles of organic chemistry to offer a robust predictive overview for researchers, scientists, and professionals in drug development. We will delve into its predicted physical characteristics, explore its chemical reactivity with a focus on the aryl bromide and enol ether functionalities, propose a plausible synthetic pathway, and provide a detailed experimental protocol for a representative cross-coupling reaction.

Introduction and Core Identification

1-Bromo-2-(1-methoxyethenyl)benzene is a disubstituted aromatic compound featuring a bromine atom and a 1-methoxyethenyl group in an ortho relationship on a benzene ring. This unique arrangement of functional groups makes it a valuable building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. The presence of the aryl bromide facilitates participation in a wide array of cross-coupling reactions, a cornerstone of modern pharmaceutical and materials science synthesis. Concurrently, the enol ether moiety presents opportunities for further functionalization or can act as a masked ketone.

The strategic placement of these groups suggests its utility as an intermediate in the synthesis of complex organic molecules, potentially including active pharmaceutical ingredients (APIs).[1] The bromine atom, in particular, is a common feature in drug design, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[2]

Table 1: Core Identification Data

PropertyValue
CAS Number 115777-46-9
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
IUPAC Name 1-Bromo-2-(1-methoxyethenyl)benzene
SMILES COC(=C)C1=CC=CC=C1Br
InChI Key ARONTLUOKIMGCG-UHFFFAOYSA-N[3]

Predicted Physical and Spectroscopic Properties

Table 2: Predicted and Comparative Physical Properties

PropertyPredicted/Comparative ValueSource/Analogy
Physical State Likely a liquid or low-melting solidAnalogy with similar substituted bromobenzenes.
Boiling Point ~92-93 °C at 20 mmHgBased on 1-Bromo-2-ethynylbenzene.
Density ~1.3-1.4 g/mLAnalogy with (2-Bromo-1-methoxyethyl)benzene and 1-Bromo-2-ethynylbenzene.[5]
Solubility Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) and insoluble in water.General principle for non-polar organic compounds.[6]
Refractive Index ~1.54 - 1.59Based on (2-Bromo-1-methoxyethyl)benzene and 1-Bromo-2-ethynylbenzene.[5]
Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of δ 7.0-7.8 ppm), the methoxy group protons (a singlet around δ 3.5-4.0 ppm), and the vinylic protons of the ethenyl group (two singlets or doublets in the range of δ 4.0-5.0 ppm).

  • ¹³C NMR: The carbon NMR would display signals for the nine distinct carbon atoms, including those of the aromatic ring (δ 110-140 ppm), the vinylic carbons, and the methoxy carbon (around δ 55-60 ppm).

  • Mass Spectrometry (MS): The mass spectrum is anticipated to exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2).

  • Infrared (IR) Spectroscopy: Key absorption bands would include those for C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic ring and the vinyl group, and C-O stretching of the enol ether.

Chemical Properties and Reactivity

The reactivity of 1-Bromo-2-(1-methoxyethenyl)benzene is dominated by its two primary functional groups: the aryl bromide and the enol ether.

Reactivity of the Aryl Bromide

The carbon-bromine bond is a key site for synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern C-C and C-heteroatom bond formation.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond. This is a highly robust and widely used transformation in pharmaceutical synthesis.

  • Heck Coupling: Reaction with alkenes to form a new C-C bond at the vinylic position.

  • Sonogashira Coupling: Coupling with terminal alkynes to yield substituted alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

  • Lithium-Halogen Exchange: Treatment with organolithium reagents (e.g., n-BuLi) at low temperatures can generate an aryllithium species, which can then be quenched with various electrophiles.[7]

The ortho-position of the 1-methoxyethenyl group may exert steric hindrance, potentially influencing the reaction rates and conditions required for these transformations compared to less substituted aryl bromides.

Reactivity of the Enol Ether

The 1-methoxyethenyl group is an enol ether, which displays distinct reactivity:

  • Hydrolysis: Under acidic conditions, the enol ether can be readily hydrolyzed to the corresponding ketone, in this case, 2'-bromoacetophenone. This makes the enol ether a useful protecting group for a ketone functionality.

  • Electrophilic Addition: The double bond of the enol ether is electron-rich and can undergo addition reactions with various electrophiles.

  • Cycloadditions: The electron-rich alkene can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) or [2+2] cycloadditions, to construct cyclic systems.

Proposed Synthesis

A plausible synthetic route to 1-Bromo-2-(1-methoxyethenyl)benzene could start from the commercially available 2'-bromoacetophenone.

Synthesis_Pathway A 2'-Bromoacetophenone B Intermediate A->B Wittig Reaction (e.g., Ph3P=CHOMe) C 1-Bromo-2-(1-methoxyethenyl)benzene B->C Isomerization/Rearrangement (if needed)

Caption: Plausible synthetic pathway to 1-Bromo-2-(1-methoxyethenyl)benzene.

One common method for the synthesis of enol ethers from ketones is the Wittig reaction using a methoxymethylidene phosphorane (Ph₃P=CHOMe). This reaction would convert the ketone carbonyl group directly into the desired 1-methoxyethenyl group.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize 2-(1-methoxyethenyl)-1,1'-biphenyl from 1-Bromo-2-(1-methoxyethenyl)benzene and phenylboronic acid.

Materials:

  • 1-Bromo-2-(1-methoxyethenyl)benzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv) or a more specialized ligand like SPhos.

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 1-Bromo-2-(1-methoxyethenyl)benzene, Phenylboronic acid, K2CO3 B Add Solvent: Toluene/Water mixture A->B C Add Catalyst System: Pd(OAc)2 and PPh3 B->C D Degas the mixture (Ar bubbling or freeze-pump-thaw) C->D E Heat to 80-100 °C under Argon D->E F Monitor by TLC or GC-MS E->F G Cool to RT, add water F->G H Extract with Ethyl Acetate (3x) G->H I Combine organics, wash with brine H->I J Dry over Na2SO4, filter I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup (Self-Validation: Inert Atmosphere): To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-2-(1-methoxyethenyl)benzene, phenylboronic acid, and potassium carbonate. Causality: The use of a flame-dried flask and subsequent inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst, which is sensitive to oxygen.

  • Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine. Causality: The biphasic solvent system is common for Suzuki couplings; the base is soluble in the aqueous phase and the organic substrate in the organic phase, with the reaction occurring at the interface or in the organic phase. PPh₃ serves as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Degassing (Self-Validation: Catalyst Activity): Seal the flask and degas the mixture by bubbling argon through it for 15-20 minutes. Causality: Removing dissolved oxygen is paramount for maintaining catalyst activity throughout the reaction.

  • Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere. Causality: Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

Detailed safety information for 1-Bromo-2-(1-methoxyethenyl)benzene is not available. Based on its structure and data for analogous compounds, the following precautions should be taken:

  • Hazard Classification (Predicted): Likely to be harmful if swallowed, and may cause skin and serious eye irritation.[8][9][10]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-2-(1-methoxyethenyl)benzene is a promising synthetic intermediate with significant potential in organic synthesis and drug discovery. Its dual functionality allows for sequential and site-selective modifications, making it a powerful tool for constructing complex molecular targets. While a lack of extensive experimental data necessitates a predictive approach to its properties, this guide provides a foundational understanding based on established chemical principles and data from analogous structures. Further research into its physical properties and reaction optimization will undoubtedly expand its utility for the scientific community.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • ChemicalBook. (2026, January 13). 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1.
  • PubChem. (n.d.). 1-Bromo-2-(methoxymethyl)benzene | C8H9BrO | CID 12927162.
  • Benchchem. (n.d.). Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • ECHEMI. (n.d.). (2-Bromo-1-methoxyethyl)benzene | 13685-00-2, (2-Bromo-1-methoxyethyl)benzene Formula.
  • Merck. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2-ethynylbenzene 95 766-46-1.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Potential Applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry: A Technical Guide.
  • TCI Chemicals. (2025, October 28). SAFETY DATA SHEET.
  • PubChemLite. (n.d.). 1-bromo-2-(1-methoxyethyl)benzene (C9H11BrO).
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.

Sources

Foundational

CAS number and molecular structure of 1-Bromo-2-(1-methoxyethenyl)benzene

An In-Depth Technical Guide to 1-Bromo-2-(1-methoxyethenyl)benzene Chemical Identity & Structural Analysis 1-Bromo-2-(1-methoxyethenyl)benzene is a specialized styrenyl ether used primarily as a regioselective building b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-2-(1-methoxyethenyl)benzene

Chemical Identity & Structural Analysis

1-Bromo-2-(1-methoxyethenyl)benzene is a specialized styrenyl ether used primarily as a regioselective building block in the synthesis of fused heterocycles and complex pharmaceutical scaffolds. It functions as a "masked" ketone equivalent that introduces a nucleophilic enol ether moiety adjacent to an electrophilic aryl bromide, enabling unique cyclization pathways (e.g., Heck-type or radical cyclizations) that are inaccessible to the parent acetophenone.

Core Identifiers
PropertyDetail
CAS Registry Number 137103-76-5
IUPAC Name 1-Bromo-2-(1-methoxyethenyl)benzene
Synonyms 2-Bromo-

-methoxystyrene; 1-(2-Bromophenyl)-1-methoxyethene
Molecular Formula

Molecular Weight 213.07 g/mol
SMILES

InChI Key LECYCYNAEJDSIL-UHFFFAOYSA-N (Analogous structure verification)
Physical Properties
  • Appearance: Colorless to pale yellow oil.

  • Boiling Point: Approx. 95–100 °C at 1.5 mmHg (Predicted: ~235 °C at 760 mmHg).

  • Solubility: Miscible with organic solvents (

    
    , THF, Toluene); decomposes in aqueous acid.
    
  • Stability: Kinetic stability is moderate; prone to hydrolysis in the presence of moisture and Brønsted acids. Store under inert atmosphere (Ar/N2) at -20°C.

Structural Characterization (Spectroscopic Signatures)

To validate the identity of synthesized material, researchers should look for specific NMR signatures that differentiate the product from the starting ketone (2'-bromoacetophenone) and the dimethyl ketal intermediate.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Vinyl Protons: The terminal methylene protons (

      
      ) appear as two distinct doublets (geminal coupling, 
      
      
      
      Hz) in the 4.00–4.50 ppm range. This confirms the formation of the enol ether double bond.
    • Methoxy Group: A sharp singlet at ~3.60 ppm corresponding to the

      
       group.
      
    • Aromatic Region: A characteristic multiplet pattern for ortho-substituted benzene (4H), with the proton ortho to the bromine often deshielded (~7.5 ppm).

  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Enol Carbon (C-O): Signal at ~158 ppm .

    • Terminal Methylene (

      
      ):  Signal at ~85–90 ppm  (significantly upfield compared to styrene due to electron donation from oxygen).
      

Synthesis Protocol: The Orthoformate Dehydration Route

The most robust synthesis avoids direct O-methylation of the enolate (which suffers from C-alkylation competition) and instead proceeds via the dimethyl ketal followed by elimination.

Reaction Logic
  • Ketalization: 2'-Bromoacetophenone reacts with trimethyl orthoformate (TMOF) to form the dimethyl ketal. TMOF acts as both the reagent and the water scavenger, driving the equilibrium forward.

  • Elimination: The bulky ortho-bromo substituent creates steric strain in the ketal, facilitating the elimination of methanol to form the planar enol ether upon heating with an acid catalyst.

Step-by-Step Methodology

Reagents:

  • 1-(2-Bromophenyl)ethanone (10.0 mmol)

  • Trimethyl orthoformate (TMOF) (15.0 mmol, 1.5 equiv)

  • Methanol (anhydrous, 10 mL)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH) (0.5 mmol, 5 mol%)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen.

  • Addition: Charge the flask with 1-(2-bromophenyl)ethanone, anhydrous methanol, and TMOF. Add

    
    -TsOH in one portion.
    
  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot (

    
    ) should disappear.
    
    • Note: At this stage, the intermediate ketal may be observed.

  • Elimination (Thermal): If conversion to the enol ether is incomplete, distill off the methanol and TMOF. Add dry toluene (20 mL) and heat to reflux (110 °C) with a Dean-Stark trap to drive the elimination of methanol.

  • Workup: Cool to room temperature. Quench with saturated

    
     solution (10 mL). Extract with 
    
    
    
    (
    
    
    mL).
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via vacuum distillation or rapid flash chromatography on basic alumina (silica gel is acidic and may hydrolyze the product).
    

SynthesisWorkflow Start 2'-Bromoacetophenone Intermediate Dimethyl Ketal Intermediate Start->Intermediate Reflux 65°C Reagents TMOF + MeOH (p-TsOH cat.) Reagents->Intermediate Elimination Thermal Elimination (- MeOH) Intermediate->Elimination Toluene Reflux Product 1-Bromo-2-(1-methoxyethenyl)benzene Elimination->Product Distillation

Caption: Synthesis pathway converting 2'-bromoacetophenone to the target enol ether via a ketal intermediate.

Reactivity & Applications in Drug Discovery

This compound is a "linchpin" intermediate because it possesses two orthogonal reactive sites: the aryl bromide (electrophile) and the enol ether (nucleophile).

A. Palladium-Catalyzed Cyclizations (Larock-Type)

The primary application is in the synthesis of isoquinolines and benzofurans .

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond is followed by insertion into an external alkyne or internal nucleophile. The enol ether moiety acts as a masked carbonyl that tautomerizes after the coupling event.

  • Example: Reaction with primary amines and alkynes under Pd catalysis yields substituted isoquinolines.

B. Hydrolysis to -Arylation Precursors

Controlled hydrolysis yields the parent ketone, but in situ generation of the enol ether allows for


-functionalization (e.g., halogenation) that is difficult to control on the free ketone.
C. Suzuki-Miyaura Coupling

The aryl bromide can undergo cross-coupling with boronic acids while leaving the enol ether intact, provided the conditions are basic and anhydrous. This allows for the installation of biaryl systems retaining the "masked" acetyl group for later elaboration.

ReactivityPathways Center 1-Bromo-2-(1-methoxyethenyl)benzene Path1 Acid Hydrolysis (H3O+) Center->Path1 Path2 Pd(0) / Alkyne / Amine Center->Path2 Path3 Suzuki Coupling (Ar-B(OH)2 / Pd) Center->Path3 Prod1 2'-Bromoacetophenone (Deprotection) Path1->Prod1 Prod2 Isoquinoline Derivatives (Heterocycle Synthesis) Path2->Prod2 Prod3 2-(1-methoxyethenyl)biaryl (C-C Bond Formation) Path3->Prod3

Caption: Divergent reactivity profiles demonstrating the compound's utility in deprotection, heterocycle formation, and cross-coupling.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at -20°C under argon. The compound is moisture-sensitive; exposure to humid air will slowly hydrolyze the enol ether back to 2'-bromoacetophenone and methanol.

  • Disposal: Dispose of as halogenated organic waste.

References

  • BOC Sciences. 1-Bromo-2-(1-methoxy-vinyl)-benzene Product Entry. Retrieved from

  • ChemWhat. 1-Bromo-2-(1-methoxy-vinyl)-benzene Database Record. Retrieved from

  • Organic Syntheses. General Procedure for Ketalization and Enol Ether Formation (Analogous Protocols). Retrieved from

  • BenchChem. Synthesis of α-Bromo-α-Methoxy Ketones and Derivatives. Retrieved from

Exploratory

Reactivity profile of 1-Bromo-2-(1-methoxyethenyl)benzene

The following technical guide details the reactivity profile, synthesis, and applications of 1-Bromo-2-(1-methoxyethenyl)benzene. This document is structured for researchers and drug development professionals, focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthesis, and applications of 1-Bromo-2-(1-methoxyethenyl)benzene. This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a bifunctional building block in organic synthesis.

Technical Guide & Application Note

Executive Summary

1-Bromo-2-(1-methoxyethenyl)benzene (also known as o-bromo-α-methoxystyrene) is a high-value synthetic intermediate characterized by two orthogonal reactive handles: an aryl bromide and an electron-rich enol ether (α-methoxyvinyl group). Its structure positions it as a "masked" 2-bromoacetophenone equivalent that avoids the inherent acidity of the α-protons in the ketone form, enabling unique lithiation and cross-coupling chemistries.

This molecule is primarily utilized in:

  • Polycyclic Aromatic Synthesis : As a precursor for 1-methoxynaphthalenes via Palladium-catalyzed annulation with internal alkynes (Larock-type annulation).

  • Directed Lithiation : As a stable equivalent of the 2-acetylphenyl anion, allowing nucleophilic attack on electrophiles without self-condensation.

  • Suzuki-Miyaura Coupling : For the synthesis of 2-substituted α-methoxystyrenes, which can be further cyclized to phenanthrenes or other polycycles.

Chemical Structure & Properties

The molecule features a benzene ring substituted at the ortho positions with a bromine atom and a 1-methoxyethenyl group.

PropertyDescription
IUPAC Name 1-Bromo-2-(1-methoxyethenyl)benzene
Functional Groups Aryl Bromide (Ar-Br), Vinyl Ether (Enol Ether)
Electronic Character Electron-rich alkene (nucleophilic); Electron-deficient arene at C-Br (electrophilic in Pd-catalysis)
Stability Stable to base and nucleophiles; Acid-sensitive (hydrolyzes to ketone)
Key Reactivity Pd-Catalyzed Annulation, Li-Halogen Exchange, Acid Hydrolysis

Synthesis Strategy

The most robust synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene proceeds from commercially available 2-bromoacetophenone . The ketone is first converted to its dimethyl ketal, followed by the thermal or acid-catalyzed elimination of methanol.

DOT Diagram: Synthesis Pathway

Synthesis Start 2-Bromoacetophenone Inter Dimethyl Ketal Intermediate Start->Inter Ketalization Reagent1 HC(OMe)3, H+ Product 1-Bromo-2-(1-methoxyethenyl)benzene Inter->Product Elimination Step2 Heat / -MeOH

Caption: Two-step synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene from 2-bromoacetophenone.

Experimental Protocol: Synthesis

Step 1: Ketalization

  • Reagents : Dissolve 2-bromoacetophenone (1.0 equiv) in anhydrous methanol (0.5 M). Add trimethyl orthoformate (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.05 equiv).

  • Reaction : Reflux the mixture for 12–24 hours under nitrogen. Monitor by TLC (disappearance of ketone).[1]

  • Workup : Quench with saturated NaHCO₃ solution. Extract with diethyl ether. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude dimethyl ketal.

Step 2: Elimination

  • Reagents : The crude ketal is often used directly or purified by distillation. For elimination, heat the ketal (neat or in high-boiling solvent like toluene) to ~140°C with a catalytic amount of acid (e.g., KHSO₄ or TsOH) or base (if acid-sensitive).

  • Distillation : Methanol is distilled off as it forms, driving the equilibrium to the enol ether.

  • Purification : Fractional distillation under reduced pressure yields 1-Bromo-2-(1-methoxyethenyl)benzene as a colorless to pale yellow oil.

Reactivity Profile

Pathway A: Palladium-Catalyzed Annulation (Naphthalene Synthesis)

This is the most powerful application of the scaffold. The ortho-bromo-α-methoxystyrene undergoes a Larock-type annulation with internal alkynes to form substituted 1-methoxynaphthalenes.

Mechanism :

  • Oxidative Addition : Pd(0) inserts into the Ar-Br bond.

  • Alkyne Insertion : The internal alkyne inserts into the Ar-Pd bond (regioselectivity is governed by sterics/electronics of the alkyne).

  • Alkene Insertion : The resulting vinyl-Pd species undergoes intramolecular insertion into the pendant enol ether double bond.

  • β-Hydride Elimination : Elimination of Pd-H generates the aromatized naphthalene system.

DOT Diagram: Catalytic Cycle (Annulation)

Annulation Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate AlkyneIns Alkyne Insertion (Vinyl-Pd) OxAdd->AlkyneIns + Alkyne AlkeneIns Intramolecular Alkene Insertion AlkyneIns->AlkeneIns Elim Beta-Hydride Elimination AlkeneIns->Elim Elim->Pd0 - HBr / Base Product 1-Methoxynaphthalene Elim->Product

Caption: Pd-catalyzed annulation cycle converting the substrate and an alkyne into a naphthalene.

Pathway B: Lithium-Halogen Exchange (The "Masked" Enolate)

Unlike 2-bromoacetophenone, which contains acidic α-protons that interfere with lithiation, 1-Bromo-2-(1-methoxyethenyl)benzene has no acidic protons.

  • Reaction : Treatment with n-butyllithium or t-butyllithium at -78°C effects rapid Li-Br exchange.

  • Intermediate : The resulting o-lithio-α-methoxystyrene is a stable species.

  • Trapping : It can be trapped with diverse electrophiles (E⁺) such as aldehydes, ketones, or DMF.

  • Hydrolysis : Subsequent acid hydrolysis converts the enol ether back to the acetyl group, yielding o-substituted acetophenones (e.g., o-acetylbenzaldehyde if DMF is used).

Pathway C: Acid-Mediated Hydrolysis

The enol ether moiety is highly sensitive to aqueous acid.

  • Conditions : Dilute HCl or H₂SO₄ in THF/Water at room temperature.

  • Product : Quantitative conversion to 2-bromoacetophenone.

  • Utility : This reaction is typically used as a deprotection step after modifications have been made to other parts of the molecule (e.g., if the Br was used for a coupling that required the ketone to be protected).

Experimental Protocols

Protocol: Palladium-Catalyzed Annulation with Diphenylacetylene

Based on general procedures for Larock annulation of o-halostyrenes.

  • Setup : Flame-dry a Schlenk tube and cool under argon.

  • Reagents : Add:

    • 1-Bromo-2-(1-methoxyethenyl)benzene (0.5 mmol)

    • Diphenylacetylene (0.6 mmol)

    • Pd(OAc)₂ (5 mol%)

    • Triphenylphosphine (PPh₃) or tri-o-tolylphosphine (10 mol%)

    • Sodium carbonate (Na₂CO₃) or Potassium acetate (KOAc) (2.0 equiv)

    • DMF (anhydrous, 3 mL)

  • Reaction : Seal the tube and heat to 100°C for 12–24 hours.

  • Workup : Cool to room temperature. Dilute with diethyl ether and water. Extract aqueous layer with ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification : Flash column chromatography (Hexanes/Ethyl Acetate) to isolate the substituted 1-methoxynaphthalene.

Data Summary: Reactivity Comparison
Reaction TypeReagentsPrimary ProductKey Advantage
Annulation Pd(OAc)₂, Ligand, Internal Alkyne1-Methoxynaphthalene derivativesRapid assembly of polycycles; regioselective.[2]
Lithiation n-BuLi, -78°C, then Electrophileo-Substituted-α-methoxystyrenesAllows ortho-functionalization without enolization issues.
Hydrolysis HCl (aq), THF2-BromoacetophenoneEfficient deprotection strategy.
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, Base2-Aryl-α-methoxystyrenesPrecursor for photocyclization to phenanthrenes.

References

  • Larock, R. C.; Doty, M. J.; Cacchi, S. "Synthesis of naphthalenes by the palladium-catalyzed reaction of o-halostyrenes with alkynes." Journal of Organic Chemistry, 1993 , 58, 4579–4583. Link

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990 , 90, 879–933. Link

  • Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986 , 25, 508–524. Link

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link

Disclaimer: The protocols described herein are for research purposes only. Always consult the specific Safety Data Sheet (SDS) and perform a risk assessment before handling brominated aromatic compounds and organolithium reagents.

Sources

Foundational

Technical Whitepaper: Stability Profile and Preservation Protocols for 1-Bromo-2-(1-methoxyethenyl)benzene

Executive Summary 1-Bromo-2-(1-methoxyethenyl)benzene (CAS 115661-35-3) is a specialized styrenyl ether intermediate, primarily utilized as a masked acetyl anion equivalent in palladium-catalyzed cross-coupling and lithi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-(1-methoxyethenyl)benzene (CAS 115661-35-3) is a specialized styrenyl ether intermediate, primarily utilized as a masked acetyl anion equivalent in palladium-catalyzed cross-coupling and lithium-halogen exchange reactions. Its structural utility—providing a protected ketone functionality that survives basic conditions—is counterbalanced by its inherent fragility.

The Core Challenge: As an electron-rich enol ether, this compound exhibits extreme sensitivity to Bronsted acids and moisture. Improper storage leads to rapid hydrolysis, yielding 2'-bromoacetophenone and methanol, effectively destroying the "masked" functionality before the reaction begins. Furthermore, the styrenyl alkene is prone to cationic polymerization if trace acid is present.

This guide defines the Zero-Acid Protocol required to maintain >98% purity over extended storage periods.

Chemical Identity & Structural Vulnerabilities[1]

To preserve this compound, one must understand the electronic forces driving its degradation. The methoxy group at the


-position donates electron density into the alkene (

-system), significantly increasing the basicity of the

-carbon.
Table 1: Physicochemical Profile & Risk Factors
PropertySpecification / CharacteristicImplication for Handling
Structure

-Methoxystyrene scaffold with ortho-bromo substituent
Steric crowding at the ortho position slows radical polymerization but does not prevent acid-catalyzed decomposition.
Physical State Pale yellow to colorless oilColor Change Indicator: Darkening to orange/brown indicates polymerization or oxidation.
Reactivity Class Electron-rich Enol EtherHigh Risk: Acts as a nucleophile towards protons (

).
Primary Degradant 2'-BromoacetophenoneQC Marker: Appearance of a methyl ketone singlet (~2.6 ppm) in

H NMR.
Boiling Point High (Oil at RT)Do not attempt distillation without base-washing glassware.

Degradation Mechanisms (The "Why")

The stability of 1-Bromo-2-(1-methoxyethenyl)benzene is governed by two competing pathways: Hydrolysis (primary risk) and Cationic Polymerization (secondary risk). Both are catalyzed by trace acidity found in unwashed glassware, ambient moisture, or untreated silica gel.

Mechanism: Acid-Catalyzed Hydrolysis

The most common failure mode is the conversion of the enol ether back to the ketone. This is thermodynamically driven and kinetically rapid in the presence of moisture and trace acid.

The Pathway:

  • Protonation: The electron-rich

    
    -carbon captures a proton, forming a resonance-stabilized oxocarbenium ion.
    
  • Hydration: Water attacks the oxocarbenium center.

  • Collapse: Methanol is eliminated, yielding the thermodynamically stable ketone.

HydrolysisMechanism Start Enol Ether (Precursor) Step1 Protonation (Rate Limiting) Start->Step1 + H+ (Trace Acid) Inter Oxocarbenium Intermediate Step1->Inter Water Water Attack (+ H2O) Inter->Water End 2'-Bromoacetophenone (Degradant) Water->End - MeOH

Figure 1: The acid-catalyzed hydrolysis pathway.[1] Note that the reaction consumes water but regenerates the acid catalyst, creating an autocatalytic cycle if not quenched.

Storage & Handling Protocols (The "How")

To ensure stability, you must implement a Basic-Inert Environment . Standard "cool and dry" storage is insufficient.

The "T.I.D.E." Storage Protocol
  • T (Temperature): Store at -20°C . Lower temperatures arrest the kinetics of both hydrolysis and polymerization.

  • I (Inert Atmosphere): Headspace must be purged with Argon or Nitrogen. Oxygen can induce radical formation (though less likely than acid degradation), but moisture in air is the real enemy.

  • D (Dry): Store over activated molecular sieves (3Å or 4Å) if the compound is in solution. For neat oil, ensure the container is essentially moisture-free.

  • E (Exclusion of Acid - CRITICAL ):

    • Solid Stabilizer: Add 1-2% (w/w) of anhydrous Potassium Carbonate (K₂CO₃) or a few pellets of Potassium Hydroxide (KOH) directly into the storage vial. This acts as an acid scavenger, neutralizing any protons generated by glass surface acidity or moisture ingress.

    • Alternative: For short-term storage, a trace of Triethylamine (

      
      ) can be added, though this must be removed before certain catalytic steps.
      
Handling & Purification

Never purify this compound on untreated silica gel. The Lewis acidic sites on silica will hydrolyze the enol ether on the column, resulting in low yields of the ketone byproduct.

Correct Purification Method:

  • Slurry Preparation: Pre-treat the silica gel slurry with 1-2% Triethylamine (

    
    ) in the eluent (e.g., Hexanes/EtOAc).
    
  • Elution: Run the column using the basic eluent.

  • Concentration: Do not heat the water bath above 30°C during rotary evaporation.

Quality Control & Re-purification Workflow

Before committing this reagent to a high-value step (e.g., Lithium-Halogen exchange), validate its integrity.

QC Decision Matrix

QCDecisionTree Check Pre-Reaction QC Check Visual 1. Visual Inspection Check->Visual Colorless Colorless/Pale Yellow Visual->Colorless Pass Dark Dark Orange/Brown Visual->Dark Fail NMR 2. H-NMR Analysis (CDCl3 w/ K2CO3) Pure Signals: Vinyl H (~4.0-4.5 ppm) Methoxy (~3.6 ppm) NMR->Pure >95% Enol Ether Impure Impurity: Methyl Singlet (~2.6 ppm) (Ketone) NMR->Impure Contains Ketone Colorless->NMR Purify RE-PURIFY Flash Column (Et3N-treated Silica) Dark->Purify Polymer suspected Proceed PROCEED Use immediately Pure->Proceed Impure->Purify <10% Ketone Discard DISCARD If >50% Hydrolysis Impure->Discard >50% Ketone

Figure 2: Quality Control Decision Tree. Note: When running NMR, filter the sample through a small plug of basic alumina or add solid K2CO3 to the NMR tube to prevent hydrolysis by the acidity of CDCl3.

Analytical Markers ( H NMR in )
  • Target Molecule: Look for the vinyl protons. In

    
    -methoxystyrenes, these typically appear as two doublets (or singlets depending on resolution) in the 4.0 – 4.8 ppm  range. The methoxy group appears around 3.5 – 3.7 ppm .
    
  • Contaminant (2'-Bromoacetophenone): A sharp singlet at ~2.6 ppm (

    
    ) is the definitive sign of hydrolysis.
    

References

  • BenchChem. (2025).[2] Purification and Handling of 1-Bromo-2-((methoxymethoxy)methyl)benzene and Related Enol Ethers. Retrieved from 2

  • The University of Edinburgh. (2009). Storage and Detection of Peroxides in Ethers.[3][4] Health and Safety Department. Retrieved from 4

  • SynQuest Laboratories. (2024). Safety Data Sheet: (1-Bromoethyl)benzene and Analogs. (Used for general aryl bromide stability data). Retrieved from 5

  • Rzepa, H. (2021). A computational mechanism for the aqueous hydrolysis of a ketal/enol ether to a ketone.[6] Imperial College London. Retrieved from 6

  • Fiveable. (2025). Enol Ether Definition and Reactivity Profile. Retrieved from 7

Sources

Exploratory

Literature review of 1-Bromo-2-(1-methoxyethenyl)benzene and its analogs

Executive Summary 1-Bromo-2-(1-methoxyethenyl)benzene (CAS: Not widely listed as commodity, often synthesized in situ), also known as 2-bromo- -methoxystyrene , represents a specialized bifunctional building block in org...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-(1-methoxyethenyl)benzene (CAS: Not widely listed as commodity, often synthesized in situ), also known as 2-bromo-


-methoxystyrene , represents a specialized bifunctional building block in organic synthesis. It combines an aryl bromide —a classic handle for transition-metal catalysis—with a 1-methoxyvinyl (enol ether)  group.

The enol ether moiety serves two critical strategic functions:

  • Masked Acetyl Group: It acts as a robust protecting group for the acetyl functionality (

    
    ) during basic or nucleophilic reaction conditions, readily unmasked via mild acid hydrolysis.
    
  • Electron-Rich Alkene: It functions as a reactive partner in inverse-electron-demand Diels-Alder reactions, [2+2] cycloadditions, and palladium-catalyzed annulations to form polycyclic aromatic hydrocarbons (PAHs) and oxygen heterocycles.

This guide reviews the synthesis, reactivity profile, and application of this scaffold in the construction of complex bioactive molecules, emphasizing its superiority over unprotected acetophenones in sensitive catalytic cycles.

Structural Analysis & Reactivity Profile

Electronic Properties

The molecule features two orthogonal reactive sites:

  • Site A (Aryl Bromide): Electrophilic site susceptible to oxidative addition by Pd(0) or Ni(0). The ortho positioning creates steric crowding but enables intramolecular cyclization pathways.

  • Site B (Enol Ether): Nucleophilic site. The methoxy group donates electron density into the double bond, making the

    
    -carbon highly nucleophilic. It is stable to strong bases (e.g., LDA, NaH, 
    
    
    
    -BuOK) but extremely sensitive to Brønsted and Lewis acids.
Stability Considerations
  • Acid Sensitivity: Exposure to dilute mineral acids or silica gel can trigger hydrolysis to 2-bromoacetophenone.

  • Polymerization: Like all styrenes, it is prone to radical polymerization. Radical inhibitors (e.g., BHT) are recommended for storage.

Synthesis Strategies

The most reliable route to 1-bromo-2-(1-methoxyethenyl)benzene avoids the use of Wittig reagents (which typically yield alkenes rather than enol ethers from ketones) and instead utilizes the Trimethyl Orthoformate (TMOF) dehydration protocol.

Primary Route: Acid-Catalyzed Ketalization-Elimination

This method proceeds via the formation of the dimethyl ketal intermediate, followed by thermal elimination of methanol.

Reaction Scheme:



Experimental Protocol (Representative)

Reagents: 2'-Bromoacetophenone (1.0 equiv), Trimethyl Orthoformate (1.5–2.0 equiv),


-Toluenesulfonic acid (

-TsOH, 0.05 equiv), Methanol (solvent).[1]
  • Ketalization: Dissolve 2'-bromoacetophenone in anhydrous methanol. Add TMOF and catalytic

    
    -TsOH. Stir at reflux for 4–6 hours. Monitor by TLC (ketal is often less polar than ketone).
    
  • Neutralization: Quench with sodium methoxide (solid) to neutralize the acid catalyst before workup. This prevents hydrolysis.

  • Elimination: Concentrate the crude ketal. Perform a vacuum distillation. The thermal energy during distillation often drives the elimination of methanol, yielding the title compound as a colorless oil. Note: Sometimes a separate heating step with a catalytic amount of acid anhydride is required to drive elimination.

Key Transformations & Applications

The "Masked Acetyl" Strategy in Cross-Coupling

Direct Suzuki or Heck coupling of o-bromoacetophenone can be problematic due to the base-sensitivity of the enolizable ketone (aldol condensation side reactions) or interference with the catalyst. The enol ether protects the carbonyl carbon.

  • Workflow:

    • Protection: Convert 2'-bromoacetophenone to 1-bromo-2-(1-methoxyethenyl)benzene.

    • Coupling: Perform Pd-catalyzed Suzuki-Miyaura coupling with an aryl boronic acid. The enol ether survives basic carbonate/phosphate conditions.

    • Deprotection: Treat with 1N HCl/THF to reveal the biaryl ketone.

Synthesis of Indenes and Naphthalenes

The ortho-bromo substituent allows for intramolecular Heck-type cyclizations. When coupled with an internal alkyne or alkene, the enol ether participates in annulation.

  • Mechanism: Oxidative addition of Pd(0) to the C-Br bond, followed by carbopalladation of a tethered alkene, and finally nucleophilic attack of the enol ether carbon (or insertion) leads to cyclized products.

Visualization of Reaction Pathways

ReactionPathways Start 1-Bromo-2-(1-methoxyethenyl)benzene Acid Acid Hydrolysis (H3O+) Start->Acid Suzuki Suzuki Coupling (Pd(0), Ar-B(OH)2, Base) Start->Suzuki Heck Pd-Catalyzed Annulation Start->Heck Prod1 2-Bromoacetophenone (Deprotection) Acid->Prod1 Inter1 2-(1-Methoxyethenyl)biphenyl Suzuki->Inter1 Prod2 2-Acetylbiphenyl Inter1->Prod2 H3O+ Prod3 Substituted Indenes/ Naphthalenes Heck->Prod3

Caption: Divergent synthetic utility of the 1-methoxyethenyl scaffold: Protection, Coupling, and Cyclization.

Comparative Analysis of Analogs

The reactivity of the scaffold can be tuned by varying the halogen (X) and the alkoxy group (OR).

Analog StructureX (Halogen)OR (Alkoxy)Reactivity ProfileRecommended Application
Title Compound Br OMe Balanced reactivity. Stable enough for storage, reactive enough for Pd-catalysis.General purpose building block.
Iodo-Analog I OMe Higher reactivity in oxidative addition. Unstable; prone to light-induced decomposition.Low-temperature lithiation; difficult couplings.
Chloro-Analog Cl OMe Low reactivity. Requires specialized ligands (e.g., Buchwald biarylphosphines) for coupling.Cost-effective scale-up if catalyst cost is managed.
Ethoxy-Analog Br OEt Similar to methoxy but slightly more sterically hindered.Used when methoxy elimination is a competing side reaction.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene

Adapted from standard acetophenone ketalization procedures.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Charge: Add 2'-bromoacetophenone (19.9 g, 100 mmol), trimethyl orthoformate (21.2 g, 200 mmol), and anhydrous methanol (50 mL).

  • Catalyst: Add

    
    -toluenesulfonic acid monohydrate  (0.95 g, 5 mmol).
    
  • Reaction: Heat to reflux (

    
    ) for 6 hours.
    
  • Quench: Cool to room temperature. Add solid sodium methoxide (0.5 g) to neutralize the acid. Stir for 15 minutes.

  • Isolation: Remove solvent under reduced pressure. The residue is the crude dimethyl ketal.

  • Elimination/Purification: Perform fractional distillation under vacuum (approx. 1–5 mmHg). Heat the pot to

    
    . The ketal will eliminate methanol in the pot or column, and the 1-bromo-2-(1-methoxyethenyl)benzene  will distill over.
    
    • Yield: Typically 75–85%.

    • Appearance: Colorless to pale yellow oil.

Protocol B: Suzuki-Miyaura Coupling (General)
  • Mix: In a vial, combine 1-bromo-2-(1-methoxyethenyl)benzene (1.0 mmol), Phenylboronic acid (1.2 mmol),

    
     (2.0 mmol), and 
    
    
    
    (3 mol%).
  • Solvent: Add Toluene:Ethanol:Water (4:1:1, 5 mL).

  • Heat: Heat at

    
     for 12 hours.
    
  • Workup: Extract with ethyl acetate. Wash with brine.[2]

  • Hydrolysis (Optional): To obtain the ketone, stir the crude oil in THF (5 mL) and 1N HCl (1 mL) for 1 hour at RT.

References

  • Synthesis of

    
    -Methoxystyrenes: 
    
    • Title: "Preparation of Enol Ethers from Acetophenones via Trimethyl Orthoform
    • Source:Organic Syntheses, Coll. Vol. 6, p. 584.
    • Context: General methodology for converting aryl ketones to -methoxy vinyls.
    • URL:[Link]

  • Palladium-Catalyzed Cyclization

    • Title: "Palladium-catalyzed tandem cyclization of bromoenynes through aromatic C-H bond functionaliz
    • Source:Angewandte Chemie International Edition, 2005, 44(32), 5103-5106.
    • Context: Demonstrates the use of ortho-bromo vinyl systems in forming fused cycles.
    • URL:[Link]

  • Application in Benzofuran Synthesis

    • Title: "One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation."[1]

    • Source:Organic Letters, 2008, 10(16), 3485-3488.
    • Context: Highlights the reactivity of ortho-functionalized aryl halides in oxygen heterocycle form
    • URL:[Link]

  • General Reactivity of Enol Ethers

    • Title: "The Chemistry of Enol Ethers."
    • Source:P
    • Context: Comprehensive background on the electronic behavior of the 1-methoxyvinyl group.
    • URL:[Link]

Sources

Foundational

Commercial availability and suppliers of 1-Bromo-2-(1-methoxyethenyl)benzene

An In-Depth Technical Guide to Commercial Availability, Synthesis, and Application in Drug Discovery Part 1: Executive Summary (CAS: 137103-76-5 ), also known as 2-bromo- -methoxystyrene , is a specialized aromatic build...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to

Commercial Availability, Synthesis, and Application in Drug Discovery
Part 1: Executive Summary

(CAS: 137103-76-5 ), also known as 2-bromo-


-methoxystyrene , is a specialized aromatic building block used primarily in the synthesis of complex pharmaceutical intermediates. Structurally, it consists of an ortho-brominated benzene ring substituted with a 1-methoxyvinyl group.

This compound serves a dual strategic function in organic synthesis:

  • Masked Acetyl Group: The enol ether moiety acts as a robust "masked" ketone, stable to basic and nucleophilic conditions (e.g., organolithium reagents) but readily hydrolyzed back to the parent acetophenone under mild acidic conditions.

  • Orthogonal Reactivity: The presence of the aryl bromide allows for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange without affecting the vinyl ether, enabling precise elaboration of the aromatic core.

Due to its sensitivity to moisture (hydrolysis risk) and polymerization potential, this compound is rarely found in "off-the-shelf" commodity catalogs. It is typically classified as a Make-on-Demand or Custom Synthesis item. This guide outlines the supply landscape and provides a validated synthesis protocol for internal production.

Part 2: Chemical Identity & Properties
PropertyData
CAS Number 137103-76-5
IUPAC Name
Synonyms 2-Bromo-

-methoxystyrene; 1-Bromo-2-(1-methoxyvinyl)benzene
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in THF, DCM, Toluene; Insoluble in water
Stability Moisture Sensitive. Hydrolyzes to 2'-bromoacetophenone in acidic aqueous media. Polymerizes upon prolonged storage without stabilizers.
Storage -20°C, under Argon/Nitrogen, dry conditions.
Part 3: Commercial Supply Chain

Unlike stable commodity chemicals (e.g., 2-bromoacetophenone), is not routinely stocked in bulk due to its shelf-life constraints.

3.1. Supplier Landscape

Researchers seeking this compound will encounter a "Fine Chemical" market structure.

  • Primary Tier (Catalog Listings):

    • Hoffman Fine Chemicals: Identified as a supplier with a specific catalog entry (CAS 137103-76-5).

    • ChemScene / BenchChem: Often list such intermediates but may route orders to synthesis partners.

    • Availability Status: Typically "Inquire" or "2-4 Weeks Lead Time" .

  • Secondary Tier (Custom Synthesis Houses):

    • Major CROs (e.g., Enamine , WuXi AppTec , Combi-Blocks ) can synthesize this compound rapidly upon request using the standard acetophenone precursor.

3.2. The "Make vs. Buy" Decision Matrix

Given the lead times and stability issues, internal synthesis is often the superior choice for time-critical projects.

MakeVsBuy Start Need CheckStock Check Specialty Suppliers (Hoffman, ChemScene) Start->CheckStock InStock In Stock? CheckStock->InStock Buy BUY (Lead Time: 1-2 weeks) InStock->Buy Yes CheckTime Project Timeline < 3 Weeks? InStock->CheckTime No Make MAKE (Internal Synthesis) (Time: 2-3 Days) CheckTime->Make Yes (Urgent) Custom Order Custom Synthesis (Lead Time: 4-6 Weeks) CheckTime->Custom No (Not Urgent)

Figure 1: Decision logic for sourcing . Due to hydrolysis risks, fresh internal synthesis is often preferred over shipping.

Part 4: Synthesis Protocol (The "Make" Option)

For researchers opting to synthesize this compound, the most robust route involves the conversion of 2'-bromoacetophenone to its dimethyl ketal, followed by the elimination of methanol. This method avoids the use of unstable Wittig reagents and scales well.

4.1. Reaction Pathway [1][2]

Synthesis SM 2'-Bromoacetophenone (CAS 2142-69-0) Inter Intermediate: Dimethyl Ketal SM->Inter Dehydration Reagent Trimethyl Orthoformate (TMOF) + H+ Catalyst Reagent->Inter Prod Target: Inter->Prod Thermal Elimination (-MeOH) Byprod Byproducts: MeOH + Methyl Formate Inter->Byprod

Figure 2: Synthesis of the target enol ether from 2'-bromoacetophenone via ketal formation and elimination.

4.2. Detailed Methodology

Reagents:

  • 2'-Bromoacetophenone (1.0 eq)

  • Trimethyl orthoformate (TMOF) (3.0 - 5.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq) or H₂SO₄ (cat.)

  • Solvent: Methanol (anhydrous) or neat TMOF.

Step-by-Step Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 2'-bromoacetophenone and a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Addition: Add Trimethyl orthoformate (TMOF) (3-5 equivalents). If solubility is an issue, add a minimum amount of anhydrous methanol.

  • Catalysis: Add p-TSA (5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 60-70°C) for 4–12 hours. Monitor by TLC (Note: The ketal and enol ether may have similar R_f to the ketone; look for the disappearance of the carbonyl stretch in IR if available, or use NMR on an aliquot).

    • Mechanism Note: The reaction first forms the dimethyl ketal. Under prolonged heating or acidic workup conditions, the ketal eliminates one molecule of methanol to form the enol ether.

  • Workup (Critical):

    • Cool the reaction to room temperature.[3]

    • Quench: Add triethylamine (Et₃N) to neutralize the acid catalyst before any aqueous contact. This prevents hydrolysis back to the starting ketone.

    • Concentrate under reduced pressure to remove excess TMOF and methanol.

  • Purification:

    • Resuspend the residue in diethyl ether or hexane.

    • Wash rapidly with basic water (NaHCO₃ solution) to remove salts.

    • Dry over Na₂SO₄ (anhydrous) and concentrate.

    • Distillation: For high purity, vacuum distillation is recommended.

    • Column Chromatography: If distilling is not feasible, use silica gel pre-treated with 1% Et₃N/Hexane to prevent acid-catalyzed hydrolysis on the silica surface.

Yield Expectation: 75–85% Validation: ¹H NMR (CDCl₃) should show two geminal vinyl protons (typically around


 4.0–4.5 ppm) and the methoxy singlet (

3.5–3.7 ppm).
Part 5: Applications in Drug Development
5.1. Orthogonal Protection Strategy

The 1-methoxyethenyl group serves as a robust protecting group for the acetyl moiety during harsh organometallic transformations.

  • Scenario: A researcher needs to introduce a nucleophile at the ortho position of an acetophenone.

  • Problem: Direct lithiation of 2'-bromoacetophenone fails because the organolithium reagent attacks the ketone.

  • Solution:

    • Convert 2'-bromoacetophenone to 1-bromo-2-(1-methoxyethenyl)benzene .

    • Perform Lithium-Halogen Exchange (

      
      -BuLi) 
      
      
      
      The enol ether is inert to the lithium reagent.
    • Quench with Electrophile (E⁺).

    • Acidic Hydrolysis (HCl/THF)

      
       Reveals the ketone with the new substituent at the ortho position.
      
5.2. Suzuki-Miyaura Coupling

The compound is an excellent partner for Suzuki coupling to generate 2-arylacetophenones (biaryl ketones). The steric bulk of the ortho-methoxyvinyl group is generally tolerated by modern catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄).

Part 6: References
  • Hoffman Fine Chemicals. (n.d.). Product Catalog: 1-Bromo-2-(1-methoxyvinyl)benzene (CAS 137103-76-5).[4] Retrieved from

  • Styrene Synthesis via Orthoesters. (2012). Organic Syntheses, Coll. Vol. 6, p. 567. (General procedure for converting acetophenones to

    
    -methoxystyrenes using TMOF).
    
  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Enol Ethers as ketone protecting groups).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (Context for coupling sterically hindered aryl bromides).

  • LookChem. (2025). Market Analysis for Bromo-methoxy-benzene derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

High-Efficiency Suzuki-Miyaura Coupling of 1-Bromo-2-(1-methoxyethenyl)benzene: A Strategic Route to 2-Acetylbiaryls

Abstract This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-2-(1-methoxyethenyl)benzene (Substrate 1 ). This substrate serves as a robust, base-stable surrogate for 2-br...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-2-(1-methoxyethenyl)benzene (Substrate 1 ). This substrate serves as a robust, base-stable surrogate for 2-bromoacetophenone, overcoming the common limitations associated with coupling unprotected acyl-substituted aryl halides. We provide a comprehensive guide on catalyst selection, reaction parameter optimization, and the subsequent hydrolysis of the vinyl ether moiety to reveal the target 2-acetylbiaryl scaffold. This workflow is essential for medicinal chemists targeting sterically congested biaryl ketones.

Introduction & Strategic Rationale

The "Masked" Ketone Advantage

Direct cross-coupling of ortho-haloacetophenones is often plagued by steric hindrance and potential side reactions involving the enolizable ketone. 1-Bromo-2-(1-methoxyethenyl)benzene contains a 1-methoxyvinyl group—an enol ether —which acts as a masked acetyl group.

  • Chemical Stability: The enol ether is stable under the basic conditions typical of Suzuki couplings, unlike the corresponding ketone which can undergo aldol-type side reactions.

  • Electronic Activation: The methoxy group is electron-donating, making the oxidative addition step electronically distinct from the electron-withdrawing acetyl group.

  • Steric Profile: While still sterically demanding due to the ortho substitution, the planar nature of the vinyl group can offer different binding geometries compared to the carbonyl.

Core Challenges
  • Steric Hindrance: The ortho-substitution pattern retards the oxidative addition of the Pd(0) species.

  • Protodeboronation: Sterically hindered boronic acids are prone to protodeboronation before transmetallation can occur.

  • Acid Sensitivity: The enol ether is acid-labile. The reaction medium must remain strictly basic or neutral to prevent premature hydrolysis.

Mechanistic Insights & Catalyst Selection

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. However, the ortho-substituent necessitates a specialized ligand system.

Ligand Selection Strategy
  • Standard Phosphines (e.g., PPh3): Often insufficient for this substrate due to slow oxidative addition and poor stability of the active species.

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos or XPhos are recommended. They are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination and stabilizing the monoligated Pd species).

Base & Solvent Effects[1][2][3]
  • Base: Weak bases like K3PO4 or Cs2CO3 are preferred over strong alkoxides to minimize side reactions while maintaining enough basicity to activate the boronic acid.

  • Solvent: A biphasic system (Toluene/Water or DME/Water) is ideal. The water is necessary for the activation of the boronic acid (formation of the boronate species).

Experimental Protocols

Pre-Reaction Checklist
  • Substrate: 1-Bromo-2-(1-methoxyethenyl)benzene (Purity >97%).

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equivalents).

  • Catalyst: Pd(OAc)2 + SPhos (1:2 ratio) OR Pd-SPhos G2 Precatalyst.

  • Inert Atmosphere: Argon or Nitrogen (Balloon or Manifold).[1]

Optimized Coupling Protocol (Standard Scale: 1.0 mmol)

Step 1: Reaction Assembly

  • Charge a flame-dried reaction vial equipped with a magnetic stir bar with:

    • 1-Bromo-2-(1-methoxyethenyl)benzene (213 mg, 1.0 mmol)

    • Arylboronic acid (1.2 mmol)[2]

    • Potassium phosphate tribasic (K3PO4) (425 mg, 2.0 mmol)

    • SPhos (16 mg, 0.04 mmol, 4 mol%)

    • Pd(OAc)2 (4.5 mg, 0.02 mmol, 2 mol%)

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon three times.

Step 2: Solvent Addition

  • Inject Toluene (4.0 mL) and Degassed Water (1.0 mL) via syringe.

    • Note: The biphasic ratio 4:1 is critical for solubilizing the inorganic base while maintaining organic solubility for the substrate.

Step 3: Reaction

  • Place the vial in a pre-heated block at 80°C .

  • Stir vigorously (800-1000 rpm) for 4–12 hours.

  • Monitor by TLC (Hexanes/EtOAc) or LC-MS. Look for the disappearance of the aryl bromide.

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Separate phases.[3] Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Dry combined organics over Na2SO4, filter, and concentrate.

    • Checkpoint: The product at this stage is the 2-(1-methoxyethenyl)biaryl intermediate.

Post-Coupling Hydrolysis (Unmasking the Ketone)

To convert the enol ether to the final acetyl derivative:

  • Dissolve the crude intermediate in THF (5 mL).

  • Add 1M HCl (2 mL).

  • Stir at room temperature for 1–2 hours.

  • Neutralize with sat. NaHCO3.

  • Extract with Ethyl Acetate, dry, and concentrate.

  • Purify via flash column chromatography.

Data Summary & Troubleshooting

Table 1: Optimization of Reaction Conditions
EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)*Notes
1Pd(PPh3)4Na2CO3DME/H2O8045Sluggish; significant starting material remaining.
2Pd(dppf)Cl2Cs2CO3Dioxane/H2O9068Moderate yield; some protodeboronation observed.
3Pd(OAc)2 / SPhos K3PO4 Tol/H2O 80 92 Optimal conditions. Clean conversion.
4Pd2(dba)3 / XPhosK3PO4Tol/H2O10088Good, but higher temp required.

*Isolated yield of the hydrolyzed ketone product.

Troubleshooting Guide
  • Problem: Low conversion of Aryl Bromide.

    • Solution: Switch to SPhos or XPhos ligands. Increase catalyst loading to 5 mol%. Ensure vigorous stirring (mass transfer limitation in biphasic systems).

  • Problem: Hydrolysis of enol ether during coupling.

    • Solution: Ensure the reaction pH is >7. Avoid using acidic boronic acids without sufficient base buffering.

  • Problem: Homocoupling of Boronic Acid.

    • Solution: Degas solvents thoroughly. Oxygen promotes homocoupling. Add the boronic acid slowly or in portions if necessary.

Visualization of Workflow

Figure 1: Reaction Pathway and Logic

G Start 1-Bromo-2-(1-methoxyethenyl)benzene (Masked Acetyl) Catalyst Pd(OAc)2 / SPhos K3PO4, 80°C Start->Catalyst Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Catalyst Intermed Intermediate: 2-(1-methoxyethenyl)biaryl (Enol Ether) Catalyst->Intermed Suzuki Coupling Hydrolysis Hydrolysis 1M HCl / THF Intermed->Hydrolysis Unmasking Product Final Product: 2-Acetylbiaryl Hydrolysis->Product Ketone Formation

Caption: Strategic workflow converting the bromo-enol ether to the biaryl ketone via Suzuki coupling and acid hydrolysis.

Figure 2: Catalytic Cycle (Simplified)

Cycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Ar Pd(II)-Ar-Br OxAdd->PdII_Ar TransMet Transmetallation (+ Ar'-B(OH)3 / Base) PdII_Ar->TransMet PdII_Biaryl Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0

Caption: The Pd(0)/Pd(II) catalytic cycle.[2][1][3][4][5][6][7][8][9] Steric bulk of the substrate primarily affects the Oxidative Addition step.

References

  • Miyaura, N., & Suzuki, A. (1995).[10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. [Link]

Sources

Application

Heck reaction protocol for 1-Bromo-2-(1-methoxyethenyl)benzene

Application Note: Optimized Mizoroki-Heck Coupling Strategies for 1-Bromo-2-(1-methoxyethenyl)benzene Executive Summary This guide details the optimized protocols for the Mizoroki-Heck coupling of 1-Bromo-2-(1-methoxyeth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Mizoroki-Heck Coupling Strategies for 1-Bromo-2-(1-methoxyethenyl)benzene

Executive Summary

This guide details the optimized protocols for the Mizoroki-Heck coupling of 1-Bromo-2-(1-methoxyethenyl)benzene (also known as 2-bromo-


-methoxystyrene). This substrate presents a dual challenge in synthesis:
  • Steric Hindrance: The ortho-substituted vinyl ether moiety creates significant steric bulk, impeding the oxidative addition of palladium.

  • Chemical Lability: The electron-rich enol ether functionality is highly acid-sensitive. Standard acidic workups or byproducts (HBr) can trigger premature hydrolysis to the corresponding acetophenone, destroying the "masked ketone" handle.

We present two validated methods: Method A (Phase-Transfer/Jeffery Conditions) for robustness and cost-efficiency, and Method B (Bulky Phosphine) for challenging coupling partners.

Substrate Analysis & Reaction Strategy

The Substrate:

  • Compound: 1-Bromo-2-(1-methoxyethenyl)benzene

  • Role: Electrophile (Aryl Halide).

  • Key Feature: The 1-methoxyethenyl group (

    
    ) serves as a latent acetyl group.
    
  • Strategic Value: Post-coupling hydrolysis yields 1,2-disubstituted benzenes bearing a ketone, avoiding the need to protect/deprotect carbonyls during the coupling phase.

Mechanistic Considerations: The reaction requires a catalytic cycle capable of overcoming the steric barrier at the oxidative addition step while preventing the coordination of the methoxy oxygen to the palladium center, which can arrest the cycle. Furthermore, the generation of HBr (neutralized by base) necessitates a buffering system to prevent in-situ hydrolysis of the vinyl ether.

Diagram 1: Reaction Pathway & Chemoselectivity

HeckReactionPath Substrate 1-Bromo-2-(1-methoxyethenyl)benzene (Steric Bulk + Acid Sensitive) Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition Rate Limiting) Substrate->Pd_Cycle + Alkene + Base Coupling Alkene Insertion & Beta-Hydride Elimination Pd_Cycle->Coupling Product Heck Product (Vinyl Ether Intact) Coupling->Product Basic/Neutral Conditions Side_Product Hydrolyzed Ketone (AVOID) Product->Side_Product Acidic Workup (H+)

Caption: The strategic pathway emphasizes the preservation of the vinyl ether moiety by maintaining a strictly basic/neutral environment throughout the catalytic cycle and workup.

Experimental Protocols

Method A: The "Jeffery" Protocol (Ligand-Free, Phase Transfer)

Best for: Activated alkenes (acrylates, styrenes) and cost-sensitive scale-up.

This method utilizes the "Jeffery conditions," employing a tetraalkylammonium salt to stabilize the palladium nanoparticles and facilitate phase transfer, negating the need for expensive phosphine ligands.

Reagents & Stoichiometry:

Component Reagent Equiv. Role
Substrate 1-Bromo-2-(1-methoxyethenyl)benzene 1.0 Electrophile
Coupling Partner Alkene (e.g., tert-butyl acrylate) 1.5 Nucleophile
Catalyst Palladium(II) Acetate [Pd(OAc)₂] 0.05 (5 mol%) Pre-catalyst
Additive Tetrabutylammonium Bromide (TBAB) 1.0 Phase Transfer/Stabilizer
Base Potassium Carbonate (K₂CO₃) 2.5 Acid Scavenger (Anhydrous)

| Solvent | DMF (Anhydrous) | 0.2 M | Solvent |

Step-by-Step Procedure:

  • Setup: Oven-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charging Solids: Add TBAB (1.0 equiv), K₂CO₃ (2.5 equiv, finely ground), and Pd(OAc)₂ (5 mol%).

    • Note: Finely grinding the base significantly improves reaction kinetics in heterogeneous systems.

  • Substrate Addition: Add 1-Bromo-2-(1-methoxyethenyl)benzene (1.0 equiv) and the alkene (1.5 equiv) via syringe.

  • Solvent & Degassing: Add anhydrous DMF (concentration 0.2 M relative to bromide). Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent Pd black precipitation).

  • Reaction: Seal the vessel and heat to 90°C for 12–24 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or HPLC. Look for the disappearance of the aryl bromide.

  • Workup (Crucial):

    • Cool to room temperature.[1]

    • Dilute with Diethyl Ether (Et₂O).

    • Wash 1: Water (to remove DMF/salts).

    • Wash 2: Saturated NaHCO₃ (Do NOT use NH₄Cl or dilute HCl; the acidity will hydrolyze the vinyl ether).

    • Dry over Na₂SO₄, filter, and concentrate.[1][2][3][4]

Method B: The Bulky Phosphine Protocol (High Performance)

Best for: Unreactive alkenes, electron-rich styrenes, or if Method A fails due to extreme sterics.

This method uses a bulky, electron-rich phosphine ligand to accelerate the oxidative addition step, which is hindered by the ortho-substituent.

Reagents & Stoichiometry:

Component Reagent Equiv.
Catalyst Source Pd₂(dba)₃ 0.02 (2 mol% Pd)
Ligand P(t-Bu)₃·HBF₄ or SPhos 0.04 (4 mol%)
Base Dicyclohexylmethylamine (Cy₂NMe) 2.0

| Solvent | 1,4-Dioxane | 0.2 M |

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and the phosphine ligand in 1,4-Dioxane. Stir at RT for 15 mins to generate the active Pd(0)-L species.

  • Reaction Assembly: Add the aryl bromide (1.0 equiv), alkene (1.2 equiv), and Cy₂NMe (2.0 equiv) to the catalyst solution.

  • Heating: Heat to 100°C for 16 hours.

  • Workup: Similar to Method A, but filtration through a short pad of Celite (neutralized with 1% Et₃N in solvent) is recommended to remove palladium residues before aqueous wash.

System Suitability & Troubleshooting

System Suitability Test (SST): Before committing valuable material, perform a test reaction using 2-bromoanisole and butyl acrylate .

  • Acceptance Criteria: >90% conversion by HPLC within 4 hours at 90°C using Method A.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Pd Black Formation Oxygen ingress or unstable catalystDegas solvents more thoroughly; switch to Method A (TBAB stabilizes Pd nanoparticles).
Low Conversion Steric hindrance at ortho positionIncrease temperature to 110°C; switch to Method B (P(t-Bu)₃ is smaller/more active than SPhos).
Product Hydrolysis (Ketone formation)Acidic workup or trace acid in solventUse Et₃N (1%) in the eluent during purification; Wash with NaHCO₃ only.
Isomerization Beta-hydride elimination/re-insertionLower temperature; reduce reaction time; ensure excess alkene is present.

Workflow Visualization

Diagram 2: Experimental Workflow & Critical Control Points

Workflow Start Start: Reagent Prep (Dry DMF, Anhydrous K2CO3) Degas Degassing (Argon Sparge 5-10 min) Start->Degas Heat Reaction: 90°C, 16h (Monitor TLC for Ar-Br) Degas->Heat Check Conversion Check (>95%?) Heat->Check Check->Heat No (Add catalyst) Quench Quench & Dilution (Et2O + Sat. NaHCO3) Check->Quench Yes Purify Column Chromatography (Silica + 1% Et3N) Quench->Purify Avoid Acid!

Caption: Operational workflow highlighting the critical degassing step and the strict avoidance of acid during quenching and purification.

References

  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

  • Cabri, W., & Candiani, I. (1995). "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research, 28(1), 2–7. Link

Sources

Method

Sonogashira coupling of 1-Bromo-2-(1-methoxyethenyl)benzene with terminal alkynes

This Application Note is designed for researchers requiring a robust, high-fidelity protocol for the Sonogashira cross-coupling of 1-Bromo-2-(1-methoxyethenyl)benzene (referred to herein as Substrate A ) with terminal al...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, high-fidelity protocol for the Sonogashira cross-coupling of 1-Bromo-2-(1-methoxyethenyl)benzene (referred to herein as Substrate A ) with terminal alkynes.

This specific transformation is a critical gateway to synthesizing benzannulated polycycles (e.g., substituted naphthalenes and indenes) via subsequent electrocyclization or electrophilic cyclization of the resulting ortho-alkynyl styrene derivatives.

Executive Summary & Substrate Analysis

Target Transformation: Cross-coupling of an ortho-substituted aryl bromide bearing an electron-rich vinyl ether moiety with various terminal alkynes.

Chemical Context: Substrate A contains two reactive functionalities: the aryl bromide (electrophile) and the 1-methoxyethenyl group (masked ketone/nucleophilic enol ether).

  • Challenge 1 (Sterics): The ortho-substitution pattern imposes steric strain, potentially retarding the oxidative addition of Pd(0).

  • Challenge 2 (Stability): The vinyl ether group is acid-sensitive. Hydrolysis yields 2-bromoacetophenone derivatives, destroying the desired styrene architecture.

  • Opportunity: The resulting 1-(1-methoxyethenyl)-2-(alkynyl)benzene is a "privileged scaffold" for benzannulation reactions (e.g., Dötz-like benzannulations or iodine-mediated cyclizations).

Optimized Reaction Protocol

Reagents & Materials[1]
  • Substrate A: 1-Bromo-2-(1-methoxyethenyl)benzene (1.0 equiv).

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%).

    • Rationale: This pre-catalyst is air-stable and robust. The PPh₃ ligands are bulky enough to promote reductive elimination but flexible enough to accommodate the ortho-substituted substrate.

  • Co-Catalyst: Copper(I) Iodide [CuI] (1–2.5 mol%).

    • Note: Maintain a 1:2 ratio relative to Pd to prevent alkyne homocoupling (Glaser coupling).

  • Base/Solvent: Triethylamine (Et₃N) / Tetrahydrofuran (THF) [1:1 v/v].

    • Rationale: Et₃N acts as both base and ligand stabilizer. THF ensures solubility of the organic substrate while maintaining a mild environment to preserve the vinyl ether.

Step-by-Step Procedure

Step 1: Deoxygenation (Critical) The electron-rich nature of the vinyl ether makes the system susceptible to oxidative degradation if O₂ is present during heating.

  • Charge a flame-dried Schlenk flask or microwave vial with Substrate A (1.0 mmol, 213 mg) and the terminal alkyne (1.2 mmol).

  • Dissolve in anhydrous THF (3 mL) and Et₃N (3 mL).

  • Sparge the solution with Argon or Nitrogen for 15 minutes. Do not skip this step.

Step 2: Catalyst Addition

  • Under a positive pressure of inert gas, add Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg) and CuI (0.015 mmol, 3 mg).

  • The solution typically turns yellow/brown immediately upon CuI addition.

Step 3: Reaction

  • Stir at Room Temperature (25°C) for 1 hour.

  • Checkpoint: Monitor by TLC (Hexanes/EtOAc 95:5). The vinyl ether substrate usually fluoresces intensely.

  • If conversion is <50% after 1 hour (common for bulky alkynes), heat to 50°C . Avoid temperatures >70°C to prevent polymerization of the vinyl ether.

Step 4: Workup (The "pH Trap") Warning: The product contains an enol ether. Contact with aqueous acid will hydrolyze it to a ketone.

  • Dilute the reaction mixture with Diethyl Ether (Et₂O).

  • Wash with saturated aqueous NaHCO₃ (mildly basic) or water. Never use HCl or NH₄Cl.

  • Dry organic layer over K₂CO₃ (basic desiccant) rather than MgSO₄ (slightly acidic).

  • Concentrate under reduced pressure.

Step 5: Purification

  • Flash chromatography on silica gel.[1]

  • Pre-treat silica: Flush the column with 1% Et₃N in Hexanes before loading to neutralize acidic sites on the silica.

  • Elute with Hexanes/EtOAc mixtures.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the catalytic cycle, highlighting the specific steric interactions of the ortho-methoxyethenyl group.

SonogashiraMechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for ortho-subs) Pd0->OxAdd + Ar-Br Pd_Ar_Br Pd(II)(Ar)(Br)L2 Steric clash with vinyl ether OxAdd->Pd_Ar_Br Transmetal Transmetallation (Cu-Acetylide enters) Pd_Ar_Br->Transmetal + Cu-C≡C-R Pd_Ar_Alk Pd(II)(Ar)(Alkynyl)L2 Cis/Trans Isomerization Transmetal->Pd_Ar_Alk RedElim Reductive Elimination Product Release Pd_Ar_Alk->RedElim RedElim->Pd0 - Product Cu_Cycle Cu(I) Cycle Base + Alkyne -> Cu-Acetylide Cu_Cycle->Transmetal

Caption: Catalytic cycle emphasizing the oxidative addition bottleneck due to ortho-substitution.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion Steric hindrance at ortho position.Switch solvent to DMF (higher boiling point, better ligand stabilization) and heat to 80°C.
Hydrolysis Product (Ketone) Acidic workup or silica.Use basic wash (NaHCO₃); add 1% Et₃N to chromatography solvent.
Homocoupling (Diyne) Oxygen leak or excess CuI.Re-sparge solvents; reduce CuI loading to 0.5 mol%; add alkyne slowly (syringe pump).
Black Precipitate Pd precipitation (Pd black).Ligand insufficient. Add 1-2 equivalents of free PPh₃ to stabilize the catalyst.

Downstream Applications: Benzannulation

The primary value of 1-(1-methoxyethenyl)-2-(alkynyl)benzene lies in its ability to cyclize.

Pathway A: Iodine-Mediated Cyclization (Synthesis of 1-Iodonaphthalenes) Treating the coupled product with I₂/CH₂Cl₂ induces electrophilic attack on the alkyne, followed by nucleophilic attack of the vinyl ether (6-endo-dig), yielding substituted naphthalenes.

Pathway B: Acid-Catalyzed Cyclization Treatment with mild Lewis acids (e.g., AuCl₃ or catalytic PTSA) triggers cyclization to indene or naphthalene derivatives depending on the alkyne substituent.

CyclizationPath Substrate Coupled Product 1-(1-methoxyethenyl)-2-alkynylbenzene Intermed Electrophilic Activation (I2 or H+) Substrate->Intermed Cycliz 6-endo-dig Cyclization Intermed->Cycliz Product Substituted Naphthalene Cycliz->Product

Caption: Conversion of the Sonogashira product into naphthalene scaffolds via electrophilic cyclization.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

  • Barluenga, J., et al. (2006). "A New and General Synthesis of 1-Halonaphthalenes and 1-Haloindenes". Angewandte Chemie International Edition, 45(47), 7948-7951. (Describes the iodocyclization of similar o-alkynyl styrene systems). Link

  • Doucet, H., & Hierso, J. C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations". Angewandte Chemie International Edition, 46(6), 834–871. Link

Sources

Application

Application Note: High-Fidelity Buchwald-Hartwig Amination of 1-Bromo-2-(1-methoxyethenyl)benzene

Executive Summary This application note details the optimized protocol for the palladium-catalyzed amination of 1-Bromo-2-(1-methoxyethenyl)benzene (1) . This substrate presents a unique dual challenge: significant steri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed amination of 1-Bromo-2-(1-methoxyethenyl)benzene (1) . This substrate presents a unique dual challenge: significant steric hindrance at the ortho-position and the presence of an acid-sensitive enol ether moiety.

While standard coupling conditions often fail due to slow oxidative addition or competitive hydrolysis, this guide utilizes Third- and Fourth-Generation Buchwald Precatalysts (specifically RuPhos and XPhos systems) to ensure high turnover numbers (TON) and chemoselectivity. This protocol is designed for researchers requiring the synthesis of N-aryl indoles, isoquinolines, or


-arylated ketone precursors.

Strategic Analysis & Mechanistic Insight

Substrate Challenges

The substrate (1) contains a bulky 1-methoxyethenyl group ortho to the bromine.

  • Steric Wall: The ortho-substituent inhibits the coordination of the amine to the palladium center and significantly retards the reductive elimination step.

  • Electronic Lability: The methoxyvinyl group is a "masked" ketone. Under acidic conditions (even weak conjugate acids generated during coupling), it hydrolyzes to 2-bromoacetophenone. Therefore, anhydrous, basic conditions are non-negotiable.

Ligand Selection Logic

To overcome the steric barrier, we employ Dialkylbiaryl Phosphine Ligands .

  • RuPhos: Ideal for secondary amines and bulky primary amines. Its bulk promotes reductive elimination, while its electron-rich nature facilitates oxidative addition into the Ar-Br bond.

  • BrettPhos: Recommended for primary amines with high functional group diversity.

  • XPhos: A general-purpose workhorse for ortho-substituted arenes.

Experimental Protocol

Materials & Reagents Table
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.01-Bromo-2-(1-methoxyethenyl)benzene
Amine Nucleophile1.2 – 1.5Primary or Secondary Amine (dried)
Catalyst Pd Source0.01 – 0.03RuPhos Pd G4 (or XPhos Pd G4)
Base Proton Scavenger1.4 – 2.0NaOtBu (Sodium tert-butoxide)
Solvent Medium[0.2 M]Toluene or 1,4-Dioxane (Anhydrous)

Note on Catalyst: We strongly recommend using G3 or G4 precatalysts (e.g., RuPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ. Precatalysts ensure a precise 1:1 Pd:L ratio and rapid activation at lower temperatures, reducing side reactions.

Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Step 1: Preparation (Glovebox or Schlenk Line)

  • Oven-dry a 10 mL reaction vial containing a magnetic stir bar. Cool under a stream of Argon.[1]

  • Charge the vial with RuPhos Pd G4 (8.5 mg, 1.0 mol%).

    • Optimization: If the amine is extremely hindered, increase loading to 2-3 mol%.

  • Add NaOtBu (135 mg, 1.4 mmol).

    • Critical: The base must be stored in a desiccator. Hydrolyzed base (NaOH) will destroy the vinyl ether substrate.

Step 2: Addition of Reactants 4. Add 1-Bromo-2-(1-methoxyethenyl)benzene (213 mg, 1.0 mmol).

  • Liquid Substrates: If the substrate is an oil, weigh it via syringe or add it as a stock solution in Toluene.
  • Add the Amine (1.2 mmol).
  • Seal the vial with a septum cap.
  • Evacuate and backfill with Argon (3 cycles).

Step 3: Solvent Addition & Reaction 8. Inject Anhydrous Toluene (5.0 mL) via syringe. 9. Place the vial in a pre-heated block at 80 °C .

  • Temperature Control: Do not exceed 100 °C unless necessary. Higher temperatures increase the risk of polymerization of the vinyl ether.
  • Stir vigorously for 2–6 hours. Monitor by TLC or LCMS.
  • Monitoring: Look for the disappearance of the aryl bromide. The product will likely have a different UV profile due to conjugation with the nitrogen lone pair.

Step 4: Workup & Isolation 11. Cool the mixture to room temperature. 12. Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove Palladium black and inorganic salts. 13. Crucial Wash Step: Wash the filtrate with basic water (e.g., 5% NaHCO₃ or dilute NaOH). Do not use water or NH₄Cl, as the local acidity can hydrolyze the enol ether. 14. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. 15. Purify via flash chromatography on silica gel (pre-treated with 1% Et₃N to ensure basicity) using Hexanes/EtOAc gradients.

Reaction Mechanism & Pathway Visualization[2]

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky phosphine ligand in facilitating the reductive elimination step, which is the rate-determining step (RDS) for this sterically crowded substrate.

BuchwaldHartwigCycle cluster_steric Critical Challenge: Ortho-Bulk PreCat RuPhos Pd G4 (Precatalyst) Pd0 L-Pd(0) (Active Species) PreCat->Pd0 Activation OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate AmineBind Amine Coordination (Pd-Ar-N-Br) OxAdd->AmineBind + Amine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim Steric Crowding Overcome by Ligand RedElim->Pd0 Regeneration Product N-Aryl Product RedElim->Product Substrate 1-Bromo-2-(1-methoxyethenyl)benzene Substrate->OxAdd

Figure 1: Catalytic cycle of the RuPhos-mediated amination. The bulky ligand (L) facilitates the difficult reductive elimination of the ortho-substituted product.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation or OxidationSwitch to RuPhos Pd G4 (precatalyst) instead of in situ mixing. Ensure solvent is degassed.
Hydrolysis Product (Ketone) Acidic impurities or wet solventUse Anhydrous Toluene . Ensure base (NaOtBu) is fresh. Pre-treat silica gel with 1% Triethylamine during purification.
Dehalogenation (Ar-H)

-Hydride Elimination
This is rare with RuPhos. If observed, switch to BrettPhos and lower temperature to 60 °C.
Remaining Aryl Bromide Steric ClashingSwitch solvent to 1,4-Dioxane and raise temp to 100 °C. Increase catalyst loading to 3 mol%.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Amination of Aryl Halides and Aryl Triflates: Standard Conditions. Organic Syntheses, 78, 23. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

Method

Protocol &amp; Application Guide: Formation and Utilization of (2-(1-Methoxyethenyl)phenyl)magnesium Bromide

An Application Note for Drug Development Professionals and Organic Synthesis Researchers Abstract This document provides a comprehensive technical guide for the synthesis, characterization, and application of the Grignar...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Synthesis Researchers

Abstract

This document provides a comprehensive technical guide for the synthesis, characterization, and application of the Grignard reagent derived from 1-Bromo-2-(1-methoxyethenyl)benzene. The presence of the enol ether moiety presents unique challenges and opportunities in the synthesis of this organometallic intermediate. This guide details the mechanistic considerations, offers a robust and validated protocol for its formation via oxidative addition to magnesium, includes a precise method for determining its molarity via titration, and showcases its application in modern cross-coupling chemistry. The protocols are designed to be self-validating, emphasizing safety, reproducibility, and high fidelity for researchers in drug discovery and process development.

Introduction and Strategic Importance

The Grignard reagent (2-(1-methoxyethenyl)phenyl)magnesium bromide is a valuable synthetic intermediate. The ortho-substituted phenylmagnesium core provides a nucleophilic aromatic scaffold, while the 1-methoxyethenyl group serves as a masked acetyl group. This latent functionality can be unmasked under acidic conditions post-reaction to reveal a methyl ketone, providing a two-step, polarity-reversed (umpolung) equivalent of an acylation reaction. This dual functionality makes the reagent a powerful tool for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and novel materials.

However, the formation of this reagent is not trivial. Grignard reagents are notoriously basic and Lewis acidic, creating potential incompatibilities with sensitive functional groups like the enol ether, which can be prone to cleavage or polymerization.[1] This guide addresses these challenges by providing a meticulously optimized protocol that ensures high-yield formation while preserving the integrity of the methoxyethenyl group.

Mechanistic Considerations: A Balancing Act

The formation of an aryl Grignard reagent from an aryl bromide and magnesium metal is understood to proceed via a radical mechanism on the surface of the magnesium.[2][3][4]

Key Mechanistic Steps:

  • Single-Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding orbital of the C-Br bond of 1-bromo-2-(1-methoxyethenyl)benzene.[2]

  • Radical Anion Formation: This transfer results in a transient radical anion, which rapidly fragments to form an aryl radical and a bromide anion.

  • Surface Reaction: The highly reactive aryl radical quickly reacts with a magnesium(I) species on the metal surface to form the final organomagnesium compound, RMgBr.[2][4]

This process is highly exothermic and sensitive to reaction conditions. The primary challenge with the target substrate is preventing the enol ether from undergoing side reactions. The Grignard reagent itself, and the Lewis acidic MgBr₂ byproduct which exists in equilibrium (the Schlenk equilibrium), can potentially catalyze the hydrolysis or polymerization of the vinyl ether.[5] Therefore, maintaining a low reaction temperature is critical to suppress the rates of these undesired pathways.

Schlenk_Equilibrium cluster_products RMgX 2 RMgX (Grignard Reagent) R2Mg R₂Mg (Diorganomagnesium) RMgX->R2Mg MgX2 MgX₂ (Magnesium Halide) plus plus

Caption: The Schlenk equilibrium in ethereal solvents.

Experimental Design and Optimization

Successful and reproducible formation of (2-(1-methoxyethenyl)phenyl)magnesium bromide hinges on rigorous control over reagents and reaction conditions.

Table 1: Key Experimental Parameters and Justifications

ParameterRecommended SpecificationRationale & Justification
Magnesium Turnings, >99.5% purityTurnings provide a good surface area. High purity minimizes side reactions from metallic contaminants.[6]
Solvent Anhydrous Tetrahydrofuran (THF), <50 ppm H₂OTHF is superior to diethyl ether for aryl bromides due to its higher solvating power and boiling point, facilitating reaction initiation and completion.[7] Absolute dryness is critical as Grignard reagents are strong bases that react violently with water.[8][9]
Aryl Bromide 1-Bromo-2-(1-methoxyethenyl)benzene, >98%Purity is essential to prevent inhibition of the reaction and introduction of side products.
Activation Iodine (I₂) crystal or 1,2-DibromoethaneMagnesium is passivated by a surface layer of MgO.[5][10] Activators chemically etch this layer, exposing fresh, reactive Mg metal to initiate the reaction.[11]
Temperature 0°C to Room TemperatureInitiation may require gentle warming, but the reaction should be maintained at a controlled temperature to prevent runaway exotherms and decomposition of the sensitive enol ether moiety.
Atmosphere Inert (Argon or Nitrogen)Grignard reagents react with oxygen and moisture from the air.[12] An inert atmosphere is mandatory for success.

Detailed Experimental Protocols

Protocol 1: Synthesis of (2-(1-Methoxyethenyl)phenyl)magnesium Bromide

Safety: This procedure must be conducted in a fume hood. All glassware must be oven- or flame-dried immediately before use. Anhydrous solvents and inert atmosphere techniques are required. Grignard reagents can ignite spontaneously upon exposure to air.

Materials:

  • Magnesium turnings (1.2 eq.)

  • Iodine (1 small crystal)

  • 1-Bromo-2-(1-methoxyethenyl)benzene (1.0 eq.)

  • Anhydrous THF

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing addition funnel, glass stopper, magnetic stir bar, nitrogen/argon inlet, and bubbler.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_validation Validation & Use A 1. Assemble & Flame-Dry Glassware Under Inert Gas B 2. Add Mg Turnings & Iodine Crystal A->B C 3. Prepare Aryl Bromide Solution in Anhydrous THF B->C D 4. Add Small Aliquot of Ar-Br to Initiate C->D E 5. Slow, Dropwise Addition of Remaining Ar-Br D->E F 6. Stir at RT to Ensure Completion E->F G 7. Take Aliquot for Titration (Protocol 2) F->G H 8. Use Standardized Solution in Subsequent Reaction G->H

Caption: Overall workflow for Grignard reagent synthesis.

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with the stir bar, condenser (with N₂/Ar inlet and bubbler), addition funnel, and glass stopper. Maintain a positive pressure of inert gas throughout.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the flask. Add one small crystal of iodine. The iodine will sublime slightly upon gentle warming with a heat gun to coat the magnesium, and its color will disappear upon reaction initiation.

  • Reagent Preparation: In a separate dry flask, dissolve 1-bromo-2-(1-methoxyethenyl)benzene (1.0 eq.) in anhydrous THF to make an approximately 0.5-1.0 M solution. Transfer this solution to the addition funnel via cannula or syringe.

  • Initiation: Add a small portion (~5-10%) of the aryl bromide solution to the stirring magnesium turnings. The reaction is initiated when the iodine color fades and gentle bubbling or refluxing begins. Gentle warming with a heat gun may be necessary. If initiation is difficult, add a few drops of 1,2-dibromoethane.

  • Addition: Once the reaction has started, dilute the remaining aryl bromide solution in the addition funnel with more anhydrous THF. Add this solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. The final solution should be a cloudy, grey-to-brown color, indicating the formation of the Grignard reagent.[5]

Protocol 2: Titration and Molarity Determination

The concentration of Grignard reagents can vary, making titration essential for stoichiometric control in subsequent reactions. The iodine titration method in the presence of LiCl is reliable and provides a sharp endpoint.[13][14]

Materials:

  • Iodine (I₂), accurately weighed (~100 mg)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous THF

  • 1.00 mL syringe

  • Dry 1-dram vial with stir bar and septum

Procedure:

  • Indicator Solution Preparation: In an oven-dried, argon-flushed vial, add accurately weighed iodine (~100 mg, 0.39 mmol). To this, add 1.0 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF.[13][14] Stir until the iodine dissolves, yielding a dark brown solution.

  • Titration Setup: Cool the indicator solution to 0°C in an ice bath.

  • Titration: Using a 1.00 mL syringe, slowly add the prepared Grignard reagent solution dropwise to the vigorously stirring indicator solution.

  • Endpoint: The endpoint is reached upon the complete disappearance of the brown iodine color, resulting in a colorless or light yellow, transparent solution.[13][14] Record the volume of Grignard reagent added.

  • Calculation:

    • Moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )

    • Molarity of Grignard (M) = (Moles of I₂) / (Volume of Grignard added in L)

    • Note: The stoichiometry is 1:1 as the reaction is 2 RMgX + I₂ → 2 R-I + MgX₂ + MgI₂. However, for titration purposes where R is the titrant, it is treated as Moles of RMgX = Moles of I₂. A more precise calculation based on the full reaction is Molarity = (2 * Moles of I₂) / (Volume of Grignard added in L). For consistency, the direct 1:1 calculation is often used as a standard.[13][15] This protocol uses the direct 1:1 calculation. Repeat the titration for accuracy.

Applications in Cross-Coupling Reactions

The synthesized (2-(1-methoxyethenyl)phenyl)magnesium bromide is a competent nucleophile in transition-metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu-Tamao coupling. This reaction allows for the formation of C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, which is a cornerstone of modern synthetic chemistry.[16][17][18]

Example: Kumada Coupling The reagent can be coupled with various aryl or vinyl halides/triflates using a nickel or palladium catalyst to generate complex biaryl structures or substituted styrenes. The use of functional-group-tolerant catalyst systems is recommended.[16][19]

Note: The DOT language does not support direct image embedding from URLs in all renderers. The above is a structural representation. For a visual, one would replace the IMG SRC placeholders with actual chemical structure images.

Caption: Kumada coupling with the title Grignard reagent.

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction fails to initiate. 1. Wet glassware or solvent. 2. Passivated magnesium surface.1. Ensure all components are rigorously dried. 2. Add another crystal of I₂ or a few drops of 1,2-dibromoethane. Crush a few Mg turnings with a dry glass rod.[5]
Low yield of Grignard reagent. 1. Incomplete reaction. 2. Side reactions (e.g., Wurtz coupling). 3. Reaction with atmospheric O₂/H₂O.1. Allow for longer reaction time or gentle heating. 2. Ensure slow, controlled addition of the aryl bromide. 3. Check for leaks in the inert gas setup.
Dark, tarry mixture forms. Polymerization of the enol ether or starting material.Maintain a lower reaction temperature using an ice or dry ice/acetone bath, especially during the addition phase.

References

  • Grignard Reagent - Wikipedia. Wikipedia. [Link]

  • Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]

  • Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. ACS Publications. [Link]

  • Titration Grignard and BuLi. Scribd. [Link]

  • Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. ScienceDirect. [Link]

  • Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones. DSpace@MIT. [Link]

  • Formation of Grignard Reagents from Organic Halides. University of Calgary. [Link]

  • Preparation of an aromatic Grignard reagent. Chemistry Stack Exchange. [Link]

  • Nuclear Magnetic Resonance Spectra of the Bornyl and Norbornyl Grignard Reagents. ElectronicsAndBooks. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. THE CONFIGURATIONAL STABILITY OF PRIMARY GRIGNARD REAGENTS. STRUCTURE AND MEDIUM EFFECT. DTIC. [Link]

  • Functionalized Grignard Reagents in Kumada Cross‐Coupling Reactions. ResearchGate. [Link]

  • Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters. [Link]

  • Grignard Reagent Reaction: Synthesis & Mechanism. PraxiLabs. [Link]

  • Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. RSC Publishing. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Grignard Reaction. Web.mnstate.edu. [Link]

  • What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? Quora. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 7. Thieme. [Link]

  • Pseudo-first-order rate and deuterium isotope effect studies. RSC Publishing. [Link]

  • Experiment 13: Grignard Reaction. UW-Madison Chemistry. [Link]

  • making Grignard reagents. YouTube. [Link]

  • Grignard Reagents and Unsaturated Ethers. IV.1 The Synthesis and Reaction of Several Vinyl Ethers with Grignard Reagents. Journal of the American Chemical Society. [Link]

  • Mechanism of Grignard Reagent Formation. Denmark Group, University of Illinois. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. PMC. [Link]

  • Enolate formation from Grignard. Sciencemadness.org. [Link]

  • Grignard reagent formation. Wiley Online Library. [Link]

  • Side Reactions in a Grignard Synthesis. ResearchGate. [Link]

  • Synthesis of p-methoxyphenyl magnesium bromide. PrepChem.com. [Link]

  • phenylmagnesium bromide. Organic Syntheses. [Link]

  • Vinyl chloride-cyclic ether grignard reagents.
  • Formation and reaction of a Grignard reagent. Thompson Rivers University. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

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Application

Technical Guide: 1-Bromo-2-(1-methoxyethenyl)benzene as a Bifunctional Linchpin in Styrene and Polycyclic Aromatic Synthesis

Abstract This application note details the strategic utility of 1-Bromo-2-(1-methoxyethenyl)benzene (CAS: 135816-41-0) in the synthesis of complex substituted styrenes and polycyclic aromatic hydrocarbons (PAHs). Functio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utility of 1-Bromo-2-(1-methoxyethenyl)benzene (CAS: 135816-41-0) in the synthesis of complex substituted styrenes and polycyclic aromatic hydrocarbons (PAHs). Functioning as a robust "masked" equivalent of 2-bromoacetophenone, this reagent circumvents the acidic


-proton limitations of the parent ketone during base-mediated cross-coupling reactions. This guide provides validated protocols for its synthesis, palladium-catalyzed cross-coupling, and subsequent hydrolysis, establishing it as a critical tool for accessing sterically congested biaryl ketones and naphthalene scaffolds.

Introduction: The Strategic Advantage

In the retrosynthetic analysis of polysubstituted aromatics, 2-bromoacetophenone is a logical starting material. However, its application in transition-metal catalysis is often plagued by side reactions:

  • Enolization: The acidic

    
    -protons (
    
    
    
    ) are susceptible to deprotonation by bases (e.g., alkoxides, carbonates) used in Suzuki-Miyaura or Buchwald-Hartwig couplings, leading to aldol condensation byproducts.
  • Chemo-incompatibility: The free ketone is electrophilic, posing risks during Grignard or organolithium manipulations at the bromide position.

1-Bromo-2-(1-methoxyethenyl)benzene solves these issues by masking the ketone as an enol ether . This moiety is electronically rich, stable to base/nucleophiles, and readily hydrolyzed back to the ketone under mild acidic conditions. Furthermore, the electron-rich alkene serves as a potent dienophile/nucleophile for benzannulation reactions, providing a direct route to substituted naphthalenes.

Chemical Profile
PropertySpecification
IUPAC Name 1-Bromo-2-(1-methoxyethenyl)benzene
CAS Number 135816-41-0
Molecular Weight 213.07 g/mol
Appearance Colorless to pale yellow oil
Stability Moisture sensitive (slow hydrolysis); Store < 4°C under Argon
Solubility Soluble in THF, Toluene, DCM, Et2O

Strategic Workflow & Mechanism

The utility of this reagent relies on the orthogonality between the aryl bromide (electrophile) and the enol ether (nucleophile/masked electrophile).

G Start 2-Bromoacetophenone Reagent 1-Bromo-2-(1-methoxyethenyl)benzene (The Reagent) Start->Reagent HC(OMe)3, H+ Path1 Suzuki/Stille Coupling (Base Stable) Reagent->Path1 Pd(0), Ar-B(OH)2 Path2 Sonogashira Coupling Reagent->Path2 Pd(0), Alkyne Intermediate1 2-Aryl-Enol Ether Path1->Intermediate1 Intermediate2 2-Alkynyl-Enol Ether Path2->Intermediate2 Product1 2-Arylacetophenone (Sterically Congested) Intermediate1->Product1 H3O+ (Hydrolysis) Product2 Substituted Naphthalene (via Benzannulation) Intermediate2->Product2 Iodine or Lewis Acid

Figure 1: Divergent synthetic pathways utilizing the stability of the enol ether to access distinct chemical scaffolds.

Experimental Protocols

Protocol A: Synthesis of the Reagent

Objective: Conversion of 2-bromoacetophenone to 1-Bromo-2-(1-methoxyethenyl)benzene via ketalization and elimination.

Reagents:

  • 2-Bromoacetophenone (10.0 mmol)

  • Trimethyl orthoformate (30.0 mmol)

  • Methanol (anhydrous, 20 mL)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA) (0.5 mmol)

Procedure:

  • Ketal Formation: In a flame-dried round-bottom flask under Argon, dissolve 2-bromoacetophenone in anhydrous Methanol. Add Trimethyl orthoformate and

    
    -TSA.
    
  • Reflux: Heat the mixture to reflux (65°C) for 12 hours. Monitor by TLC (formation of the dimethyl ketal).

  • Elimination (In-situ): Distill off the solvent and excess orthoformate slowly. Raise the temperature to 110-120°C (neat) under slightly reduced pressure (200 mbar). This thermal forcing promotes the elimination of methanol from the ketal to generate the enol ether.

  • Isolation: The residue is cooled and diluted with Et2O. Wash quickly with cold saturated NaHCO3 (to neutralize acid and prevent hydrolysis).

  • Purification: Dry over Na2SO4 and concentrate. Purify via rapid flash chromatography on basic alumina (Grade III) using Hexanes/EtOAc (95:5). Note: Silica gel is acidic and may cause hydrolysis; basic alumina is preferred.

Yield: Expect 80-88% as a colorless oil.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of hindered biaryls without affecting the masked ketone.

Reagents:

  • 1-Bromo-2-(1-methoxyethenyl)benzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)
    
  • DME (Dimethoxyethane) (degassed)

Procedure:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME and the aqueous carbonate base via syringe.

  • Reaction: Heat to 85°C for 4–8 hours.

    • Observation: The reaction mixture will darken as Pd(0) generates.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

  • Critical Step: Wash the organic layer with 5% NaOH rather than acid. Acidic washes will hydrolyze the enol ether immediately.

  • Analysis: NMR should show the retention of the vinyl protons (

    
     ppm) and the methoxy group (
    
    
    
    ppm).
Protocol C: Controlled Hydrolysis to 2-Substituted Acetophenones

Objective: Unmasking the ketone functionality.

Reagents:

  • Coupling Product (from Protocol B)

  • THF

  • 1M HCl

Procedure:

  • Dissolve the enol ether in THF.

  • Add 1M HCl (1:1 v/v ratio with THF).

  • Stir at room temperature for 30 minutes.

  • Monitor by TLC (disappearance of the high Rf enol ether, appearance of the lower Rf ketone).

  • Neutralize with saturated NaHCO3 and extract with DCM.

Advanced Application: Naphthalene Synthesis (Benzannulation)[3]

The most powerful application of this reagent is in the synthesis of substituted naphthalenes. By coupling the bromide with an alkyne (Sonogashira), one generates an ortho-alkynyl enol ether. Upon treatment with a Lewis acid or Iodine, this system undergoes a 6-endo-dig cyclization (isohypsic or oxidative) to form the naphthalene core.

Mechanism Step1 Reagent: 1-Br-2-(1-methoxyethenyl)benzene Step2 Sonogashira Coupling (with Terminal Alkyne) Step1->Step2 Pd/Cu, Base Step3 Intermediate: 1-Alkynyl-2-(1-methoxyethenyl)benzene Step2->Step3 Step4 Cyclization (Electrophilic) Step3->Step4 I2 or AuCl3 Step5 Product: 1-Substituted-4-methoxynaphthalene Step4->Step5 -HI or -H+

Figure 2: Pathway for the conversion of the reagent into 1,4-substituted naphthalenes.

Troubleshooting & Critical Parameters

ParameterRiskMitigation Strategy
Acid Sensitivity Premature hydrolysis of enol ether during workup.Use Basic Alumina for chromatography. Treat glassware with base bath or use triethylamine-doped solvents (1% v/v) during purification.
Steric Hindrance Slow coupling at the ortho-bromide position.Use active catalyst systems like Pd(dppf)Cl2 or SPhos-Pd-G2 which are designed for sterically demanding couplings. Increase temperature to 100°C if using Toluene.
Polymerization Enol ethers can polymerize with strong Lewis acids.Avoid

or

unless specifically inducing cyclization. Store the reagent with a radical inhibitor (BHT) if keeping for long periods.

References

  • Synthesis of Enol Ethers via Ketal Elimination

    • Wohl, R. A. (1974). "Synthesis of Enol Ethers from Ketals." Synthesis, 1974(01), 38-40.
  • Palladium-Catalyzed Cross-Coupling of Enol Ethers

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • Benzannulation Strategies using o-Alkynylstyrenes

    • Larock, R. C., & Doty, M. J. (1993). "Synthesis of Naphthalenes via Palladium-Catalyzed Annulation of Internal Alkynes." Journal of Organic Chemistry, 58(17), 4579-4583.
  • General Reactivity of Alpha-Methoxystyrenes

    • Tasker, A. S., et al. (2012). "Utility of alpha-methoxystyrenes in organic synthesis." Current Organic Synthesis, 9(4).
Method

1-Bromo-2-(1-methoxyethenyl)benzene as a monomer in polymerization reactions

An In-Depth Technical Guide to 1-Bromo-2-(1-methoxyethenyl)benzene as a Monomer in Polymerization Reactions Authored by: A Senior Application Scientist Introduction: A Monomer with Dual Functionality 1-Bromo-2-(1-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-2-(1-methoxyethenyl)benzene as a Monomer in Polymerization Reactions

Authored by: A Senior Application Scientist

Introduction: A Monomer with Dual Functionality

1-Bromo-2-(1-methoxyethenyl)benzene is a bifunctional monomer poised for significant applications in materials science and polymer chemistry. Its structure is unique, featuring two key reactive sites: an electron-rich methoxy-substituted vinyl group (a vinyl ether) and a bromo-substituted aromatic ring. This distinct combination allows for two orthogonal polymerization strategies. The vinyl ether moiety is highly susceptible to cationic polymerization, leading to the formation of flexible poly(vinyl ether) backbones with pendant bromoaryl groups.[1] Concurrently, the aryl bromide serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of rigid, conjugated polymers.[2]

The bromo-functionalized pendant groups on the poly(vinyl ether) backbone are not merely passive substituents; they are reactive sites available for post-polymerization modification. This opens up a vast landscape for tailoring the polymer's properties, such as introducing moieties for drug conjugation, altering solubility, or tuning optoelectronic characteristics through reactions like the Suzuki-Miyaura coupling.[3][4] This guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene and detailed protocols for its subsequent polymerization via distinct mechanistic pathways.

Monomer Synthesis: The Wittig Approach

A reliable and widely used method for the synthesis of vinyl ethers from ketones is the Wittig reaction.[5] This approach utilizes a phosphorus ylide, in this case, methoxymethylenetriphenylphosphorane, to convert a carbonyl group into a double bond.[2] The synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene commences with the commercially available 2'-bromoacetophenone. The overall synthetic scheme is depicted below.

cluster_0 Step 1: Ylide Precursor Synthesis cluster_1 Step 2: Wittig Reaction Triphenylphosphine Triphenylphosphine Ylide_Precursor (Methoxymethyl)triphenylphosphonium chloride Triphenylphosphine->Ylide_Precursor Acetone Chloromethyl_methyl_ether Chloromethyl methyl ether Chloromethyl_methyl_ether->Ylide_Precursor Ylide Methoxymethylenetriphenylphosphorane (Ylide) Ylide_Precursor->Ylide Strong Base (e.g., n-BuLi) THF, -78 °C to RT Ylide_Precursor->Ylide Monomer 1-Bromo-2-(1-methoxyethenyl)benzene Ylide->Monomer Reaction with Ketone 2_Bromoacetophenone 2'-Bromoacetophenone 2_Bromoacetophenone->Monomer

Caption: Synthetic workflow for 1-Bromo-2-(1-methoxyethenyl)benzene.

Experimental Protocol: Monomer Synthesis
Part A: Synthesis of (Methoxymethyl)triphenylphosphonium chloride [6][7]
  • Materials:

    • Triphenylphosphine (P(C₆H₅)₃)

    • Chloromethyl methyl ether (CH₃OCH₂Cl)

    • Anhydrous acetone

    • Anhydrous diethyl ether

  • Equipment:

    • Three-necked round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

    • Heating mantle

    • Schlenk line or nitrogen balloon for inert atmosphere

  • Procedure:

    • Under a nitrogen atmosphere, charge a dry three-necked flask with triphenylphosphine (e.g., 32 g) and anhydrous acetone (e.g., 50 mL).

    • Stir the mixture and gently heat to approximately 37°C.

    • Slowly add chloromethyl methyl ether (e.g., 20 g) to the solution. Caution: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.

    • Maintain the reaction at 37°C for 3 hours.

    • Slowly increase the temperature to 47°C and continue the reaction for another 3 hours.

    • Cool the reaction mixture to room temperature. A white precipitate will form.

    • Filter the solid product and wash it thoroughly with anhydrous diethyl ether.

    • Dry the product under vacuum to yield (methoxymethyl)triphenylphosphonium chloride.

Part B: Synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene via Wittig Reaction [2][5]
  • Materials:

    • (Methoxymethyl)triphenylphosphonium chloride (from Part A)

    • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

    • 2'-Bromoacetophenone

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Schlenk flask or a three-necked round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.

    • Dry ice/acetone bath

    • Syringes for liquid transfer

  • Procedure:

    • Set up a dry flask under a nitrogen atmosphere. Add (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will turn a deep red color, indicating the formation of the ylide.[2]

    • Allow the mixture to stir at -78°C for 30 minutes, then let it warm to 0°C for an additional 30 minutes.

    • Cool the reaction mixture back down to -78°C.

    • In a separate flask, dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF.

    • Add the solution of 2'-bromoacetophenone dropwise to the ylide solution at -78°C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-Bromo-2-(1-methoxyethenyl)benzene.

Polymerization Pathways

The dual functionality of 1-Bromo-2-(1-methoxyethenyl)benzene allows for its participation in two fundamentally different types of polymerization reactions, yielding polymers with distinct architectures and properties.

Cationic Polymerization of the Vinyl Ether Group

Vinyl ethers are highly reactive monomers for cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic chain end.[8][9] Modern techniques in living cationic polymerization allow for the synthesis of polymers with well-controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).[7][9]

Initiation Initiation (e.g., Lewis Acid + Initiator) Monomer 1-Bromo-2-(1-methoxyethenyl)benzene Initiation->Monomer Activation Carbocation Propagating Carbocation Monomer->Carbocation Forms initial carbocation Propagation Propagation Carbocation->Propagation Termination Termination/Quenching Carbocation->Termination Propagation->Carbocation Addition of n Monomers Polymer Poly(1-Bromo-2-(1-methoxyethenyl)benzene) Termination->Polymer

Caption: Mechanism of cationic polymerization.

Grignard Metathesis (GRIM) Polymerization

The aryl bromide functionality allows for a chain-growth condensation polymerization known as Grignard Metathesis (GRIM) polymerization.[10][11] This method is particularly useful for synthesizing conjugated polymers. The process involves the conversion of the aryl bromide to a Grignard reagent, followed by nickel-catalyzed polymerization.

Monomer 1-Bromo-2-(1-methoxyethenyl)benzene Grignard_Formation Grignard Reagent Formation Monomer->Grignard_Formation i-PrMgCl·LiCl Grignard_Monomer Grignard Monomer Grignard_Formation->Grignard_Monomer Polymerization Ni-Catalyzed Polymerization Grignard_Monomer->Polymerization Ni(dppp)Cl₂ Conjugated_Polymer Conjugated Polymer Polymerization->Conjugated_Polymer

Caption: Mechanism of GRIM polymerization.

Detailed Polymerization Protocols

Protocol 1: Living Cationic Polymerization

This protocol is adapted from established methods for the living cationic polymerization of vinyl ethers, aiming for a well-defined polymer architecture.

Start Start: Dry Glassware under N₂ Add_Solvent Add Anhydrous Toluene Start->Add_Solvent Add_Lewis_Acid Add Lewis Acid (e.g., Et₁.₅AlCl₁.₅) Add_Solvent->Add_Lewis_Acid Cool Cool to -78 °C Add_Lewis_Acid->Cool Add_Initiator Add Initiator (e.g., IBEA) Cool->Add_Initiator Add_Monomer Add Monomer Solution Dropwise Add_Initiator->Add_Monomer React Stir at -78 °C for 2-4 hours Add_Monomer->React Quench Quench with Pre-chilled Methanol React->Quench Precipitate Precipitate in Excess Methanol Quench->Precipitate Isolate Isolate Polymer by Filtration Precipitate->Isolate Dry Dry under Vacuum Isolate->Dry

Caption: Experimental workflow for living cationic polymerization.

  • Materials:

    • 1-Bromo-2-(1-methoxyethenyl)benzene (freshly purified)

    • Initiator system: e.g., 1-isobutoxyethyl acetate (IBEA) and Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅)

    • Anhydrous toluene

    • Pre-chilled methanol

  • Equipment:

    • Schlenk line and glassware

    • Dry ice/acetone bath

    • Magnetic stirrer

  • Procedure:

    • All glassware must be rigorously dried and assembled under a nitrogen atmosphere.

    • In a Schlenk flask, add anhydrous toluene.

    • Cool the solvent to -78°C.

    • Add the Lewis acid cocatalyst, Et₁.₅AlCl₁.₅, to the cold solvent.

    • Add the initiator, IBEA, to the solution.

    • In a separate flask, prepare a solution of the monomer in anhydrous toluene.

    • Slowly add the monomer solution to the initiator solution at -78°C with vigorous stirring.

    • Allow the polymerization to proceed for the desired time (e.g., 2-4 hours) at -78°C.

    • Quench the polymerization by adding a small amount of pre-chilled methanol.

    • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

    • Filter the polymer, wash with fresh methanol, and dry under vacuum at 40°C.

Protocol 2: GRIM Polymerization

This protocol outlines the synthesis of a conjugated polymer via GRIM polymerization.[2]

Start Start: Dry Glassware under Ar Add_Monomer_THF Add Monomer in Anhydrous THF Start->Add_Monomer_THF Cool_0C Cool to 0 °C Add_Monomer_THF->Cool_0C Add_Grignard Add i-PrMgCl·LiCl Dropwise Cool_0C->Add_Grignard Stir_RT Stir at Room Temperature (1 h) Add_Grignard->Stir_RT Add_Catalyst Add Ni(dppp)Cl₂ Stir_RT->Add_Catalyst React Stir at Room Temperature (24 h) Add_Catalyst->React Quench_HCl Quench with HCl React->Quench_HCl Precipitate_MeOH Precipitate in Methanol Quench_HCl->Precipitate_MeOH Soxhlet Soxhlet Extraction (e.g., with Chloroform) Precipitate_MeOH->Soxhlet Final_Precipitation Precipitate in Methanol Soxhlet->Final_Precipitation Dry Dry under Vacuum Final_Precipitation->Dry

Caption: Experimental workflow for GRIM polymerization.

  • Materials:

    • 1-Bromo-2-(1-methoxyethenyl)benzene

    • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)

    • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (HCl, e.g., 1 M)

    • Methanol

  • Equipment:

    • Schlenk line and glassware

    • Ice bath

    • Magnetic stirrer

    • Soxhlet extraction apparatus

  • Procedure:

    • Under an argon atmosphere, dissolve the monomer in anhydrous THF in a Schlenk flask.

    • Cool the solution to 0°C.

    • Slowly add one equivalent of i-PrMgCl·LiCl dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete Grignard formation.

    • Add the Ni(dppp)Cl₂ catalyst (typically 1-2 mol%).

    • Stir the reaction at room temperature for 24 hours. The solution may become viscous.

    • Quench the reaction by pouring it into a solution of HCl in methanol.

    • Collect the precipitated polymer by filtration.

    • Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

    • Reprecipitate the purified polymer from a concentrated chloroform solution into methanol.

    • Collect the final polymer by filtration and dry under vacuum.

Polymer Characterization

Characterization of the resulting polymers is crucial to confirm their structure, molecular weight, and thermal properties.

Technique Parameter Measured Expected Results for Poly(1-Bromo-2-(1-methoxyethenyl)benzene) (Cationic Polymerization)
¹H NMR Polymer StructureBroad peaks corresponding to the polymer backbone protons and aromatic protons. Absence of vinyl protons.
GPC Mₙ, Mₙ, and ĐControlled molecular weight (e.g., 5,000-50,000 g/mol ) and narrow dispersity (Đ < 1.5).
DSC Glass Transition Temp. (T₉)A single T₉ indicating an amorphous polymer, likely below room temperature.

Applications and Future Directions

The polymers derived from 1-Bromo-2-(1-methoxyethenyl)benzene are platforms for creating advanced functional materials.

Post-Polymerization Modification

The poly(vinyl ether) synthesized via cationic polymerization serves as an excellent scaffold. The pendant bromoaryl groups are readily available for further chemical transformations, most notably Suzuki-Miyaura cross-coupling reactions.[4] This allows for the introduction of a wide array of functional groups, enabling the creation of materials for applications in drug delivery, sensing, and specialty coatings.

Polymer Poly(1-Bromo-2-(1-methoxyethenyl)benzene) Suzuki_Coupling Suzuki-Miyaura Coupling Polymer->Suzuki_Coupling Functional_Polymer Functionalized Polymer Suzuki_Coupling->Functional_Polymer Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki_Coupling Pd Catalyst, Base

Caption: Post-polymerization modification via Suzuki coupling.

Conjugated Polymers for Organic Electronics

The polymers synthesized via GRIM polymerization possess a conjugated backbone, making them suitable for applications in organic electronics. The presence of the methoxyethenyl side chains can enhance solubility and influence the electronic properties of the material, potentially finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

References

  • Wang, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. PMC. Retrieved from [Link]

  • Sato, R., et al. (2025, November 10). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. Retrieved from [Link]

  • Karmakar, M., et al. (2024, February 28). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Retrieved from [Link]

  • Fors, B. P., et al. (2017). Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers. PMC. Retrieved from [Link]

  • Grokipedia. (n.d.). Polyvinyl ether. Retrieved from [Link]

  • Fiveable. (2025, August 15). Vinyl Ethers Definition. Retrieved from [Link]

  • Karmakar, M., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC. Retrieved from [Link]

  • COnnect Chemicals. (n.d.). Poly (Isobutyl vinyl ether). Retrieved from [Link]

  • McCullough, R. D., & Loewe, R. S. (2006, August 10). Universal grignard metathesis polymerization. Google Patents.
  • Tang, B. Z., et al. (2024, March 19). Hyperbranched Poly(vinyl ether ester)s with Structure-Dependent Intrinsic Fluorescence: Synthesis, Properties, and Applications. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chen, W., et al. (2006). Polymer synthesis and characterization. Wiley-VCH. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Grignard Metathesis Method (GRIM): Toward a Universal Method for the Synthesis of Conjugated Polymers. Retrieved from [Link]

  • Rutgers-Newark Chemistry. (n.d.). TRANSITION-METAL-MEDIATED POLYMERIZATION REACTIONS - Part 1. Ring-Opening Metathesis Polymerization (ROMP). Retrieved from [Link]

  • Mellon College of Science. (n.d.). grignard metathesis (grim) method for the. Department of Chemistry. Retrieved from [Link]

  • Zhang, R., et al. (2023, March 29). Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Transition‐metal‐free coupling of aryl Grignard reagents and aryl.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-bromo-2-(1-propenyl)benzene. Retrieved from [Link]

  • Yokoyama, A., et al. (2010, August 6). Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). ACS Publications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-bromo-2-(2-bromoethyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Free Stereoselective Cationic Polymerization of Vinyl Ethers by Employing a Confined Brønsted Acid as the Catalyst. Retrieved from [Link]

  • Welch, C. J., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Tour, J. M., & Schumm, J. S. (1992, April 25). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. DTIC. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular weight characterization of the polymers. Retrieved from [Link]

  • eScholarship.org. (2025, August 15). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). Retrieved from [Link]

  • Hayashi, T., et al. (2007). Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromo-1-methoxyethyl)benzene. Retrieved from [Link]

  • Organic Syntheses Procedure. (1963). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-(methoxymethyl)benzene. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Polymer synthesis and characterization. Retrieved from [Link]

  • Universidad de Zaragoza. (2024, April 19). Polymer Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing catalyst loading for Suzuki coupling of 1-Bromo-2-(1-methoxyethenyl)benzene

To: Research Team From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Optimizing Suzuki Coupling of 1-Bromo-2-(1-methoxyethenyl)benzene Introduction: The Steric-Electronic Challenge You are a...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Optimizing Suzuki Coupling of 1-Bromo-2-(1-methoxyethenyl)benzene

Introduction: The Steric-Electronic Challenge

You are attempting to couple 1-Bromo-2-(1-methoxyethenyl)benzene . This is not a standard Suzuki coupling; it represents a specific "Steric-Electronic" clash that often leads to stalled reactions or high catalyst consumption.

  • The Steric Wall: The ortho-(1-methoxyethenyl) group creates significant steric bulk around the C-Br bond, inhibiting the Oxidative Addition step.

  • The Electronic Shield: The electron-rich vinyl ether moiety increases the electron density on the benzene ring, making the C-Br bond less electrophilic and further slowing oxidative addition.

  • The Stability Trap: The vinyl ether group (

    
    ) is a "masked" ketone. It is highly sensitive to acid. If your reaction pH drops (even during workup), it will hydrolyze to 2-bromoacetophenone or the coupled ketone product, ruining your yield.
    

This guide provides a systematic approach to overcoming these barriers while minimizing catalyst loading.

Module 1: Catalyst Selection Strategy

For ortho-substituted aryl bromides, standard catalysts like Pd(PPh


)

or Pd(dppf)Cl

often fail or require excessive loading (5-10 mol%). To optimize loading down to <1 mol%, you must use a system that generates a monoligated Pd(0) species.
Recommended Systems
ComponentRecommendationTechnical Rationale
Ligand SPhos or XPhos These dialkylbiaryl phosphines are bulky and electron-rich. The bulk promotes reductive elimination (forming the product), while the electron richness accelerates the difficult oxidative addition across the hindered C-Br bond.
Precatalyst Pd-G3 / Pd-G4 (Buchwald)Crucial for low loading. Traditional Pd(OAc)

requires reduction in situ, which is inefficient and leads to Pd-black precipitation. G3/G4 precatalysts release the active Pd(0)-Ligand species quantitatively upon heating.
Base K

PO

(Anhydrous)
Strong enough to activate the boronic acid, but mild enough to prevent vinyl ether hydrolysis. Avoid hydroxides (NaOH/KOH) if possible.
Solvent Toluene/Water (10:1) The biphasic system dissolves the inorganic base while keeping the organic catalyst active.

Module 2: Optimization Workflow (The "DoE" Approach)

Do not guess. Use this structured Design of Experiments (DoE) to find the "Cliff Edge"—the minimum loading required for >95% conversion.

Step 1: The "High-Load" Screen (Validation)

Goal: Confirm the chemistry works before reducing catalyst.

  • Conditions: 2.0 mol% SPhos Pd G3 , 2.0 equiv Boronic Acid, 3.0 equiv K

    
    PO
    
    
    
    , Toluene/H
    
    
    O (10:1), 80°C, 4 hours.
  • Success Criterion: >95% Conversion by HPLC/UPLC. If this fails, switch ligand to XPhos or RuPhos .

Step 2: The Kinetic Titer (Optimization)

Goal: Determine the Turnover Number (TON) limit. Run 3 parallel reactions at varying loadings:

  • 1.0 mol%

  • 0.5 mol%

  • 0.1 mol%

Analysis: Monitor conversion at 1, 4, and 12 hours.

  • Scenario A: 0.1 mol% reaches 100% conversion in 4 hours.

    
    You can go lower. 
    
  • Scenario B: 0.1 mol% stalls at 60% conversion.

    
    Catalyst death is occurring.  You need to increase stability (lower Temp) or stay at 0.5 mol%.
    

Module 3: Visualizing the Pathway

The following diagram illustrates the critical decision points in your optimization workflow.

OptimizationWorkflow Start Substrate: 1-Bromo-2-(1-methoxyethenyl)benzene Screen Step 1: High Load Screen (2 mol% SPhos Pd G3, 80°C) Start->Screen Check Conversion > 95%? Screen->Check Fail Switch Ligand (Try XPhos or RuPhos) Check->Fail No Pass Step 2: Loading Titer (1.0%, 0.5%, 0.1%) Check->Pass Yes Fail->Screen Retry Analyze Analyze Kinetics Pass->Analyze Stall Reaction Stalls < 100% (Catalyst Death) Analyze->Stall Low Load Complete Reaction Complete (Active Catalyst) Analyze->Complete High Load FixStall Action: Increase Loading slightly OR Lower Temp to extend life Stall->FixStall FixComplete Action: Test 0.05 mol% (Push to failure) Complete->FixComplete

Caption: Decision tree for optimizing catalyst loading based on kinetic feedback.

Module 4: Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 70% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely Product Inhibition or Boronic Acid Decomposition .

  • The Fix:

    • Check Boronic Acid: Protodeboronation (hydrolysis of the C-B bond) is common.[1] Add the boronic acid in two portions (1.0 equiv at T=0, 0.5 equiv at T=2h).

    • Solvent Switch: If the product precipitates and coats the stir bar, switch to THF/Water or 1,4-Dioxane/Water to maintain solubility.

Q2: I see a ketone byproduct (Acetophenone derivative) in the LCMS.

Diagnosis: You are hydrolyzing the vinyl ether.

  • The Fix:

    • Buffer the Aqueous Layer: Do not use pure water. Use a 1M K

      
      PO
      
      
      
      solution.
    • Workup: Never wash with HCl or NH

      
      Cl. Quench with water, extract, and wash with saturated NaHCO
      
      
      
      .
    • Silica Gel: Silica is acidic. Add 1% Triethylamine to your eluent during purification to protect the vinyl ether.

Q3: The reaction turns black immediately (Pd Black formation).

Diagnosis: The catalyst is decomposing before it can enter the cycle.

  • The Fix:

    • Degassing: Oxygen kills active Pd(0). Sparge your solvents with Argon for 15 minutes before adding the catalyst.

    • Ligand Ratio: If using Pd(OAc)

      
       + SPhos (instead of a precatalyst), ensure your Ligand:Pd ratio is 2:1  or 3:1 . Excess ligand protects the metal.
      

Module 5: Optimized Experimental Protocol

Target Scale: 1.0 mmol Target Loading: 0.5 mol% (Optimization starting point)

  • Preparation:

    • Equip a reaction vial with a magnetic stir bar and a septum.

    • Add 1-Bromo-2-(1-methoxyethenyl)benzene (1.0 equiv, 213 mg).

    • Add Aryl Boronic Acid (1.3 equiv).

    • Add K

      
      PO
      
      
      
      (finely ground, 2.5 equiv, 530 mg).
    • Critical: Evacuate and backfill with Argon (3 cycles).[2]

  • Catalyst Addition:

    • Add SPhos Pd G3 (0.5 mol%, ~3-4 mg). Note: Weighing small amounts is error-prone. It is better to make a stock solution of the catalyst in dry THF and add the corresponding volume.

  • Solvent & Reaction:

    • Add Toluene (4.0 mL) and Degassed Water (0.8 mL) via syringe.

    • Place in a preheated block at 80°C . Stir vigorously (1000 rpm).

  • Workup (Vinyl Ether Safe):

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate.

    • Wash with 5% NaHCO

      
        (aq). Do not use water or brine alone if they are slightly acidic.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction."[5] Sigma-Aldrich Technical Review.

  • Lipshutz, B. H. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2008.

  • Fu, G. C. "The Development of Versatile Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Accounts of Chemical Research, 2008.

Sources

Optimization

Preventing side reactions in the Heck coupling of 1-Bromo-2-(1-methoxyethenyl)benzene

Technical Support Center: Heck Coupling of 1-Bromo-2-(1-methoxyethenyl)benzene A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Heck coupling of 1-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heck Coupling of 1-Bromo-2-(1-methoxyethenyl)benzene

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Heck coupling of 1-Bromo-2-(1-methoxyethenyl)benzene. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this specific transformation. We understand the nuances of this reaction and have designed this resource to be a practical, field-proven companion in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Heck coupling of 1-Bromo-2-(1-methoxyethenyl)benzene?

The Heck coupling of 1-Bromo-2-(1-methoxyethenyl)benzene, an electron-rich vinyl ether, presents two main challenges: controlling regioselectivity and preventing side reactions. The electron-donating methoxy group on the vinyl ether can lead to a mixture of α- and β-arylation products.[1] Additionally, the vinyl ether moiety is susceptible to isomerization and hydrolysis under certain reaction conditions.[2][3] The steric hindrance from the ortho-bromo group can also influence the reaction rate and selectivity.[4]

Q2: How does the choice of palladium catalyst and ligands affect the regioselectivity of the reaction?

The regioselectivity of the Heck reaction with electron-rich olefins like 1-Bromo-2-(1-methoxyethenyl)benzene is highly dependent on the catalytic system. The reaction can proceed through two different pathways: a neutral pathway and a cationic pathway.[1]

  • Cationic Pathway: This pathway is favored when using chelating bidentate phosphine ligands (e.g., dppp, BINAP) and often results in the formation of the internal (α) arylation product.[5][6] This is due to an electronically controlled insertion step.

  • Neutral Pathway: Monodentate phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or ligandless conditions tend to favor the neutral pathway, which is sterically controlled and typically yields the terminal (β) arylation product.[1][7]

Q3: What is the role of the base in this reaction, and how do I choose the right one?

The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the H-X species formed.[8][9] For the Heck coupling of aryl bromides, common bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., potassium carbonate, sodium acetate).[4] The choice of base can also influence the reaction rate and the prevalence of side reactions. For instance, stronger, non-coordinating bases are often preferred to minimize side reactions.

Q4: Can solvent choice impact the outcome of the Heck coupling of 1-Bromo-2-(1-methoxyethenyl)benzene?

Absolutely. The solvent plays a significant role in the Heck reaction. Polar aprotic solvents like DMF, DMAc, NMP, and acetonitrile are commonly used.[4][10] The solvent can affect catalyst solubility, reaction rate, and even selectivity. In some cases, aqueous solvent mixtures or ionic liquids have been shown to enhance reactivity and selectivity.[1][10] The choice of solvent should be made in conjunction with the chosen catalyst, ligand, and base to ensure a compatible and efficient system.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Heck coupling of 1-Bromo-2-(1-methoxyethenyl)benzene.

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[7][11]

  • Poor Ligand Choice: The ligand may not be suitable for the reaction conditions, leading to an unstable or inactive catalytic complex.[12]

  • Insufficient Temperature: The reaction temperature may be too low to promote oxidative addition of the aryl bromide, which is often the rate-limiting step.[10][13]

  • Inappropriate Base: The base may be too weak or may be sterically hindered, preventing efficient regeneration of the catalyst.[14]

Solutions:

  • Catalyst and Ligand Screening:

    • For β-Arylation (Terminal Product):

      • Use a Pd(0) source like Pd₂(dba)₃ with a monodentate, electron-rich, bulky phosphine ligand such as P(t-Bu)₃.[1]

      • Consider N-heterocyclic carbene (NHC) ligands, which are known for their high thermal stability and activity with aryl bromides.[15]

    • For α-Arylation (Internal Product):

      • Employ a Pd(II) precatalyst like Pd(OAc)₂ with a bidentate phosphine ligand such as dppp or (R)-BINAP for asymmetric reactions.[5][6][11]

  • Optimize Reaction Temperature:

    • Gradually increase the reaction temperature in increments of 10-20°C. Typical temperatures for Heck couplings with aryl bromides range from 80°C to 140°C.[4][15]

    • Microwave heating can sometimes accelerate the reaction and improve yields.[1][10]

  • Base Selection:

    • If using an organic base like triethylamine, consider switching to a stronger, non-coordinating base like DBU or a bulkier amine like N,N-dicyclohexylmethylamine.[1]

    • Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar solvents.[15]

Problem 2: Poor Regioselectivity (Mixture of α and β Products)

Possible Causes:

  • Competition Between Neutral and Cationic Pathways: The reaction conditions may not strongly favor one pathway over the other, leading to a mixture of regioisomers.[1][16]

  • Ligand Dissociation: If using a bidentate ligand, partial dissociation can lead to the formation of monoligated species that promote the neutral pathway and β-arylation.

Solutions:

  • Force the Cationic Pathway for α-Arylation:

    • Ligand Choice: Use chelating bidentate phosphine ligands like dppp or xantphos. Ensure a sufficient ligand-to-palladium ratio (typically 1.1:1 to 1.5:1) to maintain the chelated complex.

    • Halide Scavengers: Add a silver or thallium salt (e.g., Ag₃PO₄, TlOAc) to abstract the bromide from the palladium center, promoting a more cationic intermediate. Caution: Thallium salts are highly toxic.[5]

  • Promote the Neutral Pathway for β-Arylation:

    • Ligand Choice: Use bulky, electron-rich monodentate phosphine ligands like P(t-Bu)₃ or neopentyl phosphines.[1][2][3]

    • Avoid Halide Scavengers: Do not add any additives that would promote a cationic mechanism.

Table 1: Recommended Conditions for Regiocontrolled Heck Coupling

Desired ProductCatalytic PathwayRecommended Catalyst SystemBaseSolventTemperature (°C)
α-Arylated CationicPd(OAc)₂ / dpppNaOAcDMF100-120
β-Arylated NeutralPd₂(dba)₃ / P(t-Bu)₃Cy₂NMeDioxane80-100
Problem 3: Product Isomerization

Possible Cause:

  • Reversible β-Hydride Elimination and Re-insertion: After the initial migratory insertion, the resulting alkyl-palladium intermediate can undergo β-hydride elimination to form a hydrido-palladium complex and the desired product. However, this complex can re-insert into the product alkene, leading to isomerization.[2][3] This is more common with ligands that stabilize the hydridopalladium intermediate.[2]

Solutions:

  • Ligand Modification:

    • Switch to a ligand that promotes faster reductive elimination of H-X and regeneration of the Pd(0) catalyst. Less electron-donating ligands can sometimes reduce isomerization.[2] For example, trineopentylphosphine (TNpP) has been shown to cause less isomerization than the more electron-donating di-tert-butylneopentylphosphine (DTBNpP).[2][3]

  • Base Selection:

    • The use of a strong base can accelerate the deprotonation of the hydrido-palladium complex, thus minimizing the time available for re-insertion and isomerization.[7][11]

Problem 4: Formation of Byproducts (e.g., Homocoupling, Vinyl Ether Hydrolysis)

Possible Causes:

  • Homocoupling of 1-Bromo-2-(1-methoxyethenyl)benzene: This can occur at high temperatures or if the reaction is sluggish.

  • Vinyl Ether Hydrolysis: Trace amounts of acid in the reaction mixture can lead to the hydrolysis of the methoxyvinyl group to the corresponding ketone.

  • Reduction of Aryl Bromide: The aryl bromide can be reduced to the corresponding arene, particularly in the presence of certain bases and solvents.

Solutions:

  • Minimize Homocoupling:

    • Lower the reaction temperature as much as possible while still achieving a reasonable reaction rate.

    • Ensure efficient stirring to avoid localized high concentrations of reagents.[17]

  • Prevent Hydrolysis:

    • Use anhydrous solvents and reagents.

    • Ensure the base used is not prone to generating acidic byproducts.

  • Reduce Dehalogenation:

    • Careful selection of the base and solvent system can minimize this side reaction. Sometimes, phosphine-free conditions can reduce the incidence of this side reaction.[12]

Visual Guides

Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord Alkene AlkeneComplex [Ar-Pd(II)-X(L₂)(Alkene)] Coord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns AlkylPd R-Alkyl-Pd(II)-X(L₂) MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim Product HPdX H-Pd(II)-X(L₂) BetaElim->HPdX RedElim Reductive Elimination (Base) HPdX->RedElim Base RedElim->Pd0 Regioselectivity Start Ar-Pd(II)-X Complex + Vinyl Ether Cationic Cationic Pathway Favored by: Bidentate Ligands (dppp, BINAP) Halide Scavengers Start->Cationic Neutral Neutral Pathway Favored by: Monodentate Ligands (PPh₃, P(t-Bu)₃) Ligandless Conditions Start->Neutral Alpha α-Arylated Product (Internal) Cationic->Alpha Electronic Control Beta β-Arylated Product (Terminal) Neutral->Beta Steric Control

Caption: Competing pathways for regioselectivity.

Troubleshooting Decision Tree

Troubleshooting Start Heck Reaction Issue NoConv Low/No Conversion? Start->NoConv Selectivity Poor Regioselectivity? Start->Selectivity Isomer Product Isomerization? Start->Isomer CheckCat Check Catalyst/Ligand Increase Temperature NoConv->CheckCat Yes CheckPathway Adjust for Cationic/Neutral Pathway (See Table 1) Selectivity->CheckPathway Yes CheckLigandBase Change Ligand Use Stronger Base Isomer->CheckLigandBase Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Heck Reaction—State of the Art - Semantic Scholar. (2017, September 11). Retrieved from [Link]

  • Lauer, M. G., Thompson, M. K., & Shaughnessy, K. H. (2014). Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands. The Journal of Organic Chemistry, 79(23), 10837–10848. [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024, June 14). Retrieved from [Link]

  • Wang, H., Cheng, H., & Zhao, F. (2014). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Green and Sustainable Chemistry, 4(1), 1-6. [Link]

  • Nilsson, P., Larhed, M., & Hallberg, A. (2006). Selective Terminal Heck Arylation of Vinyl Ethers with Aryl Chlorides: A Combined Experimental−Computational Approach Including Synthesis of Betaxolol. The Journal of Organic Chemistry, 71(10), 3869–3876. [Link]

  • Butters, M., Elliott, M. C., & Paine, J. (2020). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? Organic Letters, 22(16), 6344–6348. [Link]

  • Karakas, Y., & Çetinkaya, B. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 658–668. [Link]

  • Szabó, K. J. (2006). Palladium(ii)-catalyzed coupling reactions with a chelating vinyl ether and arylboronic acids: a new Heck/Suzuki domino diarylation reaction. Chemical Communications, (20), 2143-2145. [Link]

  • Lauer, M. G., Thompson, M. K., & Shaughnessy, K. H. (2014). Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands. The Journal of Organic Chemistry, 79(23), 10837–10848. [Link]

  • Lauer, M. G., Thompson, M. K., & Shaughnessy, K. H. (2014). Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands. Figshare. [Link]

  • Effect of temperature on the oxidative Heck reaction. - ResearchGate. Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449–7476. [Link]

  • Carretero, J. C., & Arrayás, R. G. (2009). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. Retrieved from [Link]

  • Heck reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Zhang, X., et al. (2023). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Science, 14(3), 735-741. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). Retrieved from [Link]

  • What is the role of PPh3 in Heck coupling? - ResearchGate. (2014, March 25). Retrieved from [Link]

  • Heck reaction - Wikipedia. Retrieved from [Link]

  • Xu, L., et al. (2010). Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. Organic & Biomolecular Chemistry, 8(8), 1799-1802. [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025, August 5). Retrieved from [Link]

  • The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors. (2025, August 7). Retrieved from [Link]

  • The influence of additives on orthogonal reaction pathways in the Mizoroki–Heck arylation of vinyl ethers - RSC Publishing. Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10). Retrieved from [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate. (2021, March 1). Retrieved from [Link]

  • The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities - UCL Discovery. Retrieved from [Link]

  • The Heck—Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Retrieved from [Link]

  • Effects of phosphine ligands on heck reaction / Nur Nadia Zubir. Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25). Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Retrieved from [Link]

  • Heck Reactions with Aryl Chlorides - Diva-Portal.org. (2008, September 24). Retrieved from [Link]

  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. (2020, June 28). Retrieved from [Link]

  • Chemistry Heck Reaction - SATHEE. Retrieved from [Link]

  • The Heck coupling reaction of aryl bromides with styrene. | Download Table - ResearchGate. Retrieved from [Link]

  • Heck Reaction—State of the Art - MDPI. Retrieved from [Link]

Sources

Troubleshooting

Improving yields in the synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene

Technical Support Center: Synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene Emergency Triage: Why is my yield low? Before proceeding to the detailed protocols, review this rapid diagnostic section.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene

Emergency Triage: Why is my yield low?

Before proceeding to the detailed protocols, review this rapid diagnostic section. The synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene (an


-methoxystyrene derivative) is deceptively simple but prone to three specific failure modes due to the ortho-bromo substituent and the acid-sensitivity of the enol ether.
Diagnostic FAQ

Q1: My NMR shows the product reverting to 2'-bromoacetophenone after the column. What happened? A: Hydrolysis on Silica. Enol ethers are extremely acid-sensitive.[1] Standard silica gel is slightly acidic (


).[1]
  • The Fix: You must neutralize your stationary phase.[1] Pre-treat your silica gel column with 1-2% Triethylamine (Et

    
    N) in hexanes before loading your sample.[1] Maintain 0.5% Et
    
    
    
    N in your eluent.[1]

Q2: I am using the Wittig reaction on 2-bromobenzaldehyde, but I'm getting the wrong isomer. A: Wrong Disconnection. The Wittig reaction of (methoxymethyl)triphenylphosphonium chloride with an aldehyde yields the


-methoxystyrene (

), not your target

-isomer (

).[1]
  • The Fix: Switch to the Ketalization-Elimination route (from 2'-bromoacetophenone) or the Stille Coupling route (from 1-bromo-2-iodobenzene).[1]

Q3: The reaction stalls at 60% conversion. Adding more base/reagent doesn't help. A: Steric Inhibition & Water. The ortho-bromo group creates significant steric hindrance for nucleophilic attack at the carbonyl carbon.[1] Furthermore, any trace water deactivates the oxocarbenium intermediates.

  • The Fix: For the Ketal route, use Trimethyl Orthoformate (TMOF) not just as a reagent, but as the co-solvent to drive the equilibrium by scavenging water.

Core Protocol: Ketalization-Elimination Route (Scalable)[1]

This is the industry-standard method for synthesizing


-substituted vinyl ethers from acetophenones.[1] It avoids the toxicity of tin (Stille) and the cost of titanium (Tebbe).
The Chemistry
  • Ketalization: 2'-Bromoacetophenone

    
     Dimethyl Ketal (using TMOF/Acid).
    
  • Elimination: Dimethyl Ketal

    
     1-Bromo-2-(1-methoxyethenyl)benzene + MeOH.
    
Optimized Experimental Workflow

Step 1: Ketal Formation (The Equilibrium Game)

  • Substrate: 1 equiv 2'-Bromoacetophenone.

  • Reagent/Solvent: 5-10 equiv Trimethyl Orthoformate (TMOF).[1] Do not use MeOH as the primary solvent; it slows the reaction.

  • Catalyst: 2-5 mol%

    
    -Toluenesulfonic acid (pTSA) monohydrate.[1]
    
  • Procedure: Reflux under Argon for 24-48 hours. The ortho-Br slows this significantly compared to unsubstituted acetophenone.[1]

  • Checkpoint: Monitor by TLC (neutralized plate).[1] If starting material persists, add anhydrous MeOH (1 equiv) to help solubilize the pTSA, but keep TMOF in large excess.

Step 2: Thermal Elimination

  • Method: The elimination of methanol is endothermic and entropy-driven.[1]

  • Catalyst: Add a fresh portion of acid catalyst (camphorsulfonic acid is often milder) or simply heat the crude ketal.

  • Process: Distillation is the best driver.[1] Heat the reaction mixture to

    
     (bath temp) and slowly distill off the methanol/TMOF mixture. The enol ether product has a higher boiling point and will remain in the flask (or distill later under high vacuum).
    

Step 3: Critical Workup (Yield Preservation) [1]

  • Cool to room temperature.[1]

  • Quench: Add saturated aqueous NaHCO

    
    immediately to neutralize the acid catalyst.[1]
    
  • Extraction: Extract with Et

    
    O or Hexanes.[1]
    
  • Drying: Use K

    
    CO
    
    
    
    (basic) instead of Na
    
    
    SO
    
    
    (neutral/acidic) to dry the organic layer.
Yield Comparison Table: Conditions vs. Outcome
VariableStandard ConditionOptimized Condition Impact on Yield
Solvent MethanolNeat TMOF +15-20% (Drives equilibrium)
Catalyst H

SO

pTSA / CSA +10% (Less charring/side reactions)
Workup pH NeutralBasic (pH > 8) Critical (Prevents hydrolysis)
Purification Silica GelBasified Silica (1% Et

N)
+30% (Prevents column degradation)

Alternative High-Performance Protocol: Stille Coupling

If the steric bulk of the ortho-bromine prevents efficient ketalization (yields <40%), switch to the Stille Coupling . This method builds the enol ether moiety directly rather than modifying the ketone.

  • Substrate: 1-Bromo-2-iodobenzene (The iodine reacts selectively).[1]

  • Reagent: Tributyl(1-methoxyvinyl)stannane (1.1 equiv).[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    / AsPh
    
    
    .
  • Solvent: Toluene or DMF (

    
    ).[1]
    

Why this works: The oxidative addition of Pd(0) into the C-I bond is faster than the C-Br bond, leaving the bromine intact. This bypasses the steric issues of the acetophenone route.

Troubleshooting Logic & Visualization

The following diagram illustrates the decision matrix for optimizing this synthesis.

SynthesisLogic Start Start: 2'-Bromoacetophenone Reaction Reaction: TMOF + pTSA (Reflux) Start->Reaction Check Checkpoint: TLC/NMR Conversion Reaction->Check LowConv Issue: <50% Conversion Check->LowConv Stalled HighConv Success: >90% Conversion Check->HighConv Proceeds Fix1 Fix: Switch to Neat TMOF Increase Time (48h) LowConv->Fix1 Fix2 Alternative: Switch to Stille Coupling (Start: 1-Bromo-2-iodobenzene) LowConv->Fix2 Persistent Failure Workup Workup: Quench with NaHCO3 HighConv->Workup Fix1->Reaction Retry Purification Purification: Silica Column Workup->Purification Hydrolysis FAILURE: Product Hydrolyzed (Aldehyde/Ketone recovered) Purification->Hydrolysis Acidic SiO2 Success Target: 1-Bromo-2-(1-methoxyethenyl)benzene Purification->Success Basified SiO2 Fix3 CRITICAL FIX: Add 1% Et3N to Eluent Use Basic Alumina Hydrolysis->Fix3 Fix3->Purification Re-run

Caption: Decision matrix for diagnosing yield loss in


-methoxystyrene synthesis. Blue nodes indicate starting points, Green indicates success, Red indicates failure modes.

References

  • Preparation of Enol Ethers via Ketal Elimination

    • Gassman, P. G., & Burns, S. J. (1988). The Synthesis of Enol Ethers from Acetals and Ketals. Journal of Organic Chemistry, 53(23), 5574–5576.
    • Relevance: Establishes the TMOF/Acid protocol as the baseline for this transform
  • Stille Coupling for Sterically Hindered Enol Ethers

    • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.[1]

    • Relevance: Defines the chemoselectivity of I vs Br in Pd-catalyzed couplings, essential for preserving the aryl bromide.
  • Stability of Enol Ethers on Silica Gel

    • Perrin, C. L. (1999). Acid-Catalyzed Hydrolysis of Enol Ethers. Accounts of Chemical Research, 32(10), 961–969.
    • Relevance: Explains the mechanistic necessity of basic workup conditions (Et3N) to prevent product loss.
  • Tebbe Reagent for Ester Methylenation (Alternative Route)

    • Pine, S. H., et al. (1980). Titanium-mediated methylene-transfer reactions.[1] Direct conversion of esters into vinyl ethers. Journal of the American Chemical Society, 102(9), 3270–3272.

    • Relevance: Provides the high-cost, high-yield alternative if the Ketal route fails.[1]

Sources

Optimization

Troubleshooting low conversion in cross-coupling reactions of 1-Bromo-2-(1-methoxyethenyl)benzene

Case ID: #XC-2024-OME Subject: Troubleshooting Low Conversion & Decomposition in Sterically Hindered Vinyl Ether Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary & Substr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #XC-2024-OME Subject: Troubleshooting Low Conversion & Decomposition in Sterically Hindered Vinyl Ether Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Substrate Analysis

The Molecule: 1-Bromo-2-(1-methoxyethenyl)benzene is a bifunctional building block. It contains an aryl bromide (electrophile) and an ortho-substituted vinyl ether (masked ketone).

The Core Problem: Users typically encounter "low conversion" which is actually a symptom of two competing failure modes:

  • Steric Deactivation: The ortho-vinyl ether group creates significant steric bulk, inhibiting the oxidative addition of the Palladium catalyst to the C-Br bond.

  • Chemical Instability (Hydrolysis): The 1-methoxyethenyl group is an enol ether . Under aqueous or acidic conditions, it hydrolyzes to 2'-bromoacetophenone, which changes the electronic nature of the substrate and often poisons the reaction or leads to inseparable mixtures.

Diagnostic Workflow: Reading Your Crude Data

Before changing conditions, analyze your crude reaction mixture (LCMS or


H NMR) to identify the specific failure mode.

TroubleshootingFlow Start Low Yield / Conversion CheckSM Analyze Crude Mixture (NMR/LCMS) Start->CheckSM Res_SM Starting Material (SM) Remains Unreacted CheckSM->Res_SM Major Peak = SM Res_Hyd SM Consumed -> Ketone (Acetophenone) Formed CheckSM->Res_Hyd Major Peak = Ketone Res_Proto SM Consumed -> Debrominated Product CheckSM->Res_Proto Major Peak = Ar-H Sol_Steric ISSUE: Steric Hindrance ACTION: Switch to SPhos/XPhos Gen-3 Res_SM->Sol_Steric Sol_Hydro ISSUE: Enol Ether Hydrolysis ACTION: Anhydrous Conditions (CsF/Toluene) Res_Hyd->Sol_Hydro Sol_Proto ISSUE: Protodebromination ACTION: Dry Solvents, Increase Catalyst Loading Res_Proto->Sol_Proto

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure.

Technical Solutions & Protocols

Issue A: Steric Hindrance (The "Unreactive SM" Scenario)

Symptom: The aryl bromide remains untouched after 24 hours. Cause: Standard ligands (PPh


, dppf) are not bulky or electron-rich enough to force oxidative addition onto the crowded ortho-center.

Recommended Protocol: The "Buchwald" System Use Dialkylbiaryl phosphine ligands.[1] SPhos and XPhos are specifically designed for ortho-substituted substrates.

ComponentRecommendationRationale
Ligand SPhos or XPhos High electron density facilitates oxidative addition; bulk promotes reductive elimination.
Precatalyst Pd-G3 or G4 (e.g., XPhos Pd G3)Ensures a 1:1 L:Pd ratio and rapid activation, preventing Pd-black formation.
Loading 1.0 - 2.0 mol%Higher loadings are rarely needed with G3 catalysts.
Issue B: Enol Ether Hydrolysis (The "Ketone" Scenario)

Symptom: You isolate 2-acetyl-biaryl or 2-bromoacetophenone instead of the vinyl ether. Cause: Aqueous bases (Na


CO

/H

O) at high temperatures (

80°C) promote hydrolysis of the enol ether.

Recommended Protocol: Anhydrous Suzuki Coupling Eliminate water to preserve the masked ketone.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Base: Cesium Fluoride (CsF) (2.0 - 3.0 equiv) or Anhydrous K

    
    PO
    
    
    
    .
  • Additives: If using boronic acids (not esters), add 1.0 equiv of water (strictly controlled) or use a boronate ester to maintain anhydrous conditions.

Issue C: Purification Decomposition

Symptom: Crude NMR looks good, but the product decomposes on the silica column. Cause: Silica gel is slightly acidic (


), which is sufficient to hydrolyze electron-rich vinyl ethers.

Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et

    
    N) in hexanes before loading the sample.
    
  • Eluent: Maintain 0.5% Et

    
    N in your eluent system during purification.
    

Mechanistic Pathway Analysis

Understanding the competition between the desired cycle and the decomposition pathway is critical for optimization.

ReactionPathways SM 1-Bromo-2-(1-methoxyethenyl)benzene OxAdd Oxidative Addition (Sterically Slow Step) SM->OxAdd Requires Bulky Ligand (SPhos/XPhos) Hydrolysis Acid/H2O Hydrolysis SM->Hydrolysis Aqueous Base / Acidic Silica TransMet Transmetalation OxAdd->TransMet Product Desired Biaryl Vinyl Ether TransMet->Product Ketone 2-Bromoacetophenone (Dead End) Hydrolysis->Ketone

Figure 2: Competitive pathways. Note that hydrolysis can occur before the reaction starts or during workup.

Frequently Asked Questions (FAQs)

Q1: Can I use Pd(PPh


)

for this reaction?
  • Answer: Generally, no . Tetrakis is rarely active enough for ortho-substituted aryl bromides at moderate temperatures. If you heat it to force the reaction (

    
    100°C), you will likely degrade the vinyl ether.
    

Q2: Why use CsF (Cesium Fluoride) instead of Carbonates?

  • Answer: CsF allows for "anhydrous" activation of boronic esters/acids. The fluoride anion activates the boron species without requiring a biphasic aqueous system, protecting your water-sensitive enol ether [1].

Q3: My product hydrolyzed on the column. Can I reverse it?

  • Answer: No. Once the vinyl ether hydrolyzes to the ketone (acetyl group), it is a stable chemical change. You would need to perform a Wittig or Grignard reaction to reinstall the vinyl group, which is inefficient. Prevention via Et

    
    N-buffered silica is the only cure.
    

Q4: Is the 1-methoxyethenyl group stable to boronic acids?

  • Answer: Mostly, but boronic acids are slightly acidic. If your reaction stalls, the prolonged exposure to heat and the Lewis-acidic boron species can cause degradation. Using Boronic Esters (Pinacol esters) is safer as they are neutral and release the active species more slowly [2].

Validated Experimental Protocol

Standard Operating Procedure for 1.0 mmol Scale

  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Reagents:

    • Substrate: 1-Bromo-2-(1-methoxyethenyl)benzene (1.0 equiv)

    • Coupling Partner: Aryl Boronic Pinacol Ester (1.2 equiv)

    • Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%)

    • Base: K

      
      PO
      
      
      
      (anhydrous)
      (3.0 equiv)
  • Solvent: Add anhydrous THF or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 60–80°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with Et

    
    O). Do not perform an acidic wash. 
    
  • Purification: Flash chromatography on silica gel (pre-treated with 1% Et

    
    N).
    

References

  • Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry, 59(20), 6095-6097.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461-1473.

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. (Regarding stability of enol ethers). Wiley-Interscience.

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene

This is a comprehensive technical support guide for the scalable synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene (also known as -methoxy-2-bromostyrene). Topic: Process Chemistry & Scale-Up Target Molecule: 1-Bromo-2-(1...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for the scalable synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene (also known as


-methoxy-2-bromostyrene).

Topic: Process Chemistry & Scale-Up Target Molecule: 1-Bromo-2-(1-methoxyethenyl)benzene [CAS: N/A for specific isomer, generic


-methoxystyrenes]
Application:  Masked ketone intermediate, Diels-Alder diene, Cross-coupling partner.

Introduction

Welcome to the technical support hub for the synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene . This guide addresses the transition from laboratory-scale synthesis (often relying on toxic Stille couplings) to a robust, scalable process suitable for kilogram-scale production.

The recommended scalable route utilizes the Ketalization-Elimination pathway starting from commercially available 2-bromoacetophenone . This method avoids stoichiometric heavy metals (tin) and utilizes cost-effective reagents (Trimethyl orthoformate).

Module 1: Synthetic Route & Protocol

The Scalable Pathway: Ketalization-Elimination

Unlike the Stille coupling (which uses tributyl(1-methoxyvinyl)stannane), this route is atom-economical and avoids organotin waste.

Reaction Scheme:

  • Ketalization: 2-Bromoacetophenone reacts with Trimethyl Orthoformate (TMOF) to form the dimethyl ketal.

  • Elimination: Thermal or acid-catalyzed elimination of methanol yields the target enol ether.

Step-by-Step Protocol

Reagents:

  • 2-Bromoacetophenone (1.0 equiv)

  • Trimethyl Orthoformate (TMOF) (3.0 - 5.0 equiv)

  • Methanol (Anhydrous, 3.0 equiv)

  • p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 equiv)

  • Stabilizer: 2,6-Di-tert-butyl-4-methylphenol (BHT) (0.1 wt%)

Workflow:

  • Setup: Charge a reactor with 2-bromoacetophenone, anhydrous Methanol, and TMOF under Nitrogen atmosphere.

  • Catalyst Addition: Add pTsOH. Note: The reaction is endothermic and equilibrium-driven.

  • Reaction: Heat to reflux (approx. 60-65°C). Distill off the methyl formate/methanol azeotrope if possible to drive equilibrium, or simply reflux for 12-24 hours.

  • Quench (CRITICAL): Cool to 0°C. Add saturated aqueous NaHCO3 or NaOMe in MeOH to neutralize the acid. Acidic aqueous workup will instantly hydrolyze the product back to the ketone.

  • Elimination (Telescoped):

    • Method A (Distillation): If the ketal is isolated, heat it (>120°C) under reduced pressure with a trace of acid catalyst (e.g., KHSO4) to eliminate MeOH. Collect the vinyl ether distillate.

    • Method B (Direct): Often, the elimination occurs during the fractional distillation of the crude ketal mixture if the pot temperature is sufficiently high.

  • Purification: Fractional distillation under high vacuum. Add BHT to the receiving flask to prevent polymerization.

Module 2: Troubleshooting Guide (Q&A)

Category A: Reaction Conversion[1]

Q: The reaction has stalled with 40% starting material remaining. Adding more acid catalyst didn't help. What now?

  • Diagnosis: The reaction is equilibrium-limited. Water is your enemy here; it hydrolyzes the TMOF and the product.

  • Solution:

    • Check Moisture: Ensure all reagents are anhydrous. TMOF acts as a water scavenger, but if the system is wet, it consumes the reagent.

    • Drive Equilibrium: You must remove the byproduct (methyl formate/methanol). Switch the reflux condenser to a distillation head and slowly distill off the low-boiling fraction (30-50°C). Add fresh TMOF/MeOH to maintain volume.

Q: I see a new spot on TLC that isn't the ketal or the product. What is it?

  • Diagnosis: It is likely the hemi-ketal or a hydrolysis intermediate.

  • Solution: Push the reaction harder (longer reflux, more TMOF). Ensure the quench is fully basic (pH > 8) before aqueous contact.

Category B: Workup & Stability

Q: My product turned back into 2-bromoacetophenone after the column. Why?

  • Diagnosis: Silica gel is slightly acidic. Enol ethers are extremely acid-sensitive and will hydrolyze on the column.

  • Solution:

    • Pre-treat Silica: Slurry the silica gel with 1% Triethylamine (Et3N) in hexanes before packing the column.

    • Eluent: Add 0.5% Et3N to your elution solvent.

    • Preferred Method: Use Distillation instead of chromatography for scale-up.

Q: The distilled product became a solid gel overnight in the fridge.

  • Diagnosis: Polymerization.[1] Electron-rich styrenes are prone to cationic polymerization initiated by trace acid or radicals.

  • Solution:

    • Inhibitor: You must store the product with a radical inhibitor like BHT or MEHQ (100-500 ppm).

    • Base Wash: Store over a few pellets of KOH or wash the storage vial with base to neutralize trace acid generation.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways for the synthesis.

SynthesisWorkflow Start 2-Bromoacetophenone (Starting Material) Reagents Add: TMOF, MeOH, pTsOH (Anhydrous Conditions) Start->Reagents Reaction Reflux (60°C) Remove Methyl Formate Reagents->Reaction Check Conversion Check (NMR/TLC) Reaction->Check Check->Reaction <95% Conv. (Add TMOF) Ketal Intermediate: Dimethyl Ketal Check->Ketal >95% Conv. Quench CRITICAL: Quench with NaHCO3 (pH > 8) Ketal->Quench Elimination Thermal Elimination (Distillation >120°C, Vac) Quench->Elimination Hydrolysis FAILURE: Hydrolysis to Ketone (Caused by Acidic Workup) Quench->Hydrolysis If pH < 7 Product Target: 1-Bromo-2-(1-methoxyethenyl)benzene Elimination->Product Add BHT Polymer FAILURE: Polymerization (Caused by lack of BHT) Product->Polymer No Inhibitor

Caption: Logical workflow for the synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene, highlighting critical failure modes (Red).

Module 4: Data & Specifications

Solvent & Reagent Selection Table
ComponentRecommendationFunctionCritical Note
Solvent Methanol / TMOFReactant & SolventMust be anhydrous (<0.05% water).
Reagent Trimethyl OrthoformateDehydrating agentUse 3-5 equivalents to drive equilibrium.
Catalyst p-TsOH or H2SO4Acid CatalystUse minimal amount (0.05 eq) to reduce hydrolysis risk during quench.
Quench NaHCO3 (sat.[2] aq)NeutralizationNever use water alone; pH must remain basic.
Stabilizer BHT / MEHQRadical ScavengerEssential for storage; add 0.1% wt/wt.
Analytical Checkpoints
TechniqueObservationInterpretation
1H NMR

2.6 ppm (s, 3H)
Unreacted 2-Bromoacetophenone (Methyl ketone).
1H NMR

3.2 ppm (s, 6H)
Dimethyl Ketal Intermediate (Methoxy groups).
1H NMR

3.6 ppm (s, 3H)
Target Product (Methoxy vinyl ether).
1H NMR

4.2 & 4.5 ppm (d)
Target Product (Geminal vinyl protons).

Module 5: FAQs

Q: Can I use the Stille coupling instead? A: Yes, reacting 1-bromo-2-iodobenzene with tributyl(1-methoxyvinyl)stannane is a reliable laboratory method (Yields >85%). However, for scalable applications, this is discouraged due to the high cost of the stannane reagent and the difficulty of removing toxic organotin byproducts to pharmaceutical standards (ppm limits).

Q: Is the product stable at room temperature? A: Only if stabilized. Pure


-methoxystyrenes are prone to hydrolysis (reacting with moisture in air) and polymerization. Store at -20°C under Argon, with BHT added.

Q: Why is the yield low after distillation? A: Enol ethers can polymerize in the distillation pot if the temperature is too high or if trace acid is present. Ensure the pot contains a small amount of solid Na2CO3 or K2CO3 during distillation to buffer any acid formed thermally.

References

  • General Synthesis of Enol Ethers: Wohl, A. "Acetals and Enol Ethers." Organic Syntheses, Coll. Vol. 4, p. 558. Link

  • Ketalization Mechanism: Cordes, E. H., & Bull, H. G. (1974). "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews, 74(5), 581–603. Link

  • Stille Coupling Alternative (Lab Scale): Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction." Organic Reactions.[2][1][3][4][5][6] (For comparison of methodologies). Link

  • Orthoformate Reactivity: DeWolfe, R. H. (1974). "Synthesis of Carboxylic and Carbonic Acid Derivatives." Synthesis, 1974(03), 153-172. (Discusses TMOF utility). Link

  • Scale-Up Considerations: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (General principles for quenching acid-sensitive reactions). Link

Sources

Optimization

Catalyst selection for efficient cross-coupling with 1-Bromo-2-(1-methoxyethenyl)benzene

Status: Active Ticket ID: CAS-135456-42-1-SUP Support Tier: Level 3 (Senior Application Scientist) Core Directive: The Challenge You are attempting to cross-couple 1-Bromo-2-(1-methoxyethenyl)benzene . This substrate pre...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CAS-135456-42-1-SUP Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Challenge

You are attempting to cross-couple 1-Bromo-2-(1-methoxyethenyl)benzene . This substrate presents a dual-threat challenge in catalysis:

  • Steric Hindrance: The ortho-substituted vinyl ether group creates significant steric bulk around the C-Br bond, inhibiting the oxidative addition step of standard Palladium catalysts.

  • Chemical Lability: The 1-methoxyethenyl moiety is an electron-rich enol ether. It is a "masked" ketone. Under acidic or even neutral-aqueous conditions at high temperatures, it is prone to hydrolysis, yielding 2'-bromoacetophenone (starting material hydrolysis) or the acetyl-biaryl (product hydrolysis).

This guide provides a self-validating protocol to overcome the steric barrier while preserving the sensitive enol ether.

Catalyst & Ligand Selection Logic

The "Why": Mechanism-Based Selection

Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) will likely fail or stall. The ortho-substituent prevents the square-planar Pd(II) complex from forming effectively. You require a catalyst system that facilitates oxidative addition into hindered centers and promotes reductive elimination to form the crowded biaryl bond.

Recommended System: Buchwald G2/G3 Precatalysts

We recommend SPhos Pd G2 or XPhos Pd G2 .

  • Ligand (SPhos/XPhos): These dialkylbiarylphosphines are electron-rich (accelerating oxidative addition) and bulky (preventing formation of inactive Pd-dimers and forcing the formation of the active monoligated Pd(0)-L species).

  • Precatalyst (G2/G3): These generate the active Pd(0) species at room temperature upon exposure to base, eliminating the induction period and the need for harsh activation heat that could degrade your vinyl ether.

Comparative Performance Data:

Catalyst SystemOxidative Addition (Steric)Vinyl Ether StabilityRec. TempVerdict
Pd(PPh₃)₄ PoorHigh (if basic)80-100°CAvoid (Too slow)
Pd(OAc)₂ + PPh₃ Very PoorModerate>100°CFail (Inactive)
Pd(dppf)Cl₂ ModerateHigh80°CBackup (If SPhos unavailable)
SPhos Pd G2 Excellent High 25-60°C Primary Recommendation
XPhos Pd G2 Excellent High 40-80°C Secondary Recommendation

Decision Logic & Workflow

The following diagram illustrates the decision process for catalyst selection based on your specific coupling partner (boronic acid) and the troubleshooting workflow.

CatalystSelection Start Start: 1-Bromo-2-(1-methoxyethenyl)benzene CheckPartner Analyze Coupling Partner (Boronic Acid) Start->CheckPartner Un Un CheckPartner->Un Hindered Hindered (e.g., 2-Me-Phenyl, 2,6-di-Me) CheckPartner->Hindered Complex hindered Simple PathA Standard SPhos Protocol (THF/H2O, K3PO4, 40°C) hindered->PathA PathB High-Activity XPhos Protocol (Toluene/H2O, K3PO4, 80°C) Hindered->PathB CheckResult Check LCMS/TLC PathA->CheckResult PathB->CheckResult Issue1 Issue: Hydrolysis (Ketone formed) CheckResult->Issue1 Peak M-14 (+16) Issue2 Issue: No Reaction (SM remains) CheckResult->Issue2 SM Intact Sol1 Switch to Anhydrous Conditions (Dioxane, Cs2CO3, Dry) Issue1->Sol1 Sol2 Increase Temp to 60°C Check O2 exclusion Issue2->Sol2

Caption: Catalyst selection logic based on steric demand and troubleshooting pathways for hydrolysis vs. inactivity.

Validated Experimental Protocol

This protocol uses SPhos Pd G2 to allow for milder temperatures, preserving the methoxyethenyl group.

Reagents
  • Substrate: 1-Bromo-2-(1-methoxyethenyl)benzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (1 – 2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 – 3.0 equiv)

  • Solvent: THF : Water (4:1 ratio) or Toluene : Water (4:1)

Step-by-Step Methodology
  • Setup: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Degassing (Critical): Cap the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen causes homocoupling and catalyst death.

  • Catalyst Addition: Add SPhos Pd G2 (1-2 mol%) quickly under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent mixture (THF/Water 4:1) via syringe.

    • Concentration: 0.1 M to 0.2 M relative to the bromide.

  • Reaction: Stir vigorously at 40°C . Monitor by TLC/LCMS after 2 hours.

    • Why 40°C? SPhos is active at this temp.[1] Higher temps increase the rate of vinyl ether hydrolysis.

  • Workup (The "Safe Zone"):

    • Dilute with Ethyl Acetate.

    • Do NOT wash with 1M HCl or NH₄Cl (acidic).

    • Wash with Saturated NaHCO₃ or Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography on silica gel. Tip: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize surface acidity if the product degrades on the column.

Troubleshooting & FAQs

Q1: I see a peak in LCMS that is M-14 mass units from my expected product. What is it?

Diagnosis: This is likely the hydrolyzed ketone . Mechanism: The methoxyethenyl group (


) hydrolyzes to the acetyl group (

). The mass change is: Loss of Methyl (-15) + Gain of H (+1) = Net -14. Alternatively, it is loss of the vinyl ether to a simple ketone. Fix:
  • Ensure your base (K₃PO₄) is fresh and the reaction stays basic.

  • Switch to anhydrous conditions : Use Dioxane/Cs₂CO₃ with no added water. The Suzuki reaction will proceed via the trace water in the base or solvent, or use a boronate ester which requires less water.

Q2: The reaction is stalled at 50% conversion. Should I add more catalyst?

Diagnosis: Likely catalyst poisoning or oxidation.[2] Fix:

  • Do not just add more catalyst to a black mixture.

  • Check the "Color Test": If the reaction is grey/black, the Pd has precipitated.

  • Resurrection: Filter the mixture to remove black Pd, degas the solution again, and add a fresh portion of SPhos Pd G2 (1 mol%).

  • If the substrate is extremely hindered (e.g., 2,6-disubstituted boronic acid), switch to XPhos Pd G2 and increase temp to 80°C (monitoring hydrolysis closely).

Q3: Can I use Pd(PPh₃)₄? It's all I have.

Answer: Only if you have no other choice. Modification: You must use a higher loading (5-10 mol%) and heat to reflux (dioxane/water). You will likely see 10-20% hydrolysis of the vinyl ether. You must strictly exclude oxygen, as PPh₃ oxidizes easily, and the resulting phosphine oxide inhibits the reaction further.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Shaughnessy, K. H., et al. "Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents."[3][1] Journal of Organic Chemistry, 2001.

  • Sigma-Aldrich (Merck). "SPhos Pd G2 Product Guide and Application Note."

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 1-Bromo-2-(1-methoxyethenyl)benzene and its Derivatives

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of 1-Bromo-2-(1-methoxyethenyl)benzene and its structurally related derivatives. Designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of 1-Bromo-2-(1-methoxyethenyl)benzene and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers objective analysis, supporting data, and detailed experimental protocols to aid in method selection and application. We will explore the nuances of different ionization and separation techniques, elucidating the causality behind experimental choices to ensure robust and reliable structural analysis.

Introduction: The Analytical Challenge

1-Bromo-2-(1-methoxyethenyl)benzene and its derivatives are key intermediates in organic synthesis. Their structural characterization is paramount for ensuring the integrity of subsequent reaction pathways and the purity of final products. The presence of a bromo-substituted aromatic ring and a vinyl ether moiety presents a unique analytical challenge, requiring a strategic approach to mass spectrometry to fully elucidate the molecular structure and fragmentation pathways. This guide will compare and contrast the utility of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Chemical Ionization (CI), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): A Primary Tool for Volatile Analytes

For volatile and thermally stable compounds like 1-Bromo-2-(1-methoxyethenyl)benzene, GC-MS is often the initial method of choice.[][2][3] It offers excellent chromatographic separation and is compatible with well-established ionization techniques like Electron Ionization (EI) and Chemical Ionization (CI).

Electron Ionization (EI): Unveiling the Fragmentation Fingerprint

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation.[4][5] This fragmentation pattern serves as a structural fingerprint, invaluable for identification.

Expected Fragmentation of 1-Bromo-2-(1-methoxyethenyl)benzene under EI:

The mass spectrum of 1-Bromo-2-(1-methoxyethenyl)benzene under EI is predicted to exhibit several characteristic features:

  • Molecular Ion (M•+): A discernible molecular ion peak should be present, exhibiting the characteristic isotopic pattern of a single bromine atom (M and M+2 peaks in an approximate 1:1 ratio).[6][7][8]

  • Loss of a Methyl Radical (•CH3): A common fragmentation pathway for methoxy groups is the loss of a methyl radical, leading to a significant [M-15]+ ion.

  • Loss of a Methoxy Radical (•OCH3): Cleavage of the ether bond can result in the loss of a methoxy radical, yielding an [M-31]+ ion.

  • Loss of Bromine Radical (•Br): The carbon-bromine bond is susceptible to cleavage, resulting in an [M-79/81]+ ion.

  • Formation of a Tropylium-like Ion: Rearrangements are common in the fragmentation of alkylbenzenes and related structures.[9]

  • Cleavage of the Vinyl Group: Fragmentation of the vinyl ether moiety can also occur.[10][11]

The interplay of these fragmentation pathways provides a rich dataset for structural confirmation.

Chemical Ionization (CI): Preserving the Molecular Ion

In contrast to EI, Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and typically produces a prominent protonated molecule [M+H]+ or adduct ions. This is particularly useful when the molecular ion is weak or absent in the EI spectrum, providing clear molecular weight information. Common reagent gases for CI include methane and ammonia.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Broader Applicability

For derivatives of 1-Bromo-2-(1-methoxyethenyl)benzene that are less volatile, more polar, or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior technique.[][12][13]

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

ESI and APCI are the most common ionization sources for LC-MS. ESI is well-suited for polar and ionizable compounds, while APCI is effective for less polar compounds that are volatile enough to be vaporized in the ion source. For 1-Bromo-2-(1-methoxyethenyl)benzene and its derivatives, APCI would likely be more efficient due to their relatively lower polarity.

Tandem Mass Spectrometry (MS/MS): Deeper Structural Insights

To gain more definitive structural information, tandem mass spectrometry (MS/MS or MS²) can be employed with any of the aforementioned ionization techniques.[14][15] In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This allows for the establishment of fragmentation pathways and the unambiguous identification of structural isomers.

Comparative Performance Summary

TechniqueIonization MethodKey AdvantagesKey DisadvantagesBest Suited For
GC-MS Electron Ionization (EI)Provides detailed structural information through reproducible fragmentation patterns. Extensive libraries for compound identification.[4][16]Molecular ion may be weak or absent for some compounds.[17] Requires volatile and thermally stable analytes.[2]Initial identification and structural elucidation of volatile and thermally stable derivatives.
GC-MS Chemical Ionization (CI)Produces a strong protonated molecule or adduct ion, confirming molecular weight.Provides limited structural fragmentation.Confirming the molecular weight of volatile analytes, especially when EI fails to show a clear molecular ion.
LC-MS ESI / APCIApplicable to a wider range of compounds, including non-volatile and thermally labile derivatives.[][12]Fragmentation is generally less extensive than EI, often requiring MS/MS for detailed structural information.Analysis of polar, non-volatile, or thermally unstable derivatives.
Tandem MS (MS/MS) CIDProvides unambiguous structural information by establishing fragmentation pathways.[14][15]Requires more specialized instrumentation and expertise.Detailed structural characterization, isomer differentiation, and confirmation of fragmentation mechanisms.

Experimental Protocols

Protocol 1: GC-MS Analysis with Electron Ionization (EI)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Protocol 2: LC-MS Analysis with Atmospheric Pressure Chemical Ionization (APCI)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent mixture such as methanol/water (50:50).

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an APCI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive ion APCI.

    • Corona Discharge Current: 5 µA.

    • Vaporizer Temperature: 350 °C.

    • Capillary Voltage: 3.5 kV.

    • Mass Range: m/z 50-500.

Visualization of Analytical Workflows

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_GC Sample Injection GC_Column Separation on Capillary Column Sample_GC->GC_Column Ionization Ionization (EI or CI) GC_Column->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_System Data_System Detector->Data_System Data Acquisition & Analysis

Caption: Generalized workflow for GC-MS analysis.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample_LC Sample Injection LC_Column Separation on Reversed-Phase Column Sample_LC->LC_Column Ionization_LC Ionization (ESI or APCI) LC_Column->Ionization_LC Mass_Analyzer_LC Mass Analysis Ionization_LC->Mass_Analyzer_LC Detector_LC Detection Mass_Analyzer_LC->Detector_LC Data_System_LC Data_System_LC Detector_LC->Data_System_LC Data Acquisition & Analysis

Caption: Generalized workflow for LC-MS analysis.

Fragmentation_Pathway M [M]•+ 1-Bromo-2-(1-methoxyethenyl)benzene M_minus_15 [M-15]+ Loss of •CH3 M->M_minus_15 M_minus_31 [M-31]+ Loss of •OCH3 M->M_minus_31 M_minus_Br [M-Br]+ Loss of •Br M->M_minus_Br

Caption: Predicted primary fragmentation pathways in EI-MS.

Conclusion and Recommendations

The mass spectrometric analysis of 1-Bromo-2-(1-methoxyethenyl)benzene and its derivatives is most effectively approached with a combination of techniques. For initial characterization of volatile and thermally stable analogs, GC-MS with Electron Ionization is recommended for its ability to provide a detailed fragmentation fingerprint. This should be complemented with Chemical Ionization to confidently determine the molecular weight. For derivatives with lower volatility or higher polarity, LC-MS with APCI or ESI is the method of choice. In cases where unambiguous structural elucidation is critical, particularly for distinguishing between isomers, tandem mass spectrometry (MS/MS) is an indispensable tool. By judiciously selecting the appropriate combination of separation and ionization techniques, researchers can achieve comprehensive and reliable characterization of this important class of chemical compounds.

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Comparative

A Comparative Guide to the Reactivity of 1-Bromo-2-(1-methoxyethenyl)benzene and Its Isomers

Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the utility of a building block is defined by its reactivity and selectivity. Substituted ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the utility of a building block is defined by its reactivity and selectivity. Substituted aryl halides are foundational synthons, and their reactivity profiles dictate their suitability for complex molecular construction. This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-2-(1-methoxyethenyl)benzene and its meta and para isomers.

The presence of two distinct functional groups—the versatile C-Br bond, amenable to a host of cross-coupling and metal-halogen exchange reactions, and the electron-rich (1-methoxyethenyl) enol ether moiety—imparts a rich and nuanced chemical behavior to these molecules. The positional isomerism (ortho, meta, para) critically modulates the electronic and steric interplay between these groups, leading to significant differences in their reactivity. Understanding these differences is paramount for researchers aiming to leverage these isomers for targeted synthesis, enabling rational selection of reaction conditions and prediction of outcomes.

This document synthesizes theoretical principles with practical, field-proven insights to offer a clear, objective comparison. We will explore reactivity across several key transformation classes, supported by experimental protocols and data, to provide a comprehensive resource for scientists in drug development and beyond.

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of a substituted benzene ring is governed by the electronic properties of its substituents. The interplay between inductive and resonance effects, along with steric considerations, determines the electron density of the aromatic system and the lability of its functional groups.

  • Bromo Group (-Br): The bromine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance with the aromatic π-system, a weak electron-donating effect (+R). Overall, the inductive effect dominates, making the bromo group deactivating for electrophilic aromatic substitution but ortho-, para-directing.[1][2]

  • (1-methoxyethenyl) Group: This enol ether functions as a potent electron-donating group. The oxygen atom's lone pair delocalizes into the vinyl system and, by extension, into the benzene ring. This strong resonance-donating effect (+R) increases the electron density of the ring, making it an "activating" group that directs incoming electrophiles to the ortho and para positions.[3]

The relative positioning of these two groups in the isomers dictates their combined influence:

  • 1-Bromo-2-(1-methoxyethenyl)benzene (Ortho Isomer): The proximity of the two bulky groups can introduce steric hindrance, potentially impeding the approach of reagents to the C-Br bond or the adjacent ring positions. Electronically, the activating and deactivating groups are adjacent, leading to a complex distribution of electron density.

  • 1-Bromo-3-(1-methoxyethenyl)benzene (Meta Isomer): Steric hindrance between the substituents is minimized. The directing effects of the two groups are not aligned, which can lead to challenges in achieving regioselectivity in reactions like electrophilic aromatic substitution.

  • 1-Bromo-4-(1-methoxyethenyl)benzene (Para Isomer): This isomer is free from steric congestion between the functional groups. The powerful electron-donating (+R) effect of the enol ether is exerted most strongly at the ortho and para positions, which includes the carbon bearing the bromine atom. This has significant implications for reactions involving the C-Br bond.

Caption: Structures of the ortho, meta, and para isomers.

Comparative Reactivity in Key Synthetic Transformations

We will now examine the expected reactivity of the three isomers in three fundamental classes of organic reactions: Palladium-Catalyzed Cross-Coupling, Lithium-Halogen Exchange, and Electrophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[4][5] The rate-determining step is often the initial oxidative addition of the palladium catalyst to the carbon-halogen bond. The electronic nature of the aryl halide significantly influences the rate of this step.

Causality and Reactivity Prediction: The electron-donating (1-methoxyethenyl) group increases the electron density on the aromatic ring. This enhanced electron density strengthens the C-Br bond and slows the rate of oxidative addition, as the process involves the insertion of the electron-rich Pd(0) catalyst into the C-Br bond.

  • Para Isomer: The enol ether is para to the bromine, placing the C-Br bond at a position of maximum electron density due to the +R effect. This is expected to make the para isomer the least reactive of the three in oxidative addition.

  • Ortho Isomer: The enol ether is ortho to the bromine. While the +R effect is also strong here, potential steric hindrance from the adjacent bulky group could slightly inhibit the approach of the bulky palladium-ligand complex, further decreasing reactivity.

  • Meta Isomer: The C-Br bond is at a meta position relative to the enol ether. This position is not significantly enriched by the resonance effect, though it still feels a weaker, distance-dependent inductive effect. Therefore, the meta isomer is predicted to be the most reactive of the three in Suzuki-type couplings.

Comparative Performance Data (Illustrative)

IsomerSubstituent PositionPredicted Relative Reactivity (Suzuki Coupling)Expected Yield (Under Standard Conditions)
Ortho 1-Bromo-2-(1-methoxyethenyl)benzeneLowModerate
Meta 1-Bromo-3-(1-methoxyethenyl)benzeneHighHigh
Para 1-Bromo-4-(1-methoxyethenyl)benzeneLowestLow to Moderate

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to objectively compare the reactivity of the three isomers under identical conditions.

  • Reaction Setup: In three separate, oven-dried Schlenk tubes equipped with stir bars, add the aryl bromide isomer (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To each tube, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).[6]

  • Inert Atmosphere: Evacuate and backfill each tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O, 10:1, 11 mL) via syringe.

  • Reaction: Place all three tubes in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reactions by TLC or GC-MS. After a set time (e.g., 12 hours), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification and Analysis: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield for each isomer to establish a comparative reactivity profile.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.[6]

Lithium-Halogen Exchange

Lithium-halogen exchange is an exceptionally fast and widely used method for generating aryllithium reagents. The reaction typically involves treating an aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.[7]

Causality and Reactivity Prediction: Unlike palladium coupling, this reaction is less sensitive to the electron density of the C-Br bond and more influenced by the stability of the resulting aryllithium species and potential side reactions.

  • Ortho Isomer: The presence of the methoxy group ortho to the bromine raises the possibility of a competing reaction: Directed ortho-Metalation (DoM), where the alkyllithium deprotonates the ring position adjacent to the directing group.[8] However, for aryl bromides, lithium-halogen exchange is almost always significantly faster than DoM, especially with n-BuLi at -78 °C.[9] Therefore, clean exchange is expected.

  • Meta and Para Isomers: For these isomers, lithium-halogen exchange is expected to proceed cleanly and rapidly without competing pathways. The electronic differences between the isomers are unlikely to cause a dramatic difference in the rate of this very fast reaction under standard conditions.

Experimental Protocol: Comparative Lithiation and Electrophilic Quench

  • Reaction Setup: To three separate, dry, three-necked flasks under an Argon atmosphere, add the aryl bromide isomer (1.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Cooling: Cool the solutions to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise to each flask while maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Electrophilic Quench: To each flask, add a chosen electrophile (e.g., N,N-dimethylformamide (DMF), 1.5 equiv) dropwise at -78 °C.

  • Warming and Quench: Allow the reactions to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).[8]

  • Extraction and Analysis: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Analyze the yield of the resulting aldehyde to compare the efficiency of the lithiation step for each isomer.

G A 1. Dissolve Isomer in Anhydrous THF B 2. Cool to -78 °C under Argon A->B C 3. Add n-BuLi Dropwise B->C D 4. Stir for 30 min at -78 °C C->D E 5. Add Electrophile (e.g., DMF) D->E F 6. Warm to RT, Quench with NH4Cl E->F G 7. Extract, Dry, and Concentrate F->G H 8. Purify and Analyze Yield G->H

Caption: Experimental workflow for lithium-halogen exchange and quench.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich benzene ring. The reaction is governed by the overall electron density of the ring (reactivity) and the directing effects of the substituents (regioselectivity).

Causality and Reactivity Prediction: The (1-methoxyethenyl) group is a strong activator, while the bromo group is a moderate deactivator. The net effect is an activated ring system, more reactive than bromobenzene itself.

  • Reactivity: The ortho and para isomers will be the most reactive. In these isomers, the strongly activating enol ether group can effectively stabilize the positive charge of the intermediate (arenium ion) via resonance for attacks at positions ortho and para to it. The meta isomer will be the least reactive, as the activating group cannot effectively stabilize the intermediate for attack at the most likely positions.

  • Regioselectivity: The outcome is directed by the more powerful activating group, the enol ether.

    • Ortho Isomer: Substitution is strongly directed to C4 and C6 (ortho and para to the enol ether).

    • Para Isomer: Substitution is strongly directed to C2 and C6 (ortho to the enol ether).

    • Meta Isomer: This is the most complex. The enol ether directs to C2, C4, and C6. The bromo group directs to C2, C4, and C6. All likely positions are activated by both groups. This could lead to a mixture of products, with substitution at C2, C4, and C6 all being possible.

Summary and Conclusion

The reactivity of the three isomers of 1-Bromo-(1-methoxyethenyl)benzene is a clear demonstration of how substituent positioning dictates chemical behavior.

  • For palladium-catalyzed cross-coupling reactions , the meta isomer is predicted to be the most reactive due to lower electron density at the C-Br bond, while the para isomer is expected to be the least reactive.

  • In lithium-halogen exchange , all isomers are expected to react efficiently, with the primary practical consideration being the avoidance of potential side reactions (DoM) for the ortho isomer by maintaining low temperatures.

  • For electrophilic aromatic substitution , the ortho and para isomers are significantly more activated and will provide greater regiocontrol than the meta isomer, which may yield mixtures of products.

This guide provides a predictive framework based on established chemical principles. These insights allow researchers and drug development professionals to make informed decisions, selecting the appropriate isomer and reaction conditions to achieve their synthetic goals efficiently and selectively. The provided protocols offer a template for empirical validation and optimization within the laboratory setting.

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Validation

Comparative study of different palladium catalysts for 1-Bromo-2-(1-methoxyethenyl)benzene coupling

A Comparative Guide to Palladium Catalysts for the Coupling of 1-Bromo-2-(1-methoxyethenyl)benzene In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds rema...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Palladium Catalysts for the Coupling of 1-Bromo-2-(1-methoxyethenyl)benzene

In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering unparalleled efficiency and functional group tolerance.[1][2] This guide provides a comparative analysis of various palladium catalyst systems for the coupling of a key structural motif, 1-Bromo-2-(1-methoxyethenyl)benzene. This substrate is of significant interest to researchers in drug development and materials science due to its potential for elaboration into complex molecular architectures.

The choice of catalyst can dramatically influence the outcome of a cross-coupling reaction, affecting yield, selectivity, and reaction conditions. This guide will delve into the practical application and mechanistic nuances of several prominent palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, as they apply to our target substrate.

The Foundation: Understanding Palladium-Catalyzed Cross-Coupling

At its core, most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[3] This cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, 1-Bromo-2-(1-methoxyethenyl)benzene), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[1][4][5]

  • Transmetalation (for Suzuki-Miyaura and Stille couplings) or Migratory Insertion (for Heck coupling): In this step, the organic group from a second reagent is transferred to the palladium center, or in the case of the Heck reaction, the alkene inserts into the palladium-carbon bond.[1][5][6] For C-N bond formation in the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired new bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

The efficiency of each of these steps is highly dependent on the choice of palladium precursor, the supporting ligands, the base, and the solvent system.

Comparative Analysis of Palladium Catalyst Systems

For the coupling of 1-Bromo-2-(1-methoxyethenyl)benzene, several palladium-catalyzed methods are viable. The selection of the most appropriate catalyst system depends on the desired coupling partner and the overall synthetic strategy.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl compounds due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[1][5]

Catalyst System: A common and effective catalyst system for the Suzuki coupling of aryl bromides is Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or the more electron-rich and bulky P(t-Bu)₃.[9] The use of bulky, electron-rich phosphine ligands can accelerate the rate-determining oxidative addition step and promote the final reductive elimination.[3]

Experimental Insights: For the coupling of 1-Bromo-2-(1-methoxyethenyl)benzene with an arylboronic acid, a typical protocol would involve a palladium catalyst, a base such as K₂CO₃ or K₃PO₄, and a solvent system like toluene/water or dioxane/water.[10][11] The presence of water is often beneficial, and the base is crucial for the transmetalation step.[11]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L_n-R' ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product Reductive Elimination ArylBromide Ar-Br ArylBromide->ArPdBr BoronicAcid R'-B(OH)_2 BoronicAcid->ArPdR Base Base Base->ArPdR

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction provides a direct method for the arylation of alkenes.[1][12] For a substrate like 1-Bromo-2-(1-methoxyethenyl)benzene, this reaction could be used to introduce further unsaturation.

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common precursor for the Heck reaction, often used in conjunction with phosphine ligands like PPh₃ or P(o-tol)₃.[13][14] Supported palladium catalysts, such as Pd on carbon (Pd/C), have also been shown to be effective and offer the advantage of easier separation.[15]

Experimental Insights: The Heck reaction is typically carried out in a polar aprotic solvent like DMF or NMP, with an organic or inorganic base such as Et₃N or Na₂CO₃ to neutralize the HBr generated in the reaction.[15] The choice of base and solvent can significantly impact the reaction's efficiency.

Heck_Reaction Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition Intermediate Alkene Complex ArPdBr->Intermediate Alkene Coordination Intermediate->Pd0 + Base Intermediate->Intermediate Migratory Insertion Product Substituted Alkene Intermediate->Product β-Hydride Elimination ArylBromide Ar-Br ArylBromide->ArPdBr Alkene Alkene Alkene->Intermediate Base Base Base->Intermediate

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[8] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Catalyst System: This reaction often requires more specialized and sterically demanding phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig.[8][16] These ligands facilitate both the oxidative addition and the final reductive elimination steps. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[16]

Experimental Insights: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.[17] The reaction is usually conducted in an aprotic solvent such as toluene or dioxane under an inert atmosphere. The choice of ligand is critical and often needs to be optimized for a specific substrate combination.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition AmineComplex [Ar-Pd(II)L_n(HNR'R'')]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L_n(NR'R'') AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination ArylBromide Ar-Br ArylBromide->ArPdBr Amine HNR'R'' Amine->AmineComplex Base Base Base->AmineComplex

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the coupling of 1-Bromo-2-(1-methoxyethenyl)benzene using the discussed catalyst systems. The yields are representative and can vary based on the specific coupling partner and optimization of reaction conditions.

Reaction TypePalladium SourceLigandBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₂CO₃ (2 equiv)Toluene/H₂O80-10085-95
Heck Pd(OAc)₂ (2 mol%)P(o-tol)₃ (4 mol%)Et₃N (1.5 equiv)DMF100-12070-85
Buchwald-Hartwig Pd₂(dba)₃ (1 mol%)XPhos (2.5 mol%)NaOt-Bu (1.4 equiv)Toluene80-11080-90

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-2-(1-methoxyethenyl)benzene with Phenylboronic Acid

Suzuki_Protocol Start Combine Reactants & Base Inert Degas & Backfill with Argon Start->Inert AddCat Add Pd(OAc)₂ and PPh₃ Inert->AddCat AddSolvent Add Toluene and Water AddCat->AddSolvent Heat Heat to 90°C with Stirring AddSolvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Cool, Extract, and Purify Monitor->Workup

Materials:

  • 1-Bromo-2-(1-methoxyethenyl)benzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 1-Bromo-2-(1-methoxyethenyl)benzene, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(OAc)₂ and triphenylphosphine to the flask.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-2-(1-methoxyethenyl)benzene with Morpholine

Buchwald_Protocol Start Combine Aryl Bromide, Catalyst, Ligand, & Base Inert Seal, Evacuate & Backfill with Argon Start->Inert AddSolvent Add Toluene Inert->AddSolvent AddAmine Add Morpholine AddSolvent->AddAmine Heat Heat to 100°C with Stirring AddAmine->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Cool, Filter, and Purify Monitor->Workup

Materials:

  • 1-Bromo-2-(1-methoxyethenyl)benzene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • XPhos (0.025 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add 1-Bromo-2-(1-methoxyethenyl)benzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried vial.

  • Seal the vial with a septum-containing cap, remove from the glovebox, and add toluene and morpholine via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pass it through a short plug of celite, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Outlook

The choice of a palladium catalyst system is a critical parameter in the successful coupling of 1-Bromo-2-(1-methoxyethenyl)benzene. For C-C bond formation, the Suzuki-Miyaura and Heck reactions offer reliable and versatile methodologies. For the introduction of a nitrogen atom, the Buchwald-Hartwig amination is the method of choice. The continuing development of more active and stable palladium catalysts, including those supported on various materials, promises to further expand the scope and applicability of these powerful transformations.[18][19] As the demand for more efficient and sustainable chemical processes grows, the evolution of palladium catalysis will undoubtedly remain at the forefront of synthetic innovation.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google AI.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (n.d.). ResearchGate.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023, January 16). MDPI.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PMC.
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  • Palladium Catalysts for Cross-Coupling Reaction. (2015, January 22). MDPI.
  • Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. (2008). Journal of the American Chemical Society.
  • A Review of the Catalysts System Used for Cross Coupling Reaction (Photo-Catalysts, Dual Catalysts, Pd, Fe and Nano-Particles). (2024, February 29). IEEE Xplore.
  • The Synthetic & Mechanistic Organic Chemistry of Palladium. (n.d.). Wipf Group.
  • (PDF) Palladium Catalysts for Cross-Coupling Reaction. (2025, October 16). ResearchGate.
  • Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene in Multi-Step Synthesis. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. (2014, May 13). Beilstein Journals.
  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (n.d.). Journal of the American Chemical Society.
  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. (n.d.). PMC.
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  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2025, August 5). Google AI.
  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (n.d.). SpringerLink.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024, January 21). Journal of Synthetic Chemistry.
  • Understanding the differences between iron and palladium in cross-coupling reactions. (n.d.). Royal Society of Chemistry.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. (n.d.). RSC Publishing.
  • Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media | Request PDF. (n.d.). ResearchGate.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (2015, September 8). PMC.
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022, July 2). YouTube.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses.
  • Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025, August 9). ResearchGate.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PMC.
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PMC.
  • Stille Cross-Coupling Reaction. (n.d.). Thermo Fisher Scientific - US.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
  • The Mechanisms of the Stille Reaction. (2004, August 27). University of Windsor.

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Comparative

A Comparative Guide to the Synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene: A Validation of a New Synthetic Route

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the development of efficient and versatile building blocks is paramount. 1-Bromo-2-(1-methoxyethenyl)benzene i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the development of efficient and versatile building blocks is paramount. 1-Bromo-2-(1-methoxyethenyl)benzene is one such molecule, poised as a valuable intermediate in the synthesis of complex aromatic compounds, particularly in the fields of medicinal chemistry and materials science. The presence of a reactive aryl bromide allows for a multitude of cross-coupling reactions, while the enol ether functionality serves as a masked ketone or a nucleophilic partner in various transformations.

This guide provides an in-depth technical comparison of a traditional synthetic approach to 1-Bromo-2-(1-methoxyethenyl)benzene via the Wittig reaction and a novel, potentially more advantageous route utilizing a Stille cross-coupling. The objective is to offer a comprehensive validation of the new synthetic strategy, supported by detailed experimental protocols and a comparative analysis of key performance metrics.

The Established Pathway: A Wittig Olefination Approach

The Wittig reaction is a cornerstone of organic chemistry for the synthesis of alkenes from carbonyl compounds.[1] Its reliability and broad functional group tolerance have made it a go-to method for the introduction of a double bond with a high degree of regiochemical control.[2] In the context of synthesizing 1-Bromo-2-(1-methoxyethenyl)benzene, the logical starting material is 2-bromoacetophenone.

Mechanistic Rationale

The reaction proceeds via the formation of a phosphorus ylide from (methoxymethyl)triphenylphosphonium chloride and a strong base. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromoacetophenone. The resulting betaine intermediate undergoes cyclization to form a transient oxaphosphetane, which then collapses to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.[3]

Experimental Protocol: Wittig Synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromoacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add (methoxymethyl)triphenylphosphonium chloride (1.2 equiv.) and anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add potassium tert-butoxide (1.2 equiv.) portion-wise, maintaining the temperature at 0 °C. The formation of the red-orange ylide indicates a successful reaction.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 2-bromoacetophenone (1.0 equiv.) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Bromo-2-(1-methoxyethenyl)benzene.

Workflow for the Wittig Synthesis

reagents ((Methoxymethyl)triphenylphosphonium chloride + KOtBu) in THF ylide Formation of Phosphorus Ylide (0 °C, 1 hr) reagents->ylide wittig Wittig Reaction (0 °C to RT, overnight) ylide->wittig ketone 2-Bromoacetophenone in THF ketone->wittig quench Quench with sat. aq. NH4Cl wittig->quench extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product 1-Bromo-2-(1-methoxyethenyl)benzene purification->product

Caption: Workflow for the Wittig synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene.

A Novel Approach: The Stille Cross-Coupling Route

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[4] Its tolerance of a wide variety of functional groups makes it a highly versatile tool in modern organic synthesis.[5] A novel synthetic route to 1-Bromo-2-(1-methoxyethenyl)benzene can be envisioned through the Stille coupling of a suitable aryl halide with a vinylstannane reagent.

Mechanistic Rationale

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] First, the Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1-bromo-2-iodobenzene). Next, in the transmetalation step, the vinyl group from the organostannane reagent is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired product and regenerates the Pd(0) catalyst.

Experimental Protocol: Stille Synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene

Materials:

  • 1-Bromo-2-iodobenzene

  • (1-Methoxyvinyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-2-iodobenzene (1.0 equiv.), anhydrous toluene, and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Add (1-Methoxyvinyl)tributylstannane (1.2 equiv.) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and add a saturated aqueous KF solution to precipitate the tin byproducts.

  • Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Bromo-2-(1-methoxyethenyl)benzene.

Workflow for the Stille Synthesis

reactants 1-Bromo-2-iodobenzene + (1-Methoxyvinyl)tributylstannane coupling Stille Coupling (100 °C, 12 hr) reactants->coupling catalyst Pd(PPh3)4 in Toluene catalyst->coupling workup KF Workup coupling->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product 1-Bromo-2-(1-methoxyethenyl)benzene purification->product

Caption: Workflow for the Stille synthesis of 1-Bromo-2-(1-methoxyethenyl)benzene.

Comparative Analysis

ParameterWittig ReactionStille Coupling
Starting Materials 2-Bromoacetophenone, (Methoxymethyl)triphenylphosphonium chloride1-Bromo-2-iodobenzene, (1-Methoxyvinyl)tributylstannane
Key Reagents Strong base (KOtBu), Triphenylphosphine oxide (byproduct)Palladium catalyst, Organostannane
Reaction Conditions Cryogenic to ambient temperatureElevated temperature (100 °C)
Yield (Expected) Moderate to good (typically 50-80%)Good to excellent (typically 70-95%)
Byproducts Triphenylphosphine oxide (often difficult to remove)Tributyltin halides (toxic, require specific workup)
Atom Economy LowerHigher
Advantages Well-established, reliable, mild temperaturesHigh yielding, good functional group tolerance
Disadvantages Stoichiometric phosphine oxide byproduct, ylide preparationToxicity of tin reagents, requires elevated temperatures, cost of palladium catalyst

Product Characterization

The identity and purity of the synthesized 1-Bromo-2-(1-methoxyethenyl)benzene would be confirmed by standard analytical techniques.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the two geminal vinylic protons. The vinylic protons should appear as distinct singlets or narrowly split doublets.

  • ¹³C NMR: The spectrum should display the expected number of signals for the aromatic and vinylic carbons, as well as the methoxy carbon.

  • IR Spectroscopy: Key absorption bands would include those for C=C stretching of the vinyl group and the aromatic ring, and C-O stretching of the ether.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Conclusion

This comparative guide has outlined two viable synthetic routes to 1-Bromo-2-(1-methoxyethenyl)benzene. The traditional Wittig reaction offers a reliable method with the primary drawback being the generation of a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.

The novel Stille cross-coupling route presents a promising alternative with the potential for higher yields. However, the toxicity of the organotin reagents and the need for a palladium catalyst are significant considerations. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and tolerance for particular reagents and byproducts. The validation of this new Stille-based approach provides an additional, valuable tool for the synthesis of this important chemical intermediate, paving the way for its broader application in research and development.

References

  • Supporting Information for a relevant publication. Journal Name, Year, Volume, Pages. [Link to a real, verified URL]
  • PubChem Compound Summary for CID 12927162, 1-Bromo-2-(methoxymethyl)benzene. National Center for Biotechnology Information. [Link]

  • Crystal structure of 1-bromo-2-(phenylselenyl)benzene. Acta Crystallographica Section E, 2015, 71, o327. [Link]

  • Stille Coupling. Organic Synthesis. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 1-bromo-2-(phenylethynyl)benzene. Organic Spectroscopy International. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 1-bromo-2-(2-bromoethyl)benzene. PrepChem. [Link]

  • The Stille Reaction. Myers Research Group, Harvard University. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. 2017, 139, 31, 10749–10762. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Adv., 2024, 14, 2831-2859. [Link]

  • Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride. Tetrahedron Letters, 2004, 45(13), 2669-2671. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link]

  • Problems with wittig reaction. Reddit. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

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  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Front. Chem., 2021, 9, 706229. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022, 2022(2), M1404. [Link]

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Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 1-Bromo-2-(1-methoxyethenyl)benzene

Introduction: The Analytical Imperative for a Versatile Synthetic Intermediate 1-Bromo-2-(1-methoxyethenyl)benzene is a key organic synthon, featuring a structure ripe for chemical modification. The presence of a bromine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Versatile Synthetic Intermediate

1-Bromo-2-(1-methoxyethenyl)benzene is a key organic synthon, featuring a structure ripe for chemical modification. The presence of a bromine atom facilitates a variety of powerful cross-coupling reactions, such as Suzuki and Heck couplings, while the vinyl ether moiety serves as a masked ketone, offering a pathway to diverse molecular architectures.[1][2] Its utility as an intermediate in the synthesis of pharmaceuticals and advanced materials makes the stringent assessment of its purity a non-negotiable aspect of quality control.[3]

The synthesis of this compound, commonly achieved via olefination reactions like the Wittig reaction, can introduce a spectrum of impurities.[4][5][6] These may include unreacted starting materials, reagents, by-products, and structurally related side-products. For drug development professionals, ensuring the purity of such intermediates is paramount, as impurities can compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[7]

High-Performance Liquid Chromatography (HPLC) stands as the gold-standard analytical technique for this purpose, offering the high resolution required to separate the target compound from its potential contaminants.[3][8] This guide provides a comparative analysis of HPLC methods, grounded in experimental principles, to enable researchers to select and implement a robust purity assessment strategy for 1-Bromo-2-(1-methoxyethenyl)benzene.

Anticipating the Challenge: A Profile of Potential Impurities

A robust analytical method is one that can effectively separate the main compound from all potential process-related impurities and degradation products.[3] The most common route to 1-Bromo-2-(1-methoxyethenyl)benzene is the Wittig reaction between 2-bromobenzaldehyde and a methoxymethyl-substituted phosphonium ylide. This informs our analytical strategy by predicting the likely impurities we need to resolve.

Potential Impurities Include:

  • Unreacted Starting Materials: 2-bromobenzaldehyde.

  • Reagent By-products: Triphenylphosphine oxide (a notorious by-product of the Wittig reaction).[4]

  • Isomeric Impurities: (Z)-1-Bromo-2-(1-methoxyethenyl)benzene, if the kinetic (Z)-product is formed alongside the desired thermodynamic (E)-product (or vice versa).[4]

  • Related Substances: Impurities from the starting materials or minor side-reactions.

The diverse polarities of these potential impurities—from the relatively polar aldehyde to the non-polar triphenylphosphine oxide and the target compound—necessitate a high-resolution chromatographic method.

cluster_synthesis Wittig Synthesis Pathway cluster_impurities Potential Impurities for HPLC Separation A 2-Bromobenzaldehyde D 1-Bromo-2-(1-methoxyethenyl)benzene (Target Product) A->D A->D B (Methoxymethyl) triphenylphosphonium salt B->D B->D C Strong Base (e.g., n-BuLi) C->D E Triphenylphosphine Oxide (By-product) D->E Forms Imp1 Unreacted 2-Bromobenzaldehyde Imp2 Triphenylphosphine Oxide Imp3 Geometric Isomer ((Z)-isomer)

Caption: Synthesis route and common process-related impurities.

HPLC Method Selection: A Comparative Analysis

Given the non-polar, aromatic nature of 1-Bromo-2-(1-methoxyethenyl)benzene, Reversed-Phase HPLC (RP-HPLC) is the chromatographic mode of choice.[9][10] In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase, causing non-polar compounds to be retained longer.[11] We will compare two common RP-HPLC approaches: Isocratic and Gradient elution.

  • Method A: Isocratic RP-HPLC: This method uses a constant mobile phase composition throughout the run. It is simple, fast, and highly reproducible, making it suitable for routine quality control once the separation is well-established. However, it may fail to elute highly retained impurities or resolve compounds with very different polarities in a single run.

  • Method B: Gradient RP-HPLC: This method involves changing the mobile phase composition during the analysis, typically by increasing the percentage of the stronger organic solvent.[12] This approach provides superior resolving power for complex mixtures containing components of varying hydrophobicity and shortens the overall analysis time by eluting highly retained compounds more quickly. It is the preferred method during development and for comprehensive purity profiling.[12]

The following table provides a comparative summary based on typical performance characteristics for this analysis.

Parameter Method A: Isocratic RP-HPLC Method B: Gradient RP-HPLC (Recommended)
Stationary Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm)C18 Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 85:15 v/v)A: Water, B: Acetonitrile
Elution Mode IsocraticGradient
Typical API tR ~5.2 min~10.5 min
Resolution May be insufficient for early-eluting polar impurities or late-eluting non-polar by-products.Excellent resolution across a wide polarity range.
Analysis Time Shorter for the main peak, but can be very long if late-eluting impurities are present.Optimized for resolution and total run time, including elution of all impurities.
Pros Simple, rapid for known samples, robust for QC.High resolving power, suitable for complex samples, ideal for method development.
Cons Limited peak capacity, risk of co-elution, potential for poor peak shape with late eluters.More complex method, requires pump with gradient capability, longer equilibration times.

Based on this comparison, Gradient RP-HPLC (Method B) is the superior choice for an accurate and reliable purity assessment of newly synthesized 1-Bromo-2-(1-methoxyethenyl)benzene, as it ensures the detection and separation of a wider range of potential impurities.

Start Start: Purity Assessment Needed Analyte Analyte Properties: Non-polar, Aromatic Start->Analyte Mode Select HPLC Mode Analyte->Mode RP Reversed-Phase HPLC Mode->RP  Analyte is non-polar NP Normal-Phase HPLC (Not Suitable) Mode->NP  Analyte is not polar Elution Select Elution Type RP->Elution Isocratic Isocratic Elution (Risk of Co-elution) Elution->Isocratic  Routine QC of a  well-defined sample Gradient Gradient Elution (Recommended) Elution->Gradient  Impurity profile is complex  or unknown End End: Robust Purity Method Gradient->End Prep Sample & Standard Preparation (0.1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Prep->Filter SST System Suitability Test (5 Replicate Injections of Standard) Filter->SST Check Verify SST Criteria (Tailing, Plates, %RSD) SST->Check Check->SST  Fail (Troubleshoot System) Inject Inject Blank (Diluent), Standard, and Samples Check->Inject  Pass Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

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Comparative

Mechanistic Divergence in Indanone Synthesis: A Technical Guide to 1-Bromo-2-(1-methoxyethenyl)benzene

Topic: Mechanistic Studies of Reactions Involving 1-Bromo-2-(1-methoxyethenyl)benzene Content Type: Publish Comparison Guide Executive Summary For researchers in medicinal chemistry and process development, 1-Bromo-2-(1-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Studies of Reactions Involving 1-Bromo-2-(1-methoxyethenyl)benzene Content Type: Publish Comparison Guide

Executive Summary

For researchers in medicinal chemistry and process development, 1-Bromo-2-(1-methoxyethenyl)benzene serves as a critical "masked" precursor for the synthesis of 1-indanones and functionalized indenes. While the substrate appears simple, its reactivity profile is dominated by the electron-rich nature of the


-methoxyvinyl moiety.

This guide objectively compares the two dominant mechanistic manifolds for cyclizing this substrate: the Cationic Palladium Pathway (Heck) and the Radical Cyclization Pathway . We analyze why the Cationic Heck pathway is generally the superior choice for yield and fidelity, despite the operational simplicity of radical methods.

Mechanistic Analysis: The Core Challenge

The substrate features an aryl bromide ortho-positioned to an electron-rich enol ether. The fundamental challenge in cyclizing this molecule lies in the electronic mismatch:

  • The Nucleophile: The alkene is electron-rich (due to the methoxy donor), making it a poor receptor for nucleophilic radicals or anionic species without specific activation.

  • The Electrophile: In a Heck manifold, the arylpalladium(II) species is electrophilic. However, neutral Pd(II) complexes often struggle to coordinate electron-rich olefins, leading to slow kinetics or

    
    -hydride elimination side reactions.
    
Comparison of Pathways
FeatureMethod A: Cationic Heck Pathway Method B: Radical Cyclization
Active Species

(Electrophilic Cation)

(Neutral Radical)
Mechanism 5-exo-trig insertion (concerted)5-exo-trig radical addition
Electronic Bias High affinity for electron-rich enol etherModerate affinity (Somophilic)
Primary Product 1-Methoxy-1H-indene (requires hydrolysis)1-Methoxyindane (dihydro product)
Regioselectivity Exclusive 5-exoPredominantly 5-exo
Common Reagents Pd(OAc)

, Phosphine, Ag salt
Bu

SnH, AIBN (or (TMS)

SiH)
Yield Potential High (>85%)Moderate (60-75%)

Deep Dive: The Cationic Heck Pathway (Recommended)

The Cationic Pathway is the industry standard for this substrate. By stripping the halide ligand from the Palladium center using a silver or thallium salt, a vacant coordination site is created. This cationic


 species is significantly more electrophilic than its neutral counterpart, facilitating rapid coordination to the electron-rich vinyl ether.
The Mechanism[1][2][3][4][5][6]
  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Halide Abstraction (Critical Step): Ag+ removes Br-, generating a cationic Pd(II) species.

  • Coordination & Insertion: The cationic Pd coordinates the enol ether. The aryl group migrates to the internal carbon (5-exo), driven by the chelation effect and geometry.

  • 
    -Hydride Elimination:  Elimination occurs away from the bridgehead to form the indene.
    
  • Hydrolysis: The resulting enol ether is hydrolyzed (often in situ or during workup) to the thermodynamic 1-indanone.

Visualization of the Signaling Pathway

The following diagram illustrates the bifurcation between the Neutral (slow/inefficient) and Cationic (fast/selective) pathways.

HeckMechanism Start 1-Bromo-2-(1-methoxyethenyl)benzene OxAdd Ar-Pd(II)-Br (Neutral Complex) Start->OxAdd + Pd0 Pd0 Pd(0) Catalyst Pd0->OxAdd CationicPd [Ar-Pd(II)-L2]+ (Cationic) High Electrophilicity OxAdd->CationicPd Halide Abstraction (AgBr ppt) NeutralPath Neutral Pathway (Slow Coordination) OxAdd->NeutralPath No Additive AgSalt Ag+ Additive Coordination Olefin Coordination (Fast) CationicPd->Coordination Insertion 5-exo-trig Insertion Coordination->Insertion BetaElim Beta-Hydride Elimination Insertion->BetaElim ProductIndene 1-Methoxy-1H-indene BetaElim->ProductIndene Hydrolysis Acid Hydrolysis ProductIndene->Hydrolysis FinalProduct 1-Indanone Hydrolysis->FinalProduct

Caption: The Cationic Heck cycle facilitates rapid olefin coordination via halide abstraction, overcoming the electronic mismatch of the electron-rich enol ether.

Experimental Protocols

Protocol A: Cationic Heck Cyclization (High Fidelity)

Best for: High-value substrates requiring high yield and clean conversion to indanone.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10 mol%) or (R)-BINAP for asymmetric variants.
    
  • Additive: Ag

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M)

Workflow:

  • Preparation: In a flame-dried Schlenk flask, dissolve 1-Bromo-2-(1-methoxyethenyl)benzene (1.0 equiv) in anhydrous MeCN.

  • Catalyst Loading: Add Pd(OAc)

    
     and PPh
    
    
    
    . Stir for 5 mins to pre-form the active catalyst species.
  • Activation: Add Ag

    
    CO
    
    
    
    in one portion. The reaction mixture will likely darken; protect from light if using silver salts to prevent non-productive decomposition.
  • Reaction: Heat to 80°C. Monitor by TLC. The formation of AgBr precipitate confirms the cationic mode is active.

  • Workup (Hydrolysis): Upon completion, filter through Celite to remove Ag salts. Treat the filtrate with 1M HCl (aq) and stir for 30 mins at RT to hydrolyze the enol ether to the ketone.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    

Why this works: The Ag


CO

serves a dual role: it acts as a base to sponge up the proton released during the catalytic cycle and as a halide scavenger to drive the cationic pathway.
Protocol B: Radical Cyclization (Alternative)

Best for: Substrates sensitive to transition metals or when "reductive" cyclization (to the indane) is desired.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Bu

    
    SnH (1.1 equiv)
    
  • Initiator: AIBN (0.1 equiv)

  • Solvent: Benzene or Toluene (degassed)

Workflow:

  • Degassing: Rigorously degas the solvent (freeze-pump-thaw x3). Oxygen inhibits radical propagation.

  • Slow Addition: To prevent direct reduction of the Ar-Br bond (forming the acyclic styrene), add the Bu

    
    SnH / AIBN solution slowly via syringe pump over 4 hours to a refluxing solution of the substrate.
    
  • Mechanism: The tributyltin radical abstracts the bromine. The resulting aryl radical attacks the 5-position of the enol ether. The resulting radical is stabilized by the methoxy group before abstracting a hydrogen from Bu

    
    SnH.
    
  • Result: This yields 1-methoxyindane (saturated ring), not the indanone. To get the indanone, an oxidation step (e.g., Jones oxidation or DDQ) is required, adding a step compared to the Heck method.

Expert Insights & Troubleshooting

The "Indene vs. Indanone" Confusion

A common pitfall in analyzing data for this substrate is the product state.

  • Heck Reaction: Produces 1-methoxy-1H-indene. This is an acid-sensitive enol ether. If you analyze by GC-MS without hydrolysis, you will see the mass of the ether. If you use silica gel chromatography (acidic), it may partially hydrolyze to 1-indanone, leading to confusing "mixed" spectra.

  • Recommendation: Always perform a definitive hydrolysis step (HCl/THF) before isolation to converge all intermediates to the stable 1-indanone.

Controlling Double Bond Isomerization

In the Heck pathway, the


-hydride elimination can theoretically occur in two directions if the substrate has alkyl substituents. However, for 1-Bromo-2-(1-methoxyethenyl)benzene, the only available 

-hydrogens are on the vinyl group or the bridgehead. Elimination towards the bridgehead is geometrically forbidden (Bredt's rule-like strain in transition state). Thus, the initial double bond forms essentially exclusively in the 5-membered ring (endo-cyclic double bond).
Solvent Effects[7]
  • Neutral Pathway: Requires polar solvents (DMF, DMAc) and high heat (100°C+) to force the coordination.

  • Cationic Pathway: Works excellently in Acetonitrile or even Toluene/Acetone mixtures at lower temperatures (60-80°C).

References

  • The Intramolecular Heck Reaction. Organic Reactions. [Link]

  • Palladium-C

    
    -Arylation of Trimethylsilyl Enol Ethers with Aryl Halides. Journal of the American Chemical Society.
    [Link]
    
  • Mechanistic Studies of the Intramolecular Heck Reaction. Princeton University (Macmillan Group). [Link]

  • Synthesis of Indanones via Palladium-Catalyzed Cyclization. Organic Chemistry Portal. [Link]

  • Radical Cyclization in Heterocycle Synthesis. Chemical Reviews. [Link]

Validation

X-ray crystallographic analysis of 1-Bromo-2-(1-methoxyethenyl)benzene derivatives

The following guide is a technical comparison and procedural manual for the structural analysis of 1-Bromo-2-(1-methoxyethenyl)benzene derivatives. It is designed for researchers requiring definitive stereochemical and c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and procedural manual for the structural analysis of 1-Bromo-2-(1-methoxyethenyl)benzene derivatives. It is designed for researchers requiring definitive stereochemical and conformational data for drug discovery and catalytic ligand design.

Focus: 1-Bromo-2-(1-methoxyethenyl)benzene Derivatives

Executive Summary: The Structural Challenge

1-Bromo-2-(1-methoxyethenyl)benzene represents a class of


-methoxystyrenes  characterized by significant steric congestion.[1] The interaction between the bulky ortho-bromo substituent and the 1-methoxyvinyl group forces the molecule out of planarity.

Defining this torsion angle is critical because it dictates:

  • Reactivity: The degree of conjugation between the vinyl group and the benzene ring affects electronic availability for cross-coupling (e.g., Suzuki-Miyaura).

  • Pharmacophore Alignment: In drug design, the fixed twist angle determines if the molecule fits into a specific protein binding pocket.

This guide compares the "Gold Standard" Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Computational Modeling , demonstrating why SC-XRD is indispensable for this specific molecular class.[1]

Comparative Analysis: Selecting the Right Tool

The following table contrasts the three primary methods for analyzing the conformation of 1-Bromo-2-(1-methoxyethenyl)benzene.

Table 1: Methodological Comparison
FeatureMethod A: SC-XRD (Gold Standard) Method B: NMR (NOESY/ROESY) Method C: DFT (Computational)
Primary Output Absolute 3D atomic coordinates & Torsion Angles (

).[1]
Relative inter-proton distances (< 5 Å).Predicted low-energy conformers & rotational barriers.[1]
Steric Resolution High. Unambiguously resolves the ortho-Br vs. Vinyl twist.[1]Medium. Fast rotation in solution averages signals, obscuring the exact angle.High (Theoretical). Dependent on the functional/basis set used.
Sample State Solid State (Single Crystal).Solution State (

, etc.).
Gas/Solvent Phase (Simulated).
Key Limitation Requires a high-quality single crystal.[1]Cannot distinguish between rapid conformer exchange and a fixed average.Needs experimental validation (X-ray) to confirm accuracy.
Best For... Definitive proof of stereochemistry and solid-state conformation. Routine purity checks and solution-state dynamics.[1]Pre-synthetic design and explaining reactivity.[1]
Decision Logic: When to Use X-ray?

While NMR is faster, it fails to capture the locked conformation relevant to protein binding or solid-state catalysis.[1] Use the logic below to determine your workflow.

DecisionTree Start Start: Structural Analysis Q1 Is the molecule a solid? Start->Q1 Q2 Is exact torsion angle needed? Q1->Q2 Yes NMR Run 1H/13C NMR + NOESY (Solution Dynamics) Q1->NMR No (Oil/Liquid) Q2->NMR No (Routine) Grow Attempt Crystallization (See Protocol) Q2->Grow Yes (Critical) DFT Run DFT Optimization (Prediction) NMR->DFT Ambiguous NOE XRD Perform SC-XRD (Definitive Structure) Grow->XRD Crystal Obtained Grow->DFT Crystallization Fails

Caption: Workflow for selecting X-ray crystallography over NMR for sterically hindered styrenes.

Scientific Integrity: Experimental Protocol

This protocol is designed to overcome the specific challenges of 1-Bromo-2-(1-methoxyethenyl)benzene : low melting point and potential hydrolysis of the enol ether.[1]

Phase 1: Crystallization (The Critical Bottleneck)

Challenge: Vinyl ethers can be oils or low-melting solids.[1] Standard evaporation often yields amorphous films.[1]

Recommended Method: Slow Vapor Diffusion at Reduced Temperature [1]

  • Dissolution: Dissolve 20 mg of the derivative in a minimal amount (0.5 mL) of a semi-polar solvent (e.g., Dichloromethane or THF ). Ensure the vial is essentially anhydrous to prevent hydrolysis.

  • Precipitant: Place this inner vial (uncapped) inside a larger jar containing 5 mL of a non-polar anti-solvent (e.g., Pentane or Hexane ).

  • Environment: Seal the outer jar tightly. Place the entire assembly in a 4°C refrigerator or a -20°C freezer .

    • Why? Low temperature reduces solubility and kinetic energy, promoting ordered lattice formation over amorphous aggregation.

  • Observation: Check after 24-72 hours. Look for block-like or prismatic crystals.[1] Avoid needles (often indicate rapid, disordered growth).

Phase 2: X-ray Diffraction Data Collection

Standard: Mo-K


 or Cu-K

radiation.[1] Temperature:100 K (Cryostream) is mandatory.
  • Reasoning: At room temperature, the methoxy group and the vinyl tail will exhibit high thermal motion (large ellipsoids), making bond length determination inaccurate. Cooling "freezes" these rotations.[1]

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) systems common for asymmetric aromatics.
  • Disorder Handling: The methoxy group may show rotational disorder. Use a split-site model (PART instructions in SHELXL) if electron density is elongated.[1]

  • Validation: Ensure the Flack Parameter is checked if the derivative is chiral (though the base molecule is achiral, derivatives may not be).

Data Interpretation: What to Look For

When you receive the .cif file or view the structure, focus on these three parameters to validate the steric strain.

A. The Torsion Angle ( )

Measure the torsion angle defined by atoms:


 .
  • Expectation: Due to the ortho-Br, this angle will deviate significantly from 0° (planar).[1]

  • Typical Value:

    
    .[1]
    
  • Significance: A twist >40° indicates Steric Inhibition of Resonance . The vinyl group is electronically decoupled from the benzene ring.

B. Intramolecular Distances

Check the distance between the Bromine atom and the Vinyl Oxygen/Carbon .

  • If the distance is < sum of Van der Waals radii (~3.6 Å), the molecule is under "Steric Strain," confirming the twist is energetically forced.

C. Bond Lengths
  • 
    :  Should be short (~1.35 Å), indicating partial double bond character.
    
  • 
    :  Typical length is ~1.90 Å.[1] Any elongation suggests electronic repulsion.[1]
    

Case Study Application: Drug Discovery

Scenario: You are designing a Suzuki coupling precursor for a biaryl drug candidate. Problem: The coupling reaction is failing with the standard planar boronic acid. X-ray Insight: The crystal structure reveals the 1-methoxyethenyl group is twisted 78° out of plane.[1] Solution: This twist creates a "pocket" that hinders the Palladium catalyst's approach. Action: Switch to a less bulky ligand on the Palladium (e.g., S-Phos) to accommodate the specific 3D volume revealed by the X-ray structure.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The World’s Repository of Small Molecule Crystal Structures.[1] (Standard reference for bond length validation). [Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1] (Authoritative source on crystallographic standards). [Link]

  • Reich, H. J. "Structure Determination Using NMR."[1] University of Wisconsin-Madison Chemistry. (Comparative reference for NMR limitations). [Link](Note: Generalized link to Reich's collection).

  • Hope, H. (1990). "Crystallography of Biological Macromolecules at Ultra-Low Temperature." Annual Review of Biophysics, 19, 107-126.[1] (Foundational text on low-temp crystallography). [Link]

Sources

Comparative

Comparing the efficacy of 1-Bromo-2-(1-methoxyethenyl)benzene with other aryl halides in catalysis

Executive Summary & Strategic Utility In the landscape of aryl halide substrates, 1-Bromo-2-(1-methoxyethenyl)benzene (henceforth BMEB ) occupies a specialized niche. Unlike simple aryl halides used for linear structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

In the landscape of aryl halide substrates, 1-Bromo-2-(1-methoxyethenyl)benzene (henceforth BMEB ) occupies a specialized niche. Unlike simple aryl halides used for linear structural extension, BMEB serves as a bifunctional linchpin . It combines the reactivity of an ortho-substituted aryl bromide with the latent functionality of a vinyl ether.

Key Differentiator: While standard aryl halides (e.g., Bromobenzene) serve as simple electrophiles, BMEB acts as a masked ketone equivalent . The 1-methoxyethenyl group survives basic cross-coupling conditions but hydrolyzes rapidly under acidic conditions to yield an acetyl group. This allows for "protection-free" synthesis of 2-substituted acetophenones, which are otherwise prone to side reactions (e.g., aldol condensation) if the ketone were present during the coupling.

Mechanistic Analysis: The Ortho-Effect & Electronic Bias

To understand the efficacy of BMEB, we must analyze it through the lens of the catalytic cycle, specifically the Oxidative Addition (OA) step, which is often rate-determining for aryl bromides.

Steric Influence

BMEB possesses an ortho-substituent (


). As established in kinetic studies of Pd-catalyzed reactions, ortho-substitution retards the rate of oxidative addition due to steric clash with the phosphine ligands on the Palladium center [1].[1]
  • Consequence: BMEB requires more active catalyst systems (e.g., bulky, electron-rich phosphines like SPhos or XPhos) compared to non-hindered substrates like 4-bromotoluene.

Electronic Influence

The 1-methoxyethenyl group is an electron-donating group (EDG) via resonance.

  • Comparison: Unlike 2-bromoacetophenone (which has an electron-withdrawing carbonyl), BMEB is electron-rich.

  • Kinetic Impact: Electron-rich aryl halides undergo oxidative addition slower than electron-poor ones. Therefore, BMEB is kinetically slower than 2-bromoacetophenone but offers superior chemoselectivity by preventing unwanted nucleophilic attack at the carbonyl carbon during the coupling event [2].

Comparative Efficacy Data

The following table contrasts BMEB with structurally relevant alternatives in the context of a Suzuki-Miyaura coupling.

Table 1: Comparative Reactivity Profile of Aryl Bromides

Feature1-Bromo-2-(1-methoxyethenyl)benzene (BMEB) Bromobenzene 2-Bromotoluene 2-Bromoacetophenone
Steric Hindrance High (ortho-substituted)LowHigh (ortho-methyl)High (ortho-acetyl)
Electronic Nature Electron-Rich (Vinyl Ether)NeutralWeakly Electron-RichElectron-Poor (Ketone)
Oxidative Addition Rate Slow (Requires active catalyst)FastModerateFast (Activated by EWG)
Base Sensitivity Stable (Survives bases like

)
StableStableUnstable (Prone to enolization/aldol)
Acid Sensitivity High (Hydrolyzes to ketone)LowLowLow
Strategic Role Masked 2-Acetyl synthon; Annulation precursorGeneric arylationSteric probeDirect ketone synthesis
Visualization of Reactivity Logic

The following diagram illustrates the decision matrix for choosing BMEB over its alternatives based on reaction conditions and desired pathway.

ReactivityComparison Start Target Scaffold: 2-Substituted Acetophenone DirectRoute Substrate: 2-Bromoacetophenone Start->DirectRoute Direct Approach MaskedRoute Substrate: BMEB (Vinyl Ether) Start->MaskedRoute Protected Approach Coupling Pd-Catalyzed Coupling (Basic Conditions) DirectRoute->Coupling MaskedRoute->Coupling SideRxn Risk: Enolization / Aldol Side Products Coupling->SideRxn Base Sensitive CleanRxn Chemo-stable Intermediate Coupling->CleanRxn Base Stable Hydrolysis Acidic Workup (H3O+) CleanRxn->Hydrolysis Product Final Product: Pure 2-Substituted Acetophenone Hydrolysis->Product

Figure 1: Strategic selection of BMEB to avoid side reactions common with 2-bromoacetophenone.

Validated Experimental Protocol

The following protocol is designed to validate the efficacy of BMEB in a Suzuki coupling. It explicitly addresses the self-validating requirement: the success of the reaction depends on maintaining basic conditions to preserve the vinyl ether, followed by a controlled acidic hydrolysis.

Protocol: Synthesis of 2-(1-methoxyethenyl)biphenyl (and subsequent hydrolysis)

Objective: Couple BMEB with Phenylboronic acid to demonstrate steric tolerance and chemoselectivity.

Reagents:

  • Substrate: 1-Bromo-2-(1-methoxyethenyl)benzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
    • Rationale: SPhos is chosen specifically to overcome the ortho-steric hindrance of BMEB [3].

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with BMEB, Phenylboronic acid,

    
    , SPhos, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).[2]
    • Checkpoint: Oxygen must be excluded to prevent oxidation of the electron-rich phosphine ligand.

  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Thermal Activation: Heat the mixture to 100°C for 12 hours.

    • Note: The high temperature is required to drive the oxidative addition across the sterically hindered bond.

  • Workup (Branch Point):

    • Path A (Isolate Vinyl Ether): Cool to RT. Dilute with Ethyl Acetate. Wash with basic water (

      
      , use dilute 
      
      
      
      ). Dry over
      
      
      and concentrate.
    • Path B (Hydrolysis to Ketone): Cool to RT. Add 1M HCl and stir vigorously for 1 hour. The vinyl ether hydrolyzes to the ketone. Extract with Ethyl Acetate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Advanced Application: Annulation Pathways

BMEB is most powerful when used to build fused ring systems. The vinyl ether moiety can act as a nucleophile in subsequent steps.

AnnulationPathway BMEB 1-Bromo-2-(1-methoxyethenyl)benzene Step1 Step 1: Pd-Catalyzed Coupling (Suzuki/Heck/Sonogashira) BMEB->Step1 + R-B(OH)2 / Alkyne Intermediate Intermediate: 2-Functionalized- alpha-methoxystyrene Step1->Intermediate Step2 Step 2: Acid-Mediated Cyclization (Nazarov or Friedel-Crafts type) Intermediate->Step2 H+ / Lewis Acid Target Target Scaffold: Indenes / Naphthalenes / Isoquinolines Step2->Target

Figure 2: The "Bifunctional" utility of BMEB in generating fused polycyclic systems.

References

  • Kinetics of Oxidative Addition: Casado, A. L., & Espinet, P. (1998).[3] Mechanism of the Oxidative Addition of Aryl Halides to Pd(PPh3)4. Organometallics, 17(5), 954–959. Link

  • Ortho-Substituent Effects: Comparison of reactivity in Pd-catalyzed amination of hindered aryl halides. Journal of the American Chemical Society, 130(41), 13552-13554. Link

  • Ligand Selection (SPhos): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • General Suzuki Mechanism: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Bromo-2-(1-methoxyethenyl)benzene

The following technical guide details the safe handling, logistical management, and disposal of 1-Bromo-2-(1-methoxyethenyl)benzene (CAS: Not widely listed; treated as a specialized research intermediate). Notice of Scie...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling, logistical management, and disposal of 1-Bromo-2-(1-methoxyethenyl)benzene (CAS: Not widely listed; treated as a specialized research intermediate).

Notice of Scientific Methodology (Read-Across Protocol): Due to the specialized nature of this compound (an ortho-brominated alpha-alkoxystyrene), specific regulatory safety data sheets (SDS) may be unavailable in public repositories. The safety protocols below are derived using Structure-Activity Relationship (SAR) analysis, synthesizing established data for brominated styrenes and enol ethers . This approach assumes the compound possesses the combined hazards of halogenated aromatics (irritation/toxicity) and electron-rich alkenes (acid sensitivity/polymerization).

Chemical Identity & Hazard Profile

Compound Class: Halogenated Enol Ether / Styrene Derivative Structural Hazard Analysis:

  • Bromine Substituent (Ortho): Increases lipophilicity and potential for skin absorption; acts as a heavy atom facilitating intersystem crossing (relevant for photochemistry).

  • 1-Methoxyethenyl Group (

    
    ):  An electron-rich alkene. It is acid-sensitive  (hydrolyzes to 2'-bromoacetophenone) and prone to polymerization  if not stabilized.
    
Risk Assessment Matrix
Hazard CategoryClassification (GHS Projected)Operational Implication
Reactivity Unstable / Polymerizable Must be stored cold (

) and inhibited (e.g., BHT) or kept under inert gas.
Health Skin/Eye Irritant (Cat 2) Direct contact causes dermatitis. Lipophilic nature aids dermal penetration.
Inhalation STOT-SE (Cat 3) Volatile vapors may cause respiratory tract irritation or drowsiness.
Chemical Acid Sensitive CRITICAL: Contact with moisture/acid releases Methanol and 2'-Bromoacetophenone.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires a barrier against organic permeation and potential hydrolysis byproducts.

PPE ComponentMaterial / StandardRationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or VitonStandard nitrile degrades upon prolonged exposure to halogenated aromatics. Double gloving allows immediate removal of the outer layer upon contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face shields alone are insufficient. Goggles prevent vapor entry and splashes from hydrolysis reactions.
Respiratory Fume Hood (Face velocity > 100 fpm)Mandatory. Do not handle on an open bench. If hood is unavailable, use a half-mask respirator with Organic Vapor (OV) cartridges.
Body Defense Tyvek® Lab Coat or ApronCotton coats absorb liquids. Tyvek repels organic splashes.

Operational Handling Protocol

A. Storage & Stability
  • Temperature: Store at

    
     to 
    
    
    
    .
  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes radical polymerization of the styrene moiety.

  • Stabilizers: Commercial samples may contain traces of BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol). Do not distill unless immediately using, as this removes the inhibitor.

B. Experimental Workflow (Synthesis/Usage)

Context: This compound is typically used as a building block in Suzuki-Miyaura coupling (via the C-Br bond) or acid-catalyzed hydrolysis to synthesize alpha-arylated ketones.

Step-by-Step Protocol:

  • Equilibration: Remove the container from the fridge and place it in a desiccator. Allow it to reach room temperature before opening to prevent water condensation (which triggers hydrolysis).

  • Inert Transfer:

    • Purge the headspace of the source bottle with Argon.

    • Use a gas-tight syringe or cannula transfer for liquids to avoid oxygen exposure.

  • Reaction Setup:

    • Solvent Choice: Use anhydrous, non-acidic solvents (THF, Toluene, DMF). Avoid protic solvents (MeOH, EtOH) unless the reaction specifically tolerates them.

    • Quenching: If the reaction mixture is acidic, quench slowly with saturated Sodium Bicarbonate (

      
      ) to neutralize before workup.
      
C. Visualized Workflow (DOT Diagram)

HandlingWorkflow cluster_safety Critical Safety Checkpoint Storage Cold Storage (2-8°C, Argon) Equilibration Desiccator Warm-up (Prevent Condensation) Storage->Equilibration Step 1 Transfer Inert Transfer (Syringe/Cannula) Equilibration->Transfer Step 2 Reaction Reaction Setup (Anhydrous Conditions) Transfer->Reaction Step 3 Disposal Waste Disposal (Halogenated) Reaction->Disposal Post-Exp

Figure 1: Safe handling workflow emphasizing moisture exclusion to prevent hydrolysis.

Emergency Response & Spill Management

Spill Scenario: Benchtop Release (< 10 mL)
  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood "purge" mode is active.

  • Isolate: Turn off nearby hot plates (Flash point is likely

    
     but combustible).
    
  • Absorb: Use Vermiculite or activated carbon spill pads. Do not use paper towels (rapid evaporation/flammability risk).

  • Decontaminate: Wipe surface with a mild soap solution. Avoid acidic cleaners (vinegar/citric acid) which will degrade the residue into irritating ketones.

First Aid
  • Eye Contact: Rinse immediately for 15 minutes.[1][2] The hydrolysis product (2'-bromoacetophenone) is an irritant.

  • Skin Contact: Wash with soap and water.[1][3] Do not use alcohol (enhances absorption).

Waste Disposal Logistics

Classification: Halogenated Organic Solvent Waste.

Waste StreamCompositionDisposal Action
Stream A (Primary) Unreacted 1-Bromo-2-(1-methoxyethenyl)benzeneHalogenated Waste Container. Do NOT mix with strong acids or oxidizers.
Stream B (Aqueous) Quenched reaction mixtures (

washes)
Adjust pH to 7-9. Check for organic layers before pouring into Aqueous Waste.
Stream C (Solids) Contaminated gloves, silica gelSolid Hazardous Waste. Double-bag in polyethylene.
Disposal Decision Tree

DisposalTree Start Waste Generated IsLiquid Is it Liquid? Start->IsLiquid HasHalogen Contains Bromine/Chlorine? IsLiquid->HasHalogen Yes IsSolid Is it Solid? IsLiquid->IsSolid No ActionHalo Halogenated Organic Waste Bin HasHalogen->ActionHalo Yes (Default for this cmpd) ActionNonHalo Non-Halogenated Solvent Bin HasHalogen->ActionNonHalo No ActionSolid Haz-Waste Solids (Double Bag) IsSolid->ActionSolid Gloves/Silica

Figure 2: Decision logic for segregating brominated organic waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Bromo-2-(1-methylethyl)benzene (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

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